molecular formula C5H9ISi B091467 1-Iodo-2-(trimethylsilyl)acetylene CAS No. 18163-47-8

1-Iodo-2-(trimethylsilyl)acetylene

Cat. No.: B091467
CAS No.: 18163-47-8
M. Wt: 224.11 g/mol
InChI Key: HNIRHTRSZDSMOF-UHFFFAOYSA-N
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Description

1-Iodo-2-(trimethylsilyl)acetylene is a useful research compound. Its molecular formula is C5H9ISi and its molecular weight is 224.11 g/mol. The purity is usually 95%.
The exact mass of the compound (Iodoethynyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodoethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9ISi/c1-7(2,3)5-4-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRHTRSZDSMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171172
Record name Silane, (iodomethyl)trimethyl-
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Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18163-47-8
Record name Silane, (iodomethyl)trimethyl-
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Record name Silane, (iodomethyl)trimethyl-
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Record name 18163-47-8
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Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18163-47-8

This technical guide provides a comprehensive overview of 1-Iodo-2-(trimethylsilyl)acetylene, a versatile bifunctional reagent widely employed in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's chemical and physical properties, provides established synthesis protocols, and explores its applications in the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its bifunctional nature, possessing both a reactive carbon-iodine bond and a sterically demanding, yet removable, trimethylsilyl (B98337) protecting group, makes it a valuable building block in a variety of coupling reactions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 18163-47-8[1]
Molecular Formula C₅H₉ISi[1]
Molecular Weight 224.11 g/mol
Appearance Colorless to red to green clear liquid[1]
Boiling Point 130 °C (lit.)
Density 1.46 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.511 (lit.)
InChI Key HNIRHTRSZDSMOF-UHFFFAOYSA-N
SMILES C--INVALID-LINK--(C)C#CI
Storage Temperature 2-8°C, Light Sensitive[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the iodination of a trimethylsilyl-protected acetylene (B1199291) derivative. One of the most efficient and widely cited methods involves the reaction of bis(trimethylsilyl)acetylene (B126346) with iodine monochloride.[1]

Experimental Protocol: Synthesis from Bis(trimethylsilyl)acetylene

This protocol describes the synthesis of this compound from bis(trimethylsilyl)acetylene and iodine monochloride.

Materials:

  • Bis(trimethylsilyl)acetylene

  • Iodine monochloride (ICl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bis(trimethylsilyl)acetylene in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of iodine monochloride in dichloromethane to the cooled solution of bis(trimethylsilyl)acetylene.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

G cluster_synthesis Synthesis of this compound Start Bis(trimethylsilyl)acetylene in Dichloromethane Step1 Cool to 0°C Start->Step1 Step2 Add Iodine Monochloride in Dichloromethane Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Aqueous Workup (Na₂S₂O₃, Brine) Step3->Step4 Step5 Dry over Na₂SO₄ Step4->Step5 Step6 Solvent Evaporation Step5->Step6 Step7 Purification (Vacuum Distillation) Step6->Step7 End This compound Step7->End

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis and Drug Development

This compound is a cornerstone reagent in the construction of carbon-carbon bonds, particularly in the formation of substituted alkynes through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, allowing for sequential and controlled functionalization.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for this reaction, where the iodine atom participates in the coupling, leaving the trimethylsilyl group intact for subsequent transformations.

Experimental Protocol: General Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Add anhydrous triethylamine and anhydrous tetrahydrofuran to the flask.

  • To the resulting mixture, add this compound (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired trimethylsilyl-protected aryl alkyne.

G cluster_sonogashira Sonogashira Coupling Workflow Reagents Aryl Iodide This compound Pd(PPh₃)₂Cl₂ / CuI Et₃N / THF Reaction Reaction under Inert Atmosphere (RT or Heat) Reagents->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Product Trimethylsilyl-protected Aryl Alkyne Purification->Product

Caption: General workflow for Sonogashira coupling.

Application in the Synthesis of Bioactive Molecules

The alkynyl moiety is a prevalent structural motif in a wide range of biologically active compounds, including natural products and synthetic drugs.[2] this compound serves as a key building block in the synthesis of complex molecules with therapeutic potential, such as kinase inhibitors and precursors to anticancer agents.

Synthesis of Kinase Inhibitors:

Many small molecule kinase inhibitors feature an alkynyl linkage to bind to the target protein. The Sonogashira coupling provides a direct route to install this functionality. For instance, the synthesis of certain EGFR and HER2 inhibitors involves the coupling of a heterocyclic halide with an appropriately substituted alkyne, which can be derived from this compound.[3]

Synthesis of Daunomycinone (B1669838) Derivatives:

The anthracycline antibiotic daunomycinone is a precursor to the potent anticancer drugs daunorubicin (B1662515) and doxorubicin. The synthesis of daunomycinone derivatives has been shown to utilize trimethylsilyl acetylene compounds.[4] In these syntheses, a lithium acetylide derived from a trimethylsilyl acetylene is reacted with a key ketone intermediate to introduce the acetyl side chain, which is a crucial step in constructing the aglycone core of the anthracycline.

The following diagram illustrates a plausible synthetic pathway for a key intermediate in the synthesis of a complex bioactive molecule, showcasing the utility of this compound.

G cluster_drug_synthesis Synthetic Pathway to a Bioactive Core Start Heterocyclic Halide Coupling Sonogashira Coupling Start->Coupling Reagent This compound Reagent->Coupling Intermediate1 TMS-Protected Alkynyl Heterocycle Coupling->Intermediate1 Deprotection Desilylation (e.g., TBAF) Intermediate1->Deprotection Intermediate2 Terminal Alkynyl Heterocycle Deprotection->Intermediate2 SecondCoupling Second Coupling or Further Functionalization Intermediate2->SecondCoupling FinalProduct Complex Bioactive Molecule Core SecondCoupling->FinalProduct

Caption: Pathway to bioactive molecules via sequential coupling.

Spectroscopic Data

  • ¹H NMR: A singlet in the region of δ 0.1-0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group is expected.

  • ¹³C NMR: Signals for the methyl carbons of the trimethylsilyl group would appear near δ 0 ppm. The two acetylenic carbons would have distinct chemical shifts, with the carbon attached to the silicon being more upfield than the carbon attached to the iodine.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing genetic defects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide range of coupling reactions, coupled with the utility of the trimethylsilyl group as a removable protecting group, makes it an indispensable tool for the construction of complex organic molecules. Its application in the synthesis of pharmacologically relevant compounds, including kinase inhibitors and anticancer agent precursors, underscores its importance in the field of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Iodo-2-(trimethylsilyl)acetylene, a key reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a representative experimental protocol for its application in Sonogashira cross-coupling reactions, and a conceptual workflow for its synthesis and use.

Core Compound Properties

This compound is a valuable building block, particularly in the formation of carbon-carbon bonds. Its utility stems from the presence of a reactive carbon-iodine bond and a protecting trimethylsilyl (B98337) group on the acetylene (B1199291) unit. This structure allows for sequential and controlled cross-coupling reactions.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 224.11 g/mol [1][2]
Alternate Molecular Weight 224.12 g/mol [3]
Molecular Formula C₅H₉ISi[1][3]
CAS Number 18163-47-8
Density 1.46 g/mL at 25 °C[4][5]
Boiling Point 130 °C[4][5]
Refractive Index n20/D 1.511[4][5]
Flash Point 118.4 °F (48 °C) - closed cup
Storage Temperature 2-8°C[5]

Application in Sonogashira Cross-Coupling Reactions

A primary application of iodoalkynes and silyl-protected acetylenes is in the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a cornerstone of modern synthetic chemistry. The trimethylsilyl group can act as a protecting group, which can be removed in a subsequent step, or it can be used in a one-pot, two-step coupling sequence.

Experimental Protocols: Synthesis of Unsymmetrical Diarylacetylenes

The following protocol details a general procedure for the synthesis of unsymmetrical diarylacetylenes using a trimethylsilyl-protected acetylene, which illustrates the utility of this class of compounds in a Sonogashira reaction. This reaction proceeds in two sequential stages within the same reaction vessel.

Stage 1: In-situ formation of the terminal alkyne

  • To a 25 mL round-bottomed flask equipped with a stopper, add 4-Iodoanisole (1 mmol), trimethylsilylacetylene (B32187) (TMSA) (1.1 mmol), and potassium carbonate (2 mmol).[6]

  • Add a freshly prepared solution of Palladium Nanoparticles (PdNPs) (5 mL).[6]

  • Stir the reaction mixture at 40°C.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the complete consumption of the aryl iodide is observed.[6]

Stage 2: Coupling with the second aryl iodide

  • To the reaction mixture containing the in-situ formed 4-ethynylanisole, add the second aryl iodide (in this example, p-nitrobenzene iodide) (1 mmol).[6]

  • Continue to stir the reaction mixture at 40°C until the arylacetylene is completely consumed, as monitored by TLC.[6]

  • Upon completion, the targeted unsymmetrical diarylacetylene is formed and can be isolated and purified using standard laboratory techniques.[6]

Visualizing the Workflow and Reaction Pathway

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a conceptual synthesis of this compound and the catalytic cycle of the Sonogashira cross-coupling reaction.

G cluster_synthesis Conceptual Synthesis A Trimethylsilylacetylene C Lithium trimethylsilylacetylide A->C Deprotonation B n-Butyllithium B->C E This compound C->E Iodination D Iodine D->E

A conceptual workflow for the synthesis of this compound.

sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X(L2) pd0->pd_complex1 Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)-C≡C-R(L2) pd_complex1->pd_complex2 Transmetalation alkyne R-C≡CH cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Coordination & Deprotonation cu_acetylide->pd_complex1 cu_halide CuX cu_halide->cu_acetylide base Base base->cu_acetylide pd_complex2->pd0 Reductive Elimination product Ar-C≡C-R pd_complex2->product

The catalytic cycle of the Sonogashira cross-coupling reaction.

References

An In-depth Technical Guide to the Physical Properties of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-(trimethylsilyl)acetylene is a valuable bifunctional reagent in organic synthesis, particularly in cross-coupling reactions where the trimethylsilyl (B98337) group acts as a stable protecting group for the terminal alkyne, and the iodo group provides a reactive site for carbon-carbon bond formation. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a logical framework illustrating the interplay of these properties.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Data Presentation
Physical PropertyValueUnitsNotes
Molecular Formula C₅H₉ISi--
Molecular Weight 224.11 g/mol
Appearance Colorless to yellow liquid--
Boiling Point 130°Cat 760 mmHg (lit.)
Density 1.46g/mLat 25 °C (lit.)
Refractive Index 1.511n²⁰/Dat 20 °C (lit.)

Experimental Protocols

While the physical properties of well-established compounds like this compound are typically cited from literature, the following sections detail the standard experimental methodologies that would be employed for their determination.

Synthesis of this compound

A common and efficient method for the synthesis of 1-iodoalkynes is the iodination of the corresponding terminal alkyne. The following is a representative protocol using N-iodosuccinimide (NIS) as the iodine source and a mild base as a catalyst.[1]

Materials:

  • Trimethylsilylacetylene (B32187)

  • N-Iodosuccinimide (NIS)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of trimethylsilylacetylene (1.0 eq) in dichloromethane, N-iodosuccinimide (1.1 eq) and potassium carbonate (0.2 eq) are added.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a convenient technique.[2][3]

Materials:

  • Sample of this compound

  • Capillary tube (sealed at one end)

  • Melting point apparatus or Thiele tube with heating oil

  • Thermometer

  • Small test tube

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is heated in a Thiele tube or a melting point apparatus.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Materials:

  • Sample of this compound

  • Pycnometer

  • Analytical balance

  • Water bath for temperature control

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is weighed.

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

  • The filled pycnometer with the reference liquid is weighed.

  • The volume of the pycnometer is calculated using the mass and known density of the reference liquid.

  • The density of the sample is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify a pure compound or determine the composition of a mixture. The Abbe refractometer is a common instrument for this measurement.[4][5]

Materials:

  • Sample of this compound

  • Abbe refractometer

  • Dropper or pipette

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Lens paper

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent and lens paper.

  • A few drops of the liquid sample are placed on the surface of the measuring prism using a dropper.

  • The prisms are closed and locked.

  • The light source is turned on, and while looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.

  • The compensator knob is adjusted to eliminate any color fringe at the borderline, making the boundary sharp.

  • The handwheel is further adjusted to center the borderline on the crosshairs in the eyepiece.

  • The refractive index is read from the instrument's scale. The temperature should also be recorded.

Mandatory Visualization

The following diagram illustrates the logical relationship between the fundamental molecular characteristics and the macroscopic physical properties of this compound.

G Logical Relationship of Physical Properties A Molecular Structure (C₅H₉ISi) B Molecular Weight (224.11 g/mol) A->B Determines C Intermolecular Forces (van der Waals, Dipole-Dipole) A->C Dictates F Refractive Index (1.511) A->F Determines Electron Cloud Polarizability, which influences D Boiling Point (130 °C) B->D Influences E Density (1.46 g/mL) B->E Influences C->D Strongly Influences C->E Influences

Caption: Core physical properties of this compound.

References

A Technical Guide to the Synthesis of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Iodo-2-(trimethylsilyl)acetylene is a valuable bifunctional reagent in organic synthesis, widely utilized as a versatile building block for the introduction of the ethynyl (B1212043) and iodoethynyl moieties. Its applications are prominent in cross-coupling reactions, such as Sonogashira and Stille couplings, and in the construction of complex molecular architectures, including polyynes, heterocycles, and natural products. The trimethylsilyl (B98337) group provides stability and allows for regioselective reactions, while the iodo group serves as a reactive handle for further functionalization. This guide provides an in-depth overview of the primary synthetic protocols for this compound, presenting quantitative data, detailed experimental procedures, and a logical workflow diagram to aid researchers in their synthetic endeavors.

Comparative Summary of Synthesis Protocols

The synthesis of this compound can be achieved through several distinct methodologies. The choice of method often depends on the available starting materials, desired scale, and tolerance for strong bases or specific catalysts. The following table summarizes the key quantitative data for the most common and effective protocols.

Protocol Starting Material Key Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
1. Lithiation-Iodination Trimethylsilylacetylene (B32187)n-Butyllithium, Iodine (I₂)Diethyl ether (Et₂O)0 to rt17~77[1]
2. NIS/Silver-Catalyzed Iodination TrimethylsilylacetyleneN-Iodosuccinimide (NIS), Silver Nitrate (B79036) (AgNO₃)Acetonert0.598[2]
3. ICl on Bis-silylated Alkyne Bis(trimethylsilyl)acetyleneIodine monochloride (ICl)Dichloromethane (CH₂Cl₂)25Not SpecifiedExcellent[3]
4. Copper-Catalyzed Iodination TrimethylsilylacetyleneIodine (I₂), Copper(I) Iodide (CuI), Sodium Carbonate (Na₂CO₃), Phase-Transfer CatalystNot SpecifiedNot SpecifiedNot SpecifiedGood[3]

Experimental Protocols

Protocol 1: Iodination via Lithiation

This classic method involves the deprotonation of trimethylsilylacetylene with an organolithium reagent to form a lithium acetylide, which is subsequently quenched with iodine.

Materials:

  • Trimethylsilylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of trimethylsilylacetylene (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution of lithium trimethylsilylacetylide to 0 °C.

  • Add a solution of iodine (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation to obtain this compound.

Protocol 2: N-Iodosuccinimide (NIS) with Silver Catalyst

This protocol offers a mild and highly efficient alternative, avoiding the use of strong organometallic bases. The reaction proceeds via an in-situ generated silver acetylide intermediate.[2]

Materials:

  • Trimethylsilylacetylene

  • N-Iodosuccinimide (NIS)

  • Silver nitrate (AgNO₃)

  • Acetone

Procedure:

  • To a solution of trimethylsilylacetylene (1.0 eq) in acetone, add silver nitrate (0.1 eq).

  • Stir the mixture at room temperature for a brief period.

  • Add N-iodosuccinimide (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 30 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated silver salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica (B1680970) gel to afford this compound in high yield (98%).[2]

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathways to this compound, highlighting the key starting materials and transformations.

Synthesis_Workflow TMSA Trimethylsilylacetylene ((CH₃)₃SiC≡CH) Li_acetylide Lithium Trimethylsilylacetylide ((CH₃)₃SiC≡CLi) TMSA->Li_acetylide 1. n-BuLi 2. Et₂O, 0°C to rt Ag_acetylide Silver Acetylide Intermediate TMSA->Ag_acetylide AgNO₃ (cat.) Acetone, rt BTMSA Bis(trimethylsilyl)acetylene ((CH₃)₃SiC≡CSi(CH₃)₃) Product This compound ((CH₃)₃SiC≡CI) BTMSA->Product Iodine Monochloride (ICl) CH₂Cl₂, 25°C Li_acetylide->Product Iodine (I₂) Ag_acetylide->Product N-Iodosuccinimide (NIS)

Caption: Key synthetic routes to this compound.

This guide provides a foundational understanding of the primary methods for synthesizing this compound. Researchers should always consult the original literature and adhere to all laboratory safety protocols when performing these or any other chemical transformations. The choice of protocol will ultimately be guided by the specific requirements of the synthetic target and the resources available.

References

An In-depth Technical Guide to 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Iodo-2-(trimethylsilyl)acetylene, a key reagent in organic synthesis. It covers the chemical structure, physicochemical properties, detailed experimental protocols for its synthesis, and its spectroscopic characterization. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Chemical Structure and Properties

This compound is an organosilicon compound featuring a terminal iodoalkyne group protected by a trimethylsilyl (B98337) (TMS) moiety. This structure makes it a versatile building block, particularly in cross-coupling reactions where the TMS group can be selectively removed after the initial coupling, allowing for further functionalization.

Chemical Structure:

  • Molecular Formula: C₅H₉ISi

  • IUPAC Name: 2-iodoethynyl(trimethyl)silane[1]

  • CAS Number: 18163-47-8[2]

  • SMILES: C--INVALID-LINK--(C)C#CI[2]

  • InChI Key: HNIRHTRSZDSMOF-UHFFFAOYSA-N[2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 224.11 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 130 °C (lit.)[2]
Density 1.46 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.511 (lit.)[2]
Flash Point 48 °C (118.4 °F) - closed cup[2]
Solubility Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane).
Storage Conditions 2-8°C, light-sensitive.[2]

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound. Both methods start from commercially available precursors and provide good yields of the desired product.

Method 1: Iodination of Trimethylsilylacetylene (B32187) via Lithiation

This method involves the deprotonation of trimethylsilylacetylene with an organolithium reagent, followed by quenching the resulting lithium acetylide with iodine.

G TMSA Trimethylsilylacetylene Li_acetylide Lithium trimethylsilylacetylide TMSA->Li_acetylide 1. Product This compound Li_acetylide->Product 2. nBuLi n-Butyllithium in THF, -78 °C nBuLi->TMSA Iodine Iodine (I₂) in THF Iodine->Li_acetylide

Figure 1. Synthesis of this compound via lithiation.

Experimental Protocol:

  • To a stirred solution of trimethylsilylacetylene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • A solution of iodine (1.1 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275).

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Method 2: Iodination of Bis(trimethylsilyl)acetylene (B126346) with Iodine Monochloride

This method utilizes the reaction of bis(trimethylsilyl)acetylene with iodine monochloride, which acts as an electrophilic iodine source. This procedure is often favored for its high yield and selectivity.

G BTMSA Bis(trimethylsilyl)acetylene Product This compound BTMSA->Product ICl Iodine Monochloride (ICl) in Dichloromethane (B109758), 25 °C ICl->BTMSA

Figure 2. Synthesis of this compound using ICl.

Experimental Protocol:

  • To a solution of bis(trimethylsilyl)acetylene (1.0 eq) in dry dichloromethane at 0 °C under an inert atmosphere, a solution of iodine monochloride (1.0 M in dichloromethane, 1.0 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, while monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of this compound.

Spectroscopy Data
¹H NMR (CDCl₃)δ ~0.2 (s, 9H, Si(CH₃)₃)
¹³C NMR (CDCl₃)δ ~105 (C≡CSi), ~0 (Si(CH₃)₃), C≡CI signal is often difficult to observe due to quadrupolar relaxation.
FT-IR (neat)ν ~2960 cm⁻¹ (C-H stretch, TMS), ~2100 cm⁻¹ (C≡C stretch, weak), ~1250 cm⁻¹ (Si-CH₃ symmetric deformation), ~840 cm⁻¹ (Si-C stretch)
Mass Spec (EI) m/z (%): 224 ([M]⁺), 209 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺)

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, most notably in the Sonogashira coupling reaction . In this palladium- and copper-catalyzed cross-coupling, the iodoalkyne functionality readily reacts with terminal alkynes, aryl halides, or vinyl halides to form new carbon-carbon bonds. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be cleaved under mild conditions (e.g., with a fluoride (B91410) source like TBAF or a base like K₂CO₃ in methanol) to reveal the terminal alkyne for further reactions. This two-step process allows for the controlled, sequential introduction of different substituents onto an acetylene (B1199291) unit.

G cluster_0 Sonogashira Coupling cluster_1 Desilylation Reagent This compound CoupledProduct Ar-C≡C-TMS Reagent->CoupledProduct ArylHalide Aryl Halide (Ar-X) ArylHalide->CoupledProduct TerminalAlkyne Terminal Alkyne (Ar-C≡CH) CoupledProduct->TerminalAlkyne Catalyst Pd/Cu Catalyst, Base Catalyst->CoupledProduct Fluoride Fluoride Source (e.g., TBAF) Fluoride->TerminalAlkyne

Figure 3. Application in Sonogashira coupling and subsequent desilylation.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2] It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.

References

1-Iodo-2-(trimethylsilyl)acetylene stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1-Iodo-2-(trimethylsilyl)acetylene

Introduction

This compound, with the chemical formula C₅H₉ISi, is a versatile reagent in organic synthesis, particularly in cross-coupling reactions where it serves as a stable and protected equivalent of iodoacetylene.[1][2] Its utility in the construction of complex molecular architectures, including pharmaceuticals and functional materials, necessitates a thorough understanding of its stability profile and appropriate handling and storage procedures. The presence of the trimethylsilyl (B98337) (TMS) group is known to impart a degree of stability to the alkynyl system compared to its non-silylated counterpart.[3][4] This guide provides a comprehensive overview of the stability, recommended storage conditions, and safe handling protocols for this compound, targeted at researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Hazard Data

A summary of the key physical properties and hazard classifications for this compound is presented below. This data is crucial for safe handling and for designing experimental setups.

PropertyValueSource(s)
Molecular Formula C₅H₉ISi[1][5][6]
Molecular Weight 224.11 g/mol [1][6]
CAS Number 18163-47-8[1][5][7][6][8]
Appearance Colorless to Red to Green clear liquid[1]
Boiling Point 130 °C (lit.)
55 °C / 20 mmHg[1]
Density 1.46 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.511 (lit.)
Flash Point 48 °C (118.4 °F) - closed cup[8]
Storage Temperature 2-8°C[1][8]
Hazard Classifications Flammable Liquid (Category 3), Acute Toxicity (Oral, Dermal, Inhalation - Category 4), Skin and Respiratory Sensitization (Category 1), Reproductive Toxicity (Category 2)[1][8]

Chemical Stability and Decomposition

This compound is generally stable under recommended storage conditions.[5] However, its stability is influenced by several external factors.

Key Stability Considerations:

  • Light Sensitivity: The compound is explicitly noted as being light-sensitive.[1] Exposure to light, particularly UV radiation, can induce decomposition. Therefore, it must be stored in amber or opaque containers.

  • Thermal Stability: While the trimethylsilyl group enhances the thermal stability of the acetylene (B1199291) unit, the compound is still a flammable liquid with a relatively low flash point of 48°C.[3][4][8] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][5] Vapors may form explosive mixtures with air.

  • Reactivity: The product is chemically stable under standard ambient conditions (room temperature). However, specific data on its reactivity with air or moisture is not detailed in the provided search results, but general handling procedures for air- and moisture-sensitive compounds are advisable for acetylenic compounds.

  • Hazardous Decomposition: No specific hazardous decomposition products are listed under normal conditions of use.[5] In case of fire, hazardous combustion products may be formed.

StabilityFactors Stability This compound Stability Light Light Exposure Light->Stability degrades Heat Heat & Ignition Sources Heat->Stability promotes decomposition & fire hazard AirMoisture Air & Moisture (Potential) AirMoisture->Stability potential degradation Incompatible Incompatible Materials (e.g., Strong Oxidizers) Incompatible->Stability causes hazardous reactions TMS_Group Trimethylsilyl Group TMS_Group->Stability imparts stability

Caption: Factors influencing the stability of this compound.

Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to maintain the integrity of this compound and ensure laboratory safety.

Recommended Storage Conditions:

  • Temperature: Store in a refrigerator at 2-8°C (36-46°F).[1][9][8]

  • Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated place.[5] While not explicitly stated, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice for acetylenic compounds to prevent potential reactions with air and moisture.

  • Light: Protect from light by using amber glass bottles or storing in a dark location.[1]

  • Container: Use a tightly sealed container.[5] Ensure proper grounding and bonding of the container and receiving equipment to prevent static discharge.[1][5]

Safe Handling Procedures:

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a fume hood.[1][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant antistatic protective clothing, and eye/face protection (eyeshields, faceshield).[1][5][8] In case of inadequate ventilation, wear a suitable respiratory protection (e.g., type ABEK (EN14387) respirator filter).[1][5][8]

  • Fire and Explosion Prevention: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][5] Use non-sparking tools and take precautionary measures against static discharge.[1][5] Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[1][5] Wash hands and skin thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace.[1][5]

Experimental Protocols: Synthesis

Several methods exist for the synthesis of this compound, all involving the iodination of a trimethylsilylacetylene (B32187) precursor.[1]

Method 1: Iodination of Bis(trimethylsilyl)acetylene (B126346) (Most Popular)

This is a widely used procedure due to its high yields.[1]

  • Reactants:

  • Procedure:

    • Dissolve bis(trimethylsilyl)acetylene in dichloromethane in a suitable reaction flask equipped with a stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add a solution of iodine monochloride in dichloromethane to the stirred solution at a controlled rate to maintain the reaction temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and stir until the reaction is complete (monitored by TLC or GC).

    • Perform an aqueous work-up to remove unreacted reagents and byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product, typically by vacuum distillation, to obtain pure this compound.

Method 2: Iodination of Trimethylsilylacetylene via Metalation

This older method involves the deprotonation of trimethylsilylacetylene followed by iodination, but it often results in modest yields.[1]

  • Reactants:

    • Trimethylsilylacetylene

    • A strong base (e.g., n-Butyllithium or a Grignard reagent)

    • Iodine (I₂)

    • Anhydrous solvent (e.g., THF or diethyl ether)

  • Procedure:

    • Deprotonate trimethylsilylacetylene with a stoichiometric amount of a strong base in an anhydrous solvent at low temperature (e.g., -78°C) to form the lithium or magnesium acetylide.

    • Slowly add a solution of iodine in the same solvent to the acetylide solution.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and perform an aqueous work-up.

    • Extract the product, dry the organic phase, and purify by distillation.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_final Final Steps Reactants 1. Prepare Reactants (e.g., Bis(TMS)acetylene, ICl) Inert 2. Establish Inert Atmosphere (Nitrogen/Argon) Reactants->Inert Reaction 3. Perform Iodination (Controlled Temperature) Inert->Reaction Monitor 4. Monitor Reaction (TLC/GC) Reaction->Monitor Workup 5. Aqueous Work-up Monitor->Workup Dry 6. Dry Organic Layer Workup->Dry Purify 7. Purify by Distillation Dry->Purify Store 8. Store under Recommended Conditions (2-8°C, Dark, Inert Atm.) Purify->Store

Caption: General workflow for the synthesis and handling of this compound.

References

An In-depth Technical Guide to the Safe Handling of (Iodoethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and potential hazards associated with (Iodoethynyl)trimethylsilane. The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely and effectively.

Chemical Identification and Physical Properties

(Iodoethynyl)trimethylsilane is an organosilicon compound utilized in organic synthesis and materials science. Its unique reactivity makes it a valuable reagent in pharmaceutical development and the preparation of functionalized materials.[1]

PropertyValueSource
Chemical Name (Iodoethynyl)trimethylsilaneTCI
Synonyms 1-Iodo-2-(trimethylsilyl)acetylene, 2-iodoethynyl(trimethyl)silanePubChem[2]
CAS Number 18163-47-8TCI[3][4]
Molecular Formula C₅H₉ISiTCI[3][4]
Molecular Weight 224.12 g/mol TCI[3][4]
Appearance Colorless to Red to Green clear liquidTCI[3][4]
Boiling Point 52 °C / 14 mmHgTCI[4]
Flash Point 48 °CTCI[4]
Specific Gravity 1.47TCI[4]
Refractive Index 1.51TCI[4]

Hazard Identification and Classification

(Iodoethynyl)trimethylsilane is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[2]
Acute toxicity, oral4H302: Harmful if swallowed[2]
Acute toxicity, dermal4H312: Harmful in contact with skin[2]
Acute toxicity, inhalation4H332: Harmful if inhaled[2]
Skin corrosion/irritation2H315: Causes skin irritation[4]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[4]
Respiratory sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]
Skin sensitization1H317: May cause an allergic skin reaction[2]
Reproductive toxicity2H361: Suspected of damaging fertility or the unborn child[2]

GHS Pictograms:

Danger

Signal Word: Danger[2]

Toxicological Information

The compound is harmful if swallowed, inhaled, or absorbed through the skin.[2] It is classified as a skin and serious eye irritant.[4] Furthermore, it may cause sensitization by inhalation and skin contact, leading to allergic reactions upon subsequent exposures.[2] Of significant concern is the classification as a suspected reproductive toxin.[2]

Experimental Protocols for Safe Handling

Due to its hazardous nature and sensitivity to air and moisture, strict adherence to the following protocols is mandatory.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls
  • Fume Hood: All manipulations of (Iodoethynyl)trimethylsilane should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Inert Atmosphere: As the compound is sensitive to air and moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions and transfers.[3][4]

  • Grounding: To prevent static discharge, which could ignite the flammable liquid, ensure all containers and equipment are properly grounded.[3]

Storage
  • Temperature: Store in a cool, refrigerated (0-10°C), and well-ventilated area away from heat and sources of ignition.[3][4]

  • Inert Gas: Store under an inert gas to prevent degradation from air and moisture.[3][4]

  • Container: Keep the container tightly closed.[3]

  • Light Sensitivity: Protect from light.[3][4]

Spill and Leak Procedures
  • Evacuate: In case of a spill, immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

  • Collection: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal

Waste (Iodoethynyl)trimethylsilane and contaminated materials are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations. Never dispose of this chemical down the drain.[4] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures for organoiodine compounds.[6][7]

Reactivity and Incompatibility

Understanding the reactivity of (Iodoethynyl)trimethylsilane is crucial for preventing hazardous situations.

  • Air and Moisture: Sensitive to air and moisture.[3][4]

  • Oxidizing Agents: Incompatible with strong oxidizing agents.

  • Acids and Bases: Incompatible with strong acids and bases.

  • Metals: As a terminal alkyne, it can react with certain metals to form explosive acetylides.[8] Avoid contact with incompatible metals.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of (Iodoethynyl)trimethylsilane, from preparation to disposal.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE EngControls Verify Engineering Controls (Fume Hood) PPE->EngControls Transfer Transfer under Inert Atmosphere EngControls->Transfer Reaction Perform Reaction in Fume Hood Transfer->Reaction Monitoring Monitor Reaction Parameters Reaction->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Segregate Segregate Waste (Halogenated Organic) Quench->Segregate Dispose Dispose via EHS Guidelines Segregate->Dispose

Caption: Logical workflow for the safe handling of (Iodoethynyl)trimethylsilane.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of hazards and the corresponding control measures.

hazard_controls cluster_hazards Identified Hazards cluster_controls Control Measures Flammability Flammability EngControls Engineering Controls (Fume Hood, Grounding) Flammability->EngControls Mitigates Toxicity Toxicity (Inhalation, Skin, Ingestion) Toxicity->EngControls Minimizes Exposure PPE Personal Protective Equipment Toxicity->PPE Protects Reactivity Reactivity (Air, Moisture, Metals) Reactivity->EngControls Controls Storage Proper Storage (Cool, Inert, Dark) Reactivity->Storage Prevents Health Chronic Health Hazards Health->PPE Reduces Exposure AdminControls Administrative Controls (SOPs, Training) Health->AdminControls Informs

Caption: Relationship between hazards of (Iodoethynyl)trimethylsilane and control measures.

This document is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) provided by the manufacturer and by your institution's specific safety protocols. Always perform a risk assessment before starting any new experimental procedure.

References

The Synthetic Versatility of 1-Iodo-2-(trimethylsilyl)acetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Iodo-2-(trimethylsilyl)acetylene is a highly versatile and valuable reagent in modern organic synthesis. Its unique bifunctional nature, featuring a reactive carbon-iodine bond and a sterically demanding, removable trimethylsilyl (B98337) (TMS) protecting group, enables a wide array of chemical transformations. This guide provides an in-depth analysis of its synthesis, reactivity, and applications, with a focus on palladium-catalyzed cross-coupling reactions and cycloadditions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers, chemists, and professionals in drug development and materials science.

Physicochemical Properties and Safety

This compound is a colorless to reddish-green, light-sensitive liquid.[1][2] The trimethylsilyl group not only serves as a protecting group but also imparts greater thermal stability compared to the parent iodoacetylene and enhances solubility in organic solvents.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18163-47-8[1][5]
Molecular Formula C₅H₉ISi[1][2]
Molecular Weight 224.11 g/mol [1][5]
Boiling Point 130 °C (lit.); 55 °C / 20 mmHg[1]
Density 1.46 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.511 (lit.)[1]
Flash Point 48 °C (118.4 °F) - closed cup
Storage 2-8°C, Light Sensitive

Safety and Handling: This compound is a flammable liquid and is classified as an acute toxicant (oral, dermal, inhalation), a skin and respiratory sensitizer, and a suspected reproductive toxin. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used in a well-ventilated fume hood.

Synthesis of this compound

The preparation of this compound involves the iodination of a trimethylsilylacetylene (B32187) precursor. While direct iodination of lithiated or Grignard derivatives of trimethylsilylacetylene has been reported, these methods often result in modest yields.[1] More efficient and popular methods have since been developed.

Table 2: Selected Synthetic Routes to this compound

PrecursorReagentsConditionsYieldReference(s)
TrimethylsilylacetyleneI₂, Na₂CO₃, Phase-Transfer Catalyst, CuI (cat.)Not specifiedGood[1]
Bis(trimethylsilyl)acetylene (B126346)Iodine monochloride (ICl)Dichloromethane (B109758), 25°CExcellent[1]

The most widely adopted procedure involves the reaction of bis(trimethylsilyl)acetylene with iodine monochloride, which provides the product in excellent yields and avoids the need for strong bases like n-butyllithium.[1]

cluster_start Starting Materials cluster_process Synthesis Workflow cluster_end Final Product start_mat Bis(trimethylsilyl)acetylene or Trimethylsilylacetylene reaction Iodination start_mat->reaction Precursor purification Purification (e.g., Distillation) reaction->purification Crude Product reagents Iodinating Agent (e.g., ICl, I₂/CuI) reagents->reaction Reagents product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Bis(trimethylsilyl)acetylene

This protocol is based on the popular procedure described in the literature.[1]

  • Reaction Setup: To a solution of bis(trimethylsilyl)acetylene (1.0 equiv) in dichloromethane (DCM), coole to 0 °C in an ice bath.

  • Addition of Reagent: Add a solution of iodine monochloride (1.0 equiv) in DCM dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature (25 °C) and stir for an additional 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford pure this compound.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the carbon-iodine bond, making it an excellent electrophile in cross-coupling reactions. The TMS group serves as a robust protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.[3][6] This group can be selectively removed post-coupling, typically using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions, to reveal the terminal alkyne for further functionalization.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

This reagent is widely used as a coupling partner in various palladium-catalyzed reactions to form C(sp)-C(sp²) and C(sp)-C(sp³) bonds.

The Sonogashira reaction is a cornerstone application for this compound, enabling the formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide.[8] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and is catalyzed by a palladium(0) complex with a copper(I) co-catalyst.[8][9] The C-I bond of this compound is highly reactive, allowing for efficient coupling.[8]

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-X L₂ (Oxidative Addition) Pd0->Pd_complex R¹-X Pd_acetylide R¹-Pd(II)-(C≡C-TMS) L₂ (Transmetalation) Pd_complex->Pd_acetylide Cu-C≡C-TMS Cu_acetylide Cu-C≡C-TMS CuI Cu(I)X Cu_acetylide->CuI to Pd Cycle Pd_acetylide->Pd0 Product R¹-C≡C-TMS Pd_acetylide->Product Reductive Elimination center_node R1X R¹-X CuX CuX H_alkyne H-C≡C-TMS H_alkyne->Cu_acetylide Base, Cu(I)X Base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Table 3: Examples of Sonogashira-Type Couplings with Haloethynylsilanes

Coupling PartnerCatalyst SystemConditionsProduct TypeYield RangeReference(s)
Aryl/Vinyl HalidesPd(0) catalyst, Cu(I) cocatalyst, Amine baseRoom temp to moderate heatAryl/Vinyl-alkynylsilanesGood to Excellent[8][9]
Primary/Secondary Alkyl HalidesIron Complex (e.g., FeBr₂)THF, 60-135 °CAlkyl-alkynylsilanes69-92%[4][10]
Tautomerizable HeterocyclicsPd(0) catalyst, Cu(I) cocatalystNot specifiedHeteroaryl-alkynylsilanesGood[10]

Representative Experimental Protocol: Sonogashira Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).

  • Solvent and Reagents: Add a suitable solvent (e.g., THF, DMF, or triethylamine) followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv).

  • Addition: Add this compound (1.1-1.2 equiv) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat as required (typically 25-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired TMS-protected alkyne.

While Sonogashira is the most common, this compound can participate in other palladium-catalyzed cross-coupling reactions, illustrating its versatility.

  • Kumada-Type Coupling: A Pd-catalyzed phenylation of this compound using a Grignard reagent has been reported, demonstrating a viable route to 1-aryl-2-silylacetylenes.[10]

  • Stille Coupling: Although direct examples with this compound are less common in the initial search, the analogous 1-(tributylstannyl)-2-(trimethylsilyl)acetylene is widely used in Stille couplings with aryl and vinyl halides or triflates.[3][10] This highlights the general utility of silylated acetylenes in forming C-C bonds via different organometallic precursors.[11][12]

  • Negishi Coupling: Similarly, Negishi couplings involving organozinc reagents are a powerful tool for C-C bond formation, and the reactivity profile of this compound makes it a suitable, albeit less documented, partner for such transformations.[13]

cluster_negishi Negishi Coupling cluster_stille Stille Coupling N_Pd0 Pd(0)L₂ N_OA R¹-Pd(II)-I L₂ N_Pd0->N_OA R¹-I N_TM R¹-Pd(II)-R² L₂ N_OA->N_TM R²-ZnX N_TM->N_Pd0 N_Prod R¹-R² N_TM->N_Prod Reductive Elimination S_Pd0 Pd(0)L₂ S_OA R¹-Pd(II)-I L₂ S_Pd0->S_OA R¹-I S_TM R¹-Pd(II)-R² L₂ S_OA->S_TM R²-SnBu₃ S_TM->S_Pd0 S_Prod R¹-R² S_TM->S_Prod Reductive Elimination note For this reagent: R¹ = (CH₃)₃Si-C≡C- R² = Coupling Partner (Aryl, Vinyl, etc.)

Caption: Generalized catalytic cycles for Negishi and Stille couplings.

Cycloaddition Reactions

The carbon-carbon triple bond in the coupled products derived from this compound can participate in various cycloaddition reactions. The TMS group can influence the regio- and stereoselectivity of these reactions due to its steric and electronic effects.[4]

  • [3+2] Dipolar Cycloadditions: Silylated alkynes are known to react with 1,3-dipoles like azides to form triazoles, a key transformation in "click chemistry".[14] Similarly, reactions with nitrones can yield isoxazoline (B3343090) derivatives.[15]

  • [2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions with alkenes or ketenes can produce cyclobutene (B1205218) or cyclobutanone (B123998) derivatives, respectively, which are valuable four-membered ring structures.[16]

  • Diels-Alder ([4+2] Cycloaddition): While less reactive as a dienophile than electron-deficient alkynes, silylated acetylenes can undergo Diels-Alder reactions under certain conditions to form six-membered rings.

alkyne R-C≡C-TMS (Product from Coupling) cyclo_3_2 [3+2] Cycloaddition alkyne->cyclo_3_2 cyclo_4_2 [4+2] Cycloaddition (Diels-Alder) alkyne->cyclo_4_2 cyclo_2_2 [2+2] Cycloaddition alkyne->cyclo_2_2 dipole 1,3-Dipole (e.g., Azide R-N₃) dipole->cyclo_3_2 diene Diene diene->cyclo_4_2 alkene Alkene alkene->cyclo_2_2 product_3_2 Five-membered Heterocycle cyclo_3_2->product_3_2 product_4_2 Six-membered Carbocycle cyclo_4_2->product_4_2 product_2_2 Four-membered Carbocycle cyclo_2_2->product_2_2

References

In-Depth Technical Guide: Spectroscopic Data of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodo-2-(trimethylsilyl)acetylene, a key building block in organic synthesis. Due to the absence of a centralized public database containing the complete spectroscopic profile of this compound, this guide collates available information and outlines the standard experimental protocols for its characterization.

Chemical Structure and Properties

This compound is an organosilicon compound with the chemical formula C₅H₉ISi and a molecular weight of 224.11 g/mol .[1] Its structure features a terminal iodo group on an acetylene (B1199291) unit, which is protected by a trimethylsilyl (B98337) group. This arrangement makes it a valuable reagent in cross-coupling reactions and the synthesis of more complex acetylenic compounds.

Physical Properties:

PropertyValue
CAS Number 18163-47-8
Molecular Formula C₅H₉ISi
Molecular Weight 224.11 g/mol
Appearance Colorless liquid
Boiling Point 130 °C (lit.)[2]
Density 1.46 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.511 (lit.)[2]

Spectroscopic Data

While a complete, publicly available dataset is not readily accessible, the following sections detail the expected spectroscopic characteristics based on the analysis of analogous compounds and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a single resonance for the nine equivalent protons of the trimethylsilyl (TMS) group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework. The spectrum is expected to show three distinct signals corresponding to the methyl carbons of the TMS group and the two sp-hybridized carbons of the acetylene unit. The chemical shifts of the acetylenic carbons are influenced by the electronegativity of the iodine atom and the deshielding effect of the triple bond. For a similar compound, (azidoethynyl)trimethylsilane, the sp-hybridized carbons attached to the silicon and the azide (B81097) group appear at δ = 68.3 and 89.9 ppm, respectively.[3]

Expected NMR Data:

NucleusExpected Chemical Shift (δ, ppm)Multiplicity
¹H~0.2Singlet
¹³C~0 (Si(CH₃)₃)Quartet
~70-90 (C≡C)Singlet
~70-90 (C≡C)Singlet
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The key vibrational modes for this compound are the C≡C triple bond stretch and the Si-C bond vibrations. For a related compound, (azidoethynyl)trimethylsilane, characteristic IR bands were observed at 2970, 2259, 2183, 2110, 1277, 976, 850, and 629 cm⁻¹.[3]

Expected IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡C Stretch~2100 - 2260Weak to Medium
Si-CH₃ Symmetric Deformation~1250Strong
Si-C Stretch~840Strong
C-H Stretch (in TMS)~2960Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 224. Key fragments would likely correspond to the loss of a methyl group ([M-15]⁺) and the trimethylsilyl group ([M-73]⁺).

Expected Mass Spectrometry Data:

m/zAssignment
224[M]⁺
209[M - CH₃]⁺
151[M - Si(CH₃)₃]⁺
127[I]⁺
73[Si(CH₃)₃]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves the iodination of trimethylsilylacetylene (B32187).

Materials:

  • Trimethylsilylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of trimethylsilylacetylene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • An equimolar amount of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C to form the lithium acetylide.

  • A solution of one equivalent of iodine in anhydrous THF is then added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound as a colorless liquid.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

  • Absorbance is recorded in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

  • Electron ionization (EI) is a common method for generating ions.

  • The mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Output start Trimethylsilylacetylene step1 Deprotonation with n-BuLi start->step1 step2 Iodination with I₂ step1->step2 step3 Workup & Purification step2->step3 product This compound step3->product nmr NMR (¹H, ¹³C) product->nmr Analysis ir IR product->ir Analysis ms MS product->ms Analysis nmr_data Chemical Shifts, Multiplicities nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data Mass-to-Charge Ratios ms->ms_data

Caption: Synthetic and analytical workflow for this compound.

References

A Comprehensive Technical Guide to 1-Iodo-2-(trimethylsilyl)acetylene for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Iodo-2-(trimethylsilyl)acetylene, a key reagent in synthetic chemistry, with a focus on its commercial availability, synthesis, and applications in forming carbon-carbon bonds. This document is intended to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Commercial Availability and Physical Properties

This compound (CAS No. 18163-47-8) is a readily available chemical from several major suppliers. It is typically sold with a purity of 97% or higher and is classified as a flammable liquid that is also an acute toxin and sensitizer, requiring careful handling in a laboratory setting. Below is a summary of its key physical and chemical properties, along with a list of notable commercial suppliers.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 18163-47-8
Molecular Formula C₅H₉ISi
Molecular Weight 224.11 g/mol
Appearance Colorless to red-green clear liquid[1]
Purity ≥97%
Boiling Point 130 °C (lit.)
Density 1.46 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.511 (lit.)
Flash Point 48 °C (118.4 °F) - closed cup
Storage Temperature 2-8°C

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich (MilliporeSigma) 97%Gram to multi-gram scale
Alkali Scientific Not specifiedGram scale
Santa Cruz Biotechnology Not specifiedGram scale

Synthesis of this compound

The most prevalent and effective method for the synthesis of this compound involves the iodination of a silylacetylene precursor. While direct iodination of metalated trimethylsilylacetylene (B32187) can be performed, it often results in modest yields. A more popular and higher-yielding procedure utilizes the reaction of bis(trimethylsilyl)acetylene (B126346) with iodine monochloride in dichloromethane (B109758) at room temperature.[1]

Experimental Protocol: Synthesis from Bis(trimethylsilyl)acetylene

This protocol describes a high-yield synthesis of this compound.

Materials:

  • Bis(trimethylsilyl)acetylene

  • Iodine monochloride (ICl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfite (B76179)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(trimethylsilyl)acetylene in dry dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of iodine monochloride in dichloromethane dropwise to the stirred solution of bis(trimethylsilyl)acetylene. The reaction is typically performed at a 1:1 molar ratio.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction by washing the mixture with an aqueous solution of sodium sulfite to remove any unreacted iodine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form substituted alkynes. It also finds application in cycloaddition reactions and in the synthesis of organometallic complexes.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound serves as a stable and easy-to-handle source of a monosubstituted acetylene, where the trimethylsilyl (B98337) group can be retained in the product or removed in a subsequent step.

This protocol details the coupling of this compound with 4-iodotoluene (B166478) to produce 1-(p-tolyl)-2-(trimethylsilyl)acetylene.

Materials:

  • This compound

  • 4-Iodotoluene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodotoluene, anhydrous toluene, and triethylamine.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (typically 1-5 mol%) and copper(I) iodide (typically 2-10 mol%) to the reaction mixture.

  • Add this compound (typically 1.1-1.5 equivalents) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Caption: Simplified Sonogashira coupling catalytic cycles.

Cycloaddition Reactions

This compound can participate in [3+2] cycloaddition reactions with nitrile oxides to form substituted isoxazoles. This reaction provides a direct route to highly functionalized heterocyclic compounds.

This protocol describes the reaction of this compound with a nitrile oxide generated in situ from an aldoxime.

Materials:

  • This compound

  • An appropriate aldoxime (e.g., benzaldoxime)

  • An oxidizing agent (e.g., (diacetoxyiodo)benzene (B116549) or N-chlorosuccinimide)

  • A suitable solvent (e.g., dichloromethane or methanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve the aldoxime and this compound in the chosen solvent in a round-bottom flask.

  • Add the oxidizing agent portion-wise to the stirred solution at room temperature. The nitrile oxide is generated in situ and reacts with the alkyne.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as indicated by TLC analysis.

  • Upon completion, quench the reaction if necessary (e.g., by adding a reducing agent for any remaining oxidant).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 3-aryl-5-iodo-4-(trimethylsilyl)isoxazole product.

Reactions with Organometallic Complexes

This compound is also utilized in the synthesis and study of organometallic compounds. For instance, it has been used to investigate the reactivity of cobalt(I) complexes.

This protocol outlines a general procedure for reacting this compound with a cobalt(I) complex, such as Tol-BDI((2-pp)₂)Co.

Materials:

  • This compound

  • The cobalt(I) complex (e.g., Tol-BDI((2-pp)₂)Co)

  • Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Inside a glovebox or using Schlenk techniques, dissolve the cobalt(I) complex in the anhydrous, deoxygenated solvent.

  • To this solution, add a stoichiometric amount of this compound.

  • Allow the reaction to proceed at room temperature, monitoring any color changes which may indicate complex formation or reaction.

  • The reaction progress can be monitored by techniques such as NMR spectroscopy or UV-Vis spectroscopy.

  • Once the reaction is complete, the resulting cobalt complex can be isolated by removing the solvent under vacuum and crystallizing the residue from an appropriate solvent system (e.g., a layered solution of benzene and pentane).

  • The structure and properties of the new complex can be characterized by single-crystal X-ray diffraction and other spectroscopic methods.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. It is also suspected of causing genetic defects.

Table 3: GHS Hazard Information

PictogramGHS CodeHazard Statement
FlameGHS02Flammable liquid and vapor (H226)
Health HazardGHS08May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May damage fertility or the unborn child (H360)
Exclamation MarkGHS07Harmful if swallowed (H302); Harmful in contact with skin (H312); May cause an allergic skin reaction (H317); Harmful if inhaled (H332)

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a fume hood to avoid inhalation of vapors.

References

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] The use of a trimethylsilyl (B98337) (TMS) protecting group on the alkyne, as in 1-iodo-2-(trimethylsilyl)acetylene, offers advantages in certain synthetic strategies, allowing for sequential couplings. This document provides a detailed overview of the reaction conditions, protocols, and catalytic cycles for the Sonogashira coupling involving this key reagent.

Catalytic Cycle

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex. This is often the rate-determining step.

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • A π-alkyne-copper complex forms, which increases the acidity of the terminal alkyne.

    • A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.

A copper-free version of the Sonogashira reaction also exists, where the base is believed to directly facilitate the formation of a palladium acetylide complex.[4]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex_a R-Pd(II)(X)L₂ pd0->pd_complex_a Oxidative Addition (R-X) pd_complex_b R-Pd(II)(C≡CR')L₂ pd_complex_a->pd_complex_b Transmetalation pd_complex_b->pd0 Reductive Elimination (R-C≡CR') cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide Base, H-C≡CR' cu_acetylide->pd_complex_a Transfers Acetylide cu_acetylide->cu_x

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Summary of Reaction Conditions

The efficiency of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, co-catalyst, base, and solvent. The following table summarizes typical conditions for the coupling of aryl iodides with trimethylsilyl-protected acetylenes.

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Iodobenzene(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (3)CuIEt₃NEt₃NReflux--[5]
4-IodoanisolePhenylacetylenePd-C3 (0.03)-Et₃NToluene100397[6]
4-IodotoluenePhenylacetylene5% Pd on Al₂O₃0.1% Cu₂O on Al₂O₃-THF-DMA (9:1)80-60[7]
3-Iodopyridine1-Phenyl-2-(trimethylsilyl)acetylenePd(OAc)₂ (5)-NaOAc (4)DMF1000.25-[8]
Aryl Iodides1-Methylthio-2-(trimethylsilyl)ethynePd(PPh₃)₂Cl₂ (1)CuI (10)K₂CO₃ (6)MeOH-Et₃N-THFRT1631-96[9]

Experimental Protocols

This section provides a general protocol for the Sonogashira coupling of an aryl iodide with this compound. This protocol can be adapted for different substrates and scales.

General Protocol for Sonogashira Coupling

Materials and Reagents:

  • Aryl iodide (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Stirring and heating equipment (magnetic stirrer, heating mantle)

  • Reagents for work-up (e.g., saturated ammonium (B1175870) chloride, brine, organic solvents for extraction)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N) to the flask via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add this compound (1.1-1.5 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: The reaction can be stirred at room temperature or heated as required.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware C Assemble under Inert Gas A->C B Weigh Reagents: Aryl Halide, Pd Catalyst, CuI B->C D Add Solvent and Base C->D E Add Alkyne D->E F Stir at RT or Heat E->F G Monitor by TLC/GC-MS F->G H Quench Reaction G->H Reaction Complete I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: General workflow for a Sonogashira coupling experiment.

Key Considerations and Optimization

  • Reactivity of Halides: The reactivity of the aryl or vinyl halide follows the general trend: I > OTf > Br >> Cl.[4] Aryl iodides are the most reactive and can often be coupled at room temperature.[1]

  • Catalyst Choice: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, various other palladium catalysts with different phosphine (B1218219) ligands can be employed.[4] The choice of ligand can influence reaction efficiency, especially for less reactive halides.

  • Copper-Free Conditions: In some cases, particularly when synthesizing molecules sensitive to copper, a copper-free Sonogashira coupling can be performed.[3][10] This often requires a different choice of base or additives.

  • Base: The base is crucial for deprotonating the alkyne. Amine bases like triethylamine, diisopropylethylamine (DIPEA), and piperidine (B6355638) are commonly used.[11] Inorganic bases such as K₂CO₃ and Cs₂CO₃ can also be effective.

  • Sila-Sonogashira: In some instances, the TMS group can be cleaved in situ, allowing for a one-pot, two-step coupling process.[12] This "sila-Sonogashira" approach can be useful for synthesizing unsymmetrical diarylacetylenes.[13]

By carefully selecting and optimizing these parameters, the Sonogashira coupling of this compound can be a highly efficient and versatile tool for the synthesis of a wide array of complex organic molecules.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-iodo-2-(trimethylsilyl)acetylene. This versatile building block is a key reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science for the formation of carbon-carbon bonds. The trimethylsilyl (B98337) group serves as a convenient protecting group for the terminal alkyne, which can be retained in the product or removed in a subsequent step.

Overview of a Key Reaction: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has been extensively used in the synthesis of natural products, pharmaceuticals, and organic materials.[1]

General Reaction Scheme:

Sonogashira_Reaction cluster_legend Legend R1_X R¹-X plus1 + R1_X->plus1 Alkyne H-C≡C-R² plus1->Alkyne arrow Alkyne->arrow Product R¹-C≡C-R² arrow->Product Catalyst [Pd] cat., [Cu] cat. Base, Room Temp. R1 R¹ = Aryl, Vinyl X X = I, Br, Cl, OTf R2 R² = Arbitrary

Caption: General scheme of the Sonogashira cross-coupling reaction.

Experimental Data Summary

The following tables summarize quantitative data from representative palladium-catalyzed cross-coupling reactions involving iodoalkynes and related substrates.

Table 1: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
EntryAryl IodideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodotolueneTrimethylsilylacetylene (B32187)Pd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NEt₃NRT1.5High
2IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuIAmidineWater25-98
33-Iodopyridine1-Phenyl-2-(trimethylsilyl)acetylenePd(OAc)₂ (5)NoneNaOAcDMF100 (MW)0.25-
41-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂CuIEt₃NEt₃NRT< 3High

Note: "High" yield indicates a successful reaction as reported in the source, without a specific percentage given.

Detailed Experimental Protocols

The following are detailed protocols for performing a Sonogashira coupling reaction with an iodoalkyne. These protocols are based on established laboratory procedures.[2][3]

Protocol 1: General Sonogashira Coupling of an Aryl Iodide with Trimethylsilylacetylene

This protocol describes a general procedure for the coupling of an aryl iodide with trimethylsilylacetylene.

Materials:

  • Aryl iodide (e.g., 4-iodotoluene, 1.0 equiv)

  • Trimethylsilylacetylene (2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (B128534) (Et₃N), anhydrous and degassed

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • Schlenk tube or sealed tube

Procedure:

  • To an oven-dried Schlenk tube or sealed tube containing a magnetic stir bar, add the aryl iodide (1.0 equiv).

  • Add triethylamine as the solvent.

  • To this solution, add trimethylsilylacetylene (2.5 equiv) at room temperature using a syringe and stir for 2 minutes.[3]

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes while stirring to ensure an oxygen-free atmosphere.[3]

  • Under a positive flow of inert gas, quickly add copper(I) iodide (0.05 equiv) to the mixture.[3]

  • Subsequently, add bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv) to the reaction mixture, minimizing exposure to air.[3]

  • Seal the tube and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.[2]

  • The residue can be taken up in an organic solvent, washed with aqueous ammonium (B1175870) chloride and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated.[2]

  • Purify the crude product by flash column chromatography.[2]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalyst Addition and Reaction cluster_workup Work-up and Purification A Add aryl iodide and Et3N to a dried Schlenk tube B Add trimethylsilylacetylene A->B C Degas with N2 or Ar for 10-15 min B->C D Add CuI under inert atmosphere C->D E Add Pd(PPh3)2Cl2 under inert atmosphere D->E F Seal tube and stir at room temperature E->F G Monitor reaction by TLC or GC-MS F->G H Filter through Celite and concentrate G->H I Aqueous work-up (NH4Cl, brine) H->I J Dry organic layer and concentrate I->J K Purify by flash chromatography J->K

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Reaction Mechanism

The catalytic cycle of the Sonogashira reaction involves both palladium and copper catalysts.

Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne R¹-Pd(II)(C≡CR²)L_n Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product R1X R¹-X R1X->OxAdd Alkyne H-C≡C-R² Base Base Alkyne->Base CuX CuX Cu_Acetylide Cu-C≡C-R² Base->Cu_Acetylide CuX->Cu_Acetylide Cu_Acetylide->Transmetal

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst.[1]

Safety Precautions

  • Palladium catalysts and their reagents can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

These application notes and protocols are intended to serve as a guide. Reaction conditions may need to be optimized for specific substrates and desired outcomes. Always refer to the primary literature for more detailed information and specific examples.

References

Application Notes and Protocols for the Synthesis of Arylalkynes using 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of arylalkynes utilizing 1-iodo-2-(trimethylsilyl)acetylene. The primary method detailed is the Sonogashira cross-coupling reaction, a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The trimethylsilyl (B98337) (TMS) group serves as a convenient protecting group for the terminal alkyne, which can be readily removed in situ or in a subsequent step to yield the desired terminal arylalkyne. This methodology is of significant interest in medicinal chemistry and materials science for the construction of complex molecular architectures.

Introduction

Arylalkynes are crucial structural motifs found in a wide array of biologically active compounds, natural products, and functional organic materials. The Sonogashira coupling reaction has emerged as one of the most powerful and widely used methods for their synthesis.[1][2] The use of this compound as the alkyne partner offers several advantages. The iodo group provides high reactivity in the palladium-catalyzed cycle, while the trimethylsilyl group protects the terminal alkyne, preventing undesired side reactions such as homocoupling (Glaser coupling).[1][3] This protecting group can be easily removed under mild conditions, providing access to terminal arylalkynes which can be further functionalized.[4][5]

Core Applications

  • Drug Discovery: Synthesis of complex molecules with potential therapeutic applications.

  • Materials Science: Preparation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conducting polymers.[6]

  • Organic Synthesis: A versatile building block for the construction of more complex organic molecules.[7]

Reaction Mechanism and Experimental Workflow

The synthesis of arylalkynes using this compound via a Sonogashira coupling reaction involves a palladium-catalyzed cross-coupling of the iodoacetylene with an aryl halide. The reaction is typically co-catalyzed by a copper(I) salt and proceeds in the presence of a base. A subsequent deprotection step is required to remove the trimethylsilyl group.

Sonogashira Coupling Reaction Mechanism

Sonogashira_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)-X      L2 OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation CuI Cu(I) TMS_alkyne TMS-C≡C-I Cu_acetylide TMS-C≡C-Cu TMS_alkyne->Cu_acetylide + Cu(I) Cu_acetylide->Transmetalation PdII_alkynyl Ar-Pd(II)-C≡C-TMS        L2 Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-TMS RedElim->Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start: Assemble Reaction reactants Add Aryl Halide, this compound, Pd Catalyst, Cu(I) Cocatalyst, and Base to Solvent start->reactants reaction Heat and Stir Reaction Mixture under Inert Atmosphere reactants->reaction monitoring Monitor Reaction Progress by TLC or GC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purify Crude Product by Column Chromatography workup->purification deprotection TMS Deprotection (e.g., K2CO3 in Methanol) purification->deprotection final_product Isolate and Characterize Final Arylalkyne Product deprotection->final_product end End final_product->end

Caption: General workflow for arylalkyne synthesis.

Experimental Protocols

Protocol 1: Sonogashira Coupling of Aryl Halides with this compound

This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.05-0.10 mmol).

  • Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol).

  • To the stirred solution, add this compound (1.1-1.5 mmol) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or heated (typically 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the 1-aryl-2-(trimethylsilyl)acetylene.

Protocol 2: Deprotection of 1-Aryl-2-(trimethylsilyl)acetylenes

This protocol describes the removal of the trimethylsilyl protecting group to yield the terminal arylalkyne.[4]

Materials:

Procedure using Potassium Carbonate:

  • Dissolve the 1-aryl-2-(trimethylsilyl)acetylene (1.0 mmol) in methanol (10 mL).[4]

  • Add potassium carbonate (0.2-0.5 mmol) to the solution.

  • Stir the mixture at room temperature for 1-4 hours.[4] The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the methanol is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the terminal arylalkyne. Further purification by column chromatography may be necessary.

Procedure using Tetrabutylammonium Fluoride:

  • Dissolve the 1-aryl-2-(trimethylsilyl)acetylene (1.0 mmol) in THF (10 mL).

  • Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Protocol 3: One-Pot Synthesis of Unsymmetrical Diarylalkynes

This advanced protocol allows for the synthesis of unsymmetrical diarylalkynes in a single reaction vessel, avoiding the isolation of intermediates.[6][10]

Materials:

  • Aryl halide 1

  • Aryl iodide 2

  • (Trimethylsilyl)acetylene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., aqueous potassium hydroxide (B78521) (KOH))

  • Solvent (e.g., a mixture of THF and water)

Procedure:

  • In a reaction vessel, combine the first aryl halide (1.0 mmol), (trimethylsilyl)acetylene (1.2 mmol), Pd/Cu catalyst, and a suitable solvent.

  • After the initial Sonogashira coupling is complete (monitored by TLC/GC-MS), add an aqueous solution of potassium hydroxide to facilitate the in-situ desilylation of the resulting aryl(trimethylsilyl)acetylene.[10]

  • Following the deprotection, introduce the second aryl iodide (1.0 mmol) to the reaction mixture. The same catalyst system can often be used for the second coupling.[10]

  • Stir the reaction at an appropriate temperature until completion.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the final unsymmetrical diarylalkyne by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of arylalkynes using this compound and related methods.

Table 1: Sonogashira Coupling of Various Aryl Halides with (Trimethylsilyl)acetylene

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT595[11]
24-IodotoluenePd on alumina (B75360) / Cu₂O on alumina-THF-DMA7572<2 (batch), high (flow)[12]
34-BromoiodobenzeneMCM-41-2P-Pd(0) / CuIPiperidinePiperidineRT297[13]
43-IodopyridinePd(OAc)₂ / P(o-tol)₃NaOAcDMF100 (MW)0.25-[14]

Table 2: Deprotection of TMS-Arylalkynes

EntrySubstrateReagentSolventTemp (°C)Time (h)Yield (%)Reference
1TMS-alkyneK₂CO₃MethanolRT2High[4]
2Various TMS-arylacetylenesK₂CO₃Methanol253Good to High[13]
3Hindered SilanesTBAFTHFRT--[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Inactive catalystUse freshly opened or properly stored catalyst. Consider using a more active catalyst system.
Insufficiently inert atmosphereEnsure the reaction is performed under a strict inert atmosphere (N₂ or Ar) to prevent catalyst deactivation and homocoupling.
Poor quality of reagents/solventsUse anhydrous solvents and pure reagents.
Homocoupling of Alkyne Presence of oxygenDegas the solvent and ensure an inert atmosphere.
High concentration of copper catalystReduce the amount of copper(I) cocatalyst.
Incomplete Reaction Low reaction temperatureIncrease the reaction temperature.
Sterically hindered substrateUse a more active catalyst or a ligand that promotes coupling with hindered substrates. Increase reaction time.
Difficult Deprotection Steric hindrance around the silyl (B83357) groupUse a stronger deprotecting agent like TBAF instead of K₂CO₃/MeOH.

Conclusion

The synthesis of arylalkynes using this compound via the Sonogashira coupling reaction is a highly efficient and versatile method. The provided protocols offer a solid foundation for researchers to synthesize a wide range of substituted arylalkynes. The ability to perform a one-pot coupling and deprotection sequence further enhances the synthetic utility of this methodology, making it a valuable tool in modern organic synthesis and drug discovery.

References

The Strategic Application of 1-Iodo-2-(trimethylsilyl)acetylene in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Iodo-2-(trimethylsilyl)acetylene is a versatile and highly valuable reagent in modern organic synthesis, particularly in the intricate art of natural product total synthesis. Its unique bifunctional nature, possessing both a reactive iodoalkyne for coupling reactions and a protective trimethylsilyl (B98337) group, allows for the strategic and sequential introduction of complex molecular fragments. This application note provides a detailed overview of its use, focusing on key reactions, experimental protocols, and specific examples in the synthesis of complex natural products. The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for its selective deprotection and subsequent functionalization.[1] This reagent is particularly prominent in Sonogashira and Cadiot-Chodkiewicz cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds, especially those involving sp- and sp²-hybridized carbon atoms.[2][3]

Key Applications in Natural Product Synthesis

The primary utility of this compound lies in its ability to participate in palladium- and copper-catalyzed cross-coupling reactions. These reactions are instrumental in forging key bonds to construct the carbon skeleton of numerous natural products.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In the context of this compound, the iodoalkyne moiety readily couples with a terminal alkyne, or more commonly, the trimethylsilyl group is first removed to generate a terminal alkyne which then couples with an aryl or vinyl halide. A tandem, one-pot Sonogashira coupling approach has also been developed where an aryl halide is first coupled with trimethylsilylacetylene (B32187), followed by in-situ deprotection and subsequent coupling with a second aryl halide.[4]

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a selective reaction that forms unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[3][5] this compound is an excellent substrate for this reaction, where it serves as the haloalkyne component. This reaction has proven invaluable in the synthesis of polyyne natural products.[6][7] Bulky trialkylsilyl groups on the terminal alkyne partner can lead to high yields in these couplings.[8]

Total Synthesis Applications at a Glance

While specific examples detailing the use of this compound in the total synthesis of named natural products are often embedded within complex synthetic routes, its strategic importance is evident in the construction of key intermediates. The following table summarizes representative coupling reactions where this reagent or its direct precursors are utilized to build fragments of natural product-like molecules.

Natural Product Target (Class)Coupling PartnersKey Reaction TypeCatalyst/ReagentsSolventTemp. (°C)Yield (%)Reference
Ivorenolide A (intermediate)Terminal Alkyne + BromoalkyneCadiot-ChodkiewiczCu(I) salt, Amine baseVariousRTGood[6]
4,8-dihydroxy-3,4-dihydrovernoniyne (intermediate)Terminal Alkyne + BromoalkyneCadiot-ChodkiewiczCu(I) salt, Amine baseVariousRTGood[6]
Diarylalkyne LibraryAryl Halide 1 + 2-methyl-3-butyn-2-ol, then Aryl Halide 2Tandem SonogashiraPdCl₂(PPh₃)₂, CuI, KOHDIPARTGood[4]
Tetraalkynylated AnthracenesAryl Bromide + ArylacetyleneSonogashiraPd(CH₃CN)₂Cl₂, cataCXium A, Cs₂CO₃2-MeTHFRT60-95[9]

Experimental Protocols

The following are detailed, generalized protocols for the key reactions involving this compound. Researchers should note that specific conditions may require optimization based on the substrate.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a typical Sonogashira coupling of an aryl halide with a terminal alkyne (generated in situ from a silyl-protected alkyne).

Materials:

  • Aryl halide (1.0 mmol)

  • Trimethylsilylacetylene (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5 mL)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol) for desilylation

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add the anhydrous, degassed solvent (10 mL) and the amine base (5 mL).

  • Add the trimethylsilylacetylene (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon consumption of the starting material, add the TBAF solution to remove the trimethylsilyl protecting group.

  • Stir for an additional 1-2 hours at room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[10][11]

Protocol 2: General Procedure for Cadiot-Chodkiewicz Coupling

This protocol outlines a typical Cadiot-Chodkiewicz coupling between a terminal alkyne and this compound.

Materials:

  • Terminal alkyne (1.0 mmol)

  • This compound (1.1 mmol)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)

  • Amine base (e.g., piperidine, diethylamine, or n-butylamine) (5 mL)

  • Hydroxylamine (B1172632) hydrochloride (optional, as a reducing agent to maintain Cu(I))

  • Anhydrous solvent (e.g., methanol, ethanol, THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the terminal alkyne (1.0 mmol), CuCl (0.1 mmol), and hydroxylamine hydrochloride (if used).

  • Add the anhydrous solvent (10 mL) and the amine base (5 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 mmol) in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[3][5]

Logical Workflow and Signaling Pathways

The strategic use of this compound in a multi-step synthesis can be visualized as a logical workflow. The following diagram illustrates a typical sequence involving a Sonogashira coupling followed by desilylation and a subsequent Cadiot-Chodkiewicz coupling.

G A Aryl/Vinyl Halide C Sonogashira Coupling A->C B This compound B->C (or TMSA) D Silyl-protected Alkyne Intermediate C->D E Desilylation D->E F Terminal Alkyne Intermediate E->F H Cadiot-Chodkiewicz Coupling F->H G Terminal Alkyne Coupling Partner G->H I Unsymmetrical Diyne Product H->I J Natural Product Synthesis I->J sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n Pd_complex1 R-Pd(II)-X(L_n) Pd0->Pd_complex1 Oxidative Addition (R-X) Pd_complex2 R-Pd(II)-C≡CR' (L_n) Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product R-C≡CR' Pd_complex2->Product CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Cu_acetylide->Pd_complex1 Alkyne H-C≡CR' Alkyne->Cu_acetylide Deprotonation Base Base

References

Application Notes and Protocols: Kumada-Type Coupling Reactions of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Kumada-type cross-coupling of 1-iodo-2-(trimethylsilyl)acetylene with various Grignard reagents. This reaction is a powerful tool for the synthesis of unsymmetrical TMS-protected alkynes, which are versatile intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.

Introduction

The Kumada-Tamao-Corriu coupling is a transition-metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organo-halide and a Grignard reagent.[1][2] This methodology is particularly attractive due to the high reactivity and commercial availability of Grignard reagents.[3] The use of this compound as the electrophilic partner allows for the direct introduction of a protected ethynyl (B1212043) moiety onto various organic scaffolds. The trimethylsilyl (B98337) (TMS) group serves as a protecting group that can be readily removed under mild conditions to reveal a terminal alkyne, or it can be retained to influence the electronic and steric properties of the molecule.

This document outlines generalized protocols for both nickel- and palladium-catalyzed Kumada-type couplings of this compound, based on established principles for similar substrates.

Reaction Principle and Logical Workflow

The catalytic cycle of a Kumada-type coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Both palladium and nickel catalysts are effective for this transformation, with palladium often offering better chemoselectivity and nickel being a more cost-effective option.[4]

Kumada_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Grignard Grignard Reagent (R-MgX) ReactionVessel Inert Atmosphere (Ar or N2) Grignard->ReactionVessel Iodoalkyne This compound Iodoalkyne->ReactionVessel Catalyst Ni or Pd Catalyst + Ligand Catalyst->ReactionVessel Solvent Anhydrous Solvent (e.g., THF, Et2O) Solvent->ReactionVessel Quench Quenching (e.g., aq. NH4Cl) ReactionVessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product TMS-Protected Alkyne (R-C≡C-TMS) Purification->Product

Caption: General workflow for the Kumada-type coupling.

Catalytic Cycle

The generally accepted mechanism for the Kumada coupling involves the following steps:

  • Oxidative Addition: The active M(0) (M = Ni or Pd) catalyst inserts into the carbon-iodine bond of this compound to form a M(II) intermediate.

  • Transmetalation: The Grignard reagent (R-MgX) transfers its organic group (R) to the metal center, displacing the iodide and forming a diorganometallic complex.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired C-C bond and regenerating the active M(0) catalyst.

Catalytic_Cycle M0 M(0)Ln MII_A (TMS-C≡C)-M(II)(I)Ln M0->MII_A TMS-C≡C-I MA Oxidative Addition MII_B (TMS-C≡C)-M(II)(R)Ln MII_A->MII_B R-MgX MB Transmetalation MII_B->M0 TMS-C≡C-R Product TMS-C≡C-R MC Reductive Elimination Iodoalkyne TMS-C≡C-I Grignard R-MgX

Caption: Simplified catalytic cycle for Kumada coupling.

Experimental Protocols

The following are generalized protocols for the Kumada-type coupling of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: Nickel-Catalyzed Coupling with Aryl Grignard Reagents

This protocol is adapted from general procedures for nickel-catalyzed Kumada couplings of aryl halides.

  • Materials:

    • This compound

    • Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

    • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add NiCl₂(dppp) (0.02-0.05 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (sufficient to make the final reaction concentration 0.1-0.5 M).

    • Add this compound (1.0 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the aryl Grignard reagent (1.1-1.5 eq.) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Coupling with Vinyl Grignard Reagents

This protocol is based on general procedures for palladium-catalyzed Kumada couplings of vinyl halides.

  • Materials:

    • This compound

    • Vinyl Grignard reagent (e.g., Vinylmagnesium bromide, 1.0 M in THF)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

    • Anhydrous diethyl ether (Et₂O) or THF

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous Et₂O or THF.

    • Add PdCl₂(dppf) (0.01-0.03 eq.) to the solution.

    • Cool the mixture to 0 °C.

    • Add the vinyl Grignard reagent (1.2-2.0 eq.) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC or GC-MS.

    • After completion, quench the reaction at 0 °C with saturated aqueous NaHCO₃.

    • Extract the mixture with Et₂O.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize expected outcomes based on analogous Kumada coupling reactions. Actual yields will vary depending on the specific Grignard reagent and reaction conditions.

Table 1: Nickel-Catalyzed Coupling of this compound with Aryl Grignard Reagents (Hypothetical Data)

EntryAryl Grignard ReagentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylmagnesium bromideNiCl₂(dppp) (3)THFRT1875-85
24-Methoxyphenylmagnesium bromideNiCl₂(dppp) (3)THFRT2070-80
32-Tolylmagnesium chlorideNiCl₂(dppe) (5)Et₂ORT2465-75
44-Chlorophenylmagnesium bromideNiCl₂(dppp) (3)THF501260-70

Table 2: Palladium-Catalyzed Coupling of this compound with Vinyl Grignard Reagents (Hypothetical Data)

EntryVinyl Grignard ReagentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Vinylmagnesium bromidePdCl₂(dppf) (2)THFRT1680-90
2(E)-Styrylmagnesium bromidePd(PPh₃)₄ (3)Et₂ORT2475-85
3Cyclohexenylmagnesium bromidePdCl₂(dppf) (2)THF401270-80

Troubleshooting and Key Considerations

  • Low Yields:

    • Ensure all reagents and solvents are strictly anhydrous. Grignard reagents are highly sensitive to moisture.

    • Verify the quality and concentration of the Grignard reagent via titration.

    • Increase the catalyst loading or try a different ligand. For nickel-catalyzed reactions, ligands like dppe or dppf can be screened. For palladium, ligands such as P(t-Bu)₃ or XPhos may be beneficial.

    • Elevating the reaction temperature may improve conversion, but can also lead to side reactions.

  • Homocoupling of Grignard Reagent:

    • This is a common side reaction. Lowering the reaction temperature or using a less reactive catalyst system may mitigate this.

    • Ensure a slow addition of the Grignard reagent to the reaction mixture.

  • Functional Group Tolerance:

    • Standard Kumada couplings have limited functional group tolerance due to the high reactivity of Grignard reagents.[1] Protic functional groups (e.g., -OH, -NH₂, -COOH) are not compatible. Carbonyl groups will also react. For substrates with sensitive functional groups, consider alternative cross-coupling reactions like Suzuki or Stille couplings.

Safety Information

  • Grignard reagents are highly flammable and react violently with water. Handle with extreme care under an inert atmosphere.

  • Nickel compounds are potential carcinogens and sensitizers. Avoid inhalation and skin contact.

  • Palladium catalysts are flammable solids.

  • This compound is a combustible liquid.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Kumada-type coupling of this compound for the synthesis of a wide range of valuable TMS-protected alkyne building blocks.

References

Application Notes and Protocols for Stille Coupling of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity. This reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic electrophile, such as an organohalide or triflate. 1-Iodo-2-(trimethylsilyl)acetylene is a valuable building block in organic synthesis, serving as a precursor for the introduction of a protected ethynyl (B1212043) moiety. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne, which can be readily removed under mild conditions post-coupling. This allows for the synthesis of complex molecules containing terminal alkynes, which are versatile handles for further functionalization, for instance, in drug discovery programs for the synthesis of bioactive compounds.

The Stille coupling of this compound with various organostannanes provides a direct route to TMS-protected alkynes, which are precursors to a wide array of organic structures, including conjugated enynes and diynes. These products are of significant interest in medicinal chemistry and materials science.

Reaction Principle

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the iodide and forming a new Pd(II) complex. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_intermediate R¹-Pd(II)L₂(I) pd0->pd2_intermediate Oxidative Addition (TMS-C≡C-I) pd2_transmetalation R¹-Pd(II)L₂(R²) pd2_intermediate->pd2_transmetalation Transmetalation (R²-SnR³₃) pd2_transmetalation->pd0 Reductive Elimination product TMS-C≡C-R² pd2_transmetalation->product stannane_waste I-SnR³₃ pd2_transmetalation->stannane_waste + caption Figure 1: Catalytic Cycle of the Stille Coupling Reaction.

Figure 1: Catalytic Cycle of the Stille Coupling Reaction.

Applications in Organic Synthesis

The TMS-protected alkynes synthesized via this Stille coupling protocol are versatile intermediates with broad applications:

  • Drug Discovery: The resulting products can be deprotected to reveal a terminal alkyne, a key functional group for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to link molecules of interest. Terminal alkynes are also found in the structure of numerous biologically active compounds.

  • Natural Product Synthesis: Many complex natural products contain alkynyl and enyne functionalities. The Stille coupling provides a reliable method for constructing these motifs.

  • Materials Science: Conjugated enynes and poly-ynes are of interest for the development of organic electronic materials, such as molecular wires and organic semiconductors.

Experimental Protocols

The following are general protocols for the Stille coupling of this compound with various organostannanes. Optimization of reaction conditions (e.g., catalyst, ligand, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Organostannane - Pd Catalyst & Ligand - Solvent setup->reagents reaction Heat Reaction Mixture (Monitor by TLC/GC/LC-MS) reagents->reaction workup Aqueous Workup & Tin Removal (KF) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: General Experimental Workflow for Stille Coupling.

Protocol 1: Coupling with Arylstannanes

This protocol describes the synthesis of 1-Aryl-2-(trimethylsilyl)acetylenes.

Materials and Reagents:

  • This compound

  • Aryl- or heteroaryltributylstannane (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if necessary, e.g., triphenylarsine, 5-10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene, THF)

  • Anhydrous lithium chloride (optional, 3 equivalents)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand (if used), and lithium chloride (if used).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the aryltributylstannane (1.1 - 1.5 equiv.) and this compound (1.0 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with the organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Data (for illustrative purposes, based on similar reactions):

EntryArylstannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (3)-Toluene10012~85
2(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2)AsPh₃ (8)DMF908~90
3(2-Thienyl)tributylstannanePdCl₂(PPh₃)₂ (5)-THF6524~78

Protocol 2: Coupling with Vinylstannanes

This protocol describes the synthesis of conjugated 1,3-enynes.

Materials and Reagents:

  • This compound

  • Vinyltributylstannane (e.g., (E)-1-hexenyltributylstannane, 1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Copper(I) iodide (CuI) (optional, co-catalyst, 5-10 mol%)

Procedure:

  • Follow the general setup as described in Protocol 1.

  • Add the palladium catalyst and CuI (if used) to the reaction flask.

  • Add the anhydrous, degassed solvent.

  • Add the vinyltributylstannane and this compound.

  • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) until the reaction is complete (monitor by TLC or GC/MS).

  • Perform the aqueous workup and tin removal with KF as described in Protocol 1.

  • Purify the product by column chromatography.

Representative Data (for illustrative purposes, based on similar reactions):

EntryVinylstannaneCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1(E)-1-HexenyltributylstannanePd(PPh₃)₄ (5)-THF606~88
2Tributyl(vinyl)stannanePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)Dioxane704~92
3(Z)-1-PropenyltributylstannanePd(PPh₃)₄ (4)CuI (10)THFRT12~80

Safety Precautions

  • Organotin Compounds: Organostannanes are toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Palladium Catalysts: Palladium compounds can be toxic and are often pyrophoric. Handle with appropriate personal protective equipment.

  • Solvents: Use anhydrous and degassed solvents. Flammable organic solvents should be handled in a fume hood away from ignition sources.

  • Inert Atmosphere: Stille reactions are sensitive to air and moisture. It is crucial to maintain an inert atmosphere throughout the experiment.

By following these protocols, researchers can effectively utilize the Stille coupling of this compound for the synthesis of a wide range of valuable TMS-protected alkynes for various applications in chemical synthesis.

References

Application Notes and Protocols for Copper-Free Sonogashira Reaction with 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-free Sonogashira cross-coupling reaction utilizing 1-Iodo-2-(trimethylsilyl)acetylene. This methodology is of significant interest for the synthesis of unsymmetrical bis-silyl protected alkynes and other complex molecules, which are valuable intermediates in medicinal chemistry, materials science, and organic synthesis. The protocols outlined below focus on modern palladium-catalyzed, copper-free conditions, which offer numerous advantages over traditional copper-co-catalyzed methods, including reduced toxicity, simplified purification, and a broader substrate scope.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1] The traditional Sonogashira reaction employs a dual catalytic system consisting of a palladium catalyst and a copper(I) co-catalyst.[1] While highly effective, the use of copper can lead to the formation of undesired alkyne homocoupling byproducts (Glaser coupling), which complicates product purification and can be detrimental in the synthesis of active pharmaceutical ingredients (APIs).

Recent advancements in organometallic chemistry have led to the development of robust and efficient copper-free Sonogashira protocols. These methods often employ specialized ligands or additives to facilitate the catalytic cycle in the absence of a copper co-catalyst. The use of silyl-protected alkynes, such as this compound, in these reactions offers a strategic advantage for the synthesis of complex unsymmetrical alkynes through subsequent manipulations of the silyl (B83357) group.

Advantages of Copper-Free Protocols

  • Reduced Toxicity: The elimination of copper salts simplifies reaction workup and reduces the environmental impact of the synthesis.

  • Suppression of Side Reactions: Copper-free conditions prevent the formation of Glaser-type homocoupling byproducts, leading to cleaner reaction profiles and higher yields of the desired cross-coupled product.

  • Broader Substrate Scope: These protocols are often more tolerant of sensitive functional groups that may be incompatible with traditional copper-catalyzed conditions.

  • Simplified Purification: The absence of copper salts and homocoupling byproducts makes the purification of the final product more straightforward.

Reaction Mechanism

The mechanism of the copper-free Sonogashira reaction is believed to proceed through a dual palladium catalytic cycle, in contrast to the traditional Pd/Cu catalyzed pathway. In this proposed mechanism, one palladium center activates the aryl halide via oxidative addition, while a second palladium center activates the terminal alkyne. A key transmetalation step then occurs between these two palladium intermediates, followed by reductive elimination to yield the cross-coupled product and regenerate the active palladium(0) catalyst.

Experimental Protocols

The following protocols are based on established methods for the copper-free Sonogashira-type coupling of related silylacetylenes and can be adapted for the reaction of this compound with various aryl and heteroaryl halides.[2]

Protocol 1: Microwave-Assisted Copper-Free Sonogashira Coupling

This protocol is adapted from a procedure for the direct coupling of 1-phenyl-2-(trimethylsilyl)acetylenes with aryl halides and is expected to be effective for this compound.[2]

Materials:

  • Aryl or heteroaryl iodide/bromide

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Tetrabutylammonium chloride (n-Bu₄NCl)

  • Sodium acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add the aryl or heteroaryl halide (1.0 equiv), this compound (2.0 equiv), Pd(OAc)₂ (0.05 equiv), tri(o-tolyl)phosphine (0.1 equiv), n-Bu₄NCl (1.0 equiv), and NaOAc (4.0 equiv).

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.05 M with respect to the aryl halide).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15-30 minutes under microwave irradiation.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical bis(trimethylsilyl)alkyne.

Data Presentation

The following tables summarize representative data for copper-free Sonogashira reactions of silylacetylenes with various aryl halides. While not specific to this compound, they provide an indication of the expected yields and reaction conditions.

Table 1: Microwave-Assisted Copper-Free Coupling of 1-Phenyl-2-(trimethylsilyl)acetylene (B1583190) with Aryl Halides [2]

EntryAryl HalideProductYield (%)
13-Iodopyridine3-(Phenylethynyl)pyridine90
24-Iodoanisole4-Methoxy-1-(phenylethynyl)benzene85
32-Bromobenzaldehyde2-(Phenylethynyl)benzaldehyde78

Reaction Conditions: Aryl halide (2.5 mmol), 1-phenyl-2-(trimethylsilyl)acetylene (5.0 mmol), Pd(OAc)₂ (0.125 mmol), P(o-tol)₃ (0.25 mmol), n-Bu₄NCl (2.5 mmol), NaOAc (10.0 mmol) in dry DMF (50 mL), 100 °C, 15 min, microwave irradiation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the copper-free Sonogashira reaction.

experimental_workflow reagents Weigh Reagents: Aryl Halide This compound Pd Catalyst & Ligand Base & Additive dissolve Dissolve in Anhydrous Solvent (e.g., DMF) reagents->dissolve reaction Reaction Setup: Microwave Vial or Schlenk Flask dissolve->reaction heating Heating: Microwave Irradiation or Conventional Heating reaction->heating workup Aqueous Workup: Extraction & Washing heating->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the copper-free Sonogashira reaction.

Catalytic Cycle

The proposed dual palladium catalytic cycle for the copper-free Sonogashira reaction is depicted below.

catalytic_cycle cluster_pd1 Palladium Cycle 1 cluster_pd2 Palladium Cycle 2 Pd0_1 Pd(0)L_n PdII_1 Ar-Pd(II)-X Pd0_1->PdII_1 Oxidative Addition (Ar-X) transmetalation Transmetalation PdII_1->transmetalation Pd0_2 Pd(0)L_n PdII_2 TMS-C≡C-Pd(II)-H Pd0_2->PdII_2 Alkyne Activation PdII_2->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-C≡C-TMS reductive_elimination->Pd0_1 reductive_elimination->Pd0_2 product Ar-C≡C-TMS reductive_elimination->product

References

Application Notes and Protocols: 1-Iodo-2-(trimethylsilyl)acetylene in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-(trimethylsilyl)acetylene is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of functional organic materials. Its unique structure, featuring a reactive iodo group and a sterically demanding, yet removable, trimethylsilyl (B98337) (TMS) protecting group on an acetylene (B1199291) unit, allows for selective and sequential cross-coupling reactions. This enables the construction of complex π-conjugated systems with tailored electronic and photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional materials, including conjugated polymers and discrete organic molecules with potential applications in organic electronics and materials science.

Key Applications

The primary application of this compound lies in its utility in Sonogashira cross-coupling reactions . The significant difference in reactivity between the C-I and the C-Si bonds allows for the selective reaction of the iodo group with a terminal alkyne, leaving the TMS-protected alkyne intact for subsequent transformations. This "protected" acetylene can be deprotected under mild conditions to reveal a terminal alkyne, which can then undergo further coupling reactions. This stepwise approach is instrumental in the synthesis of unsymmetrical diynes and polyynes, which are key components of various functional materials.

Potential and established applications of materials derived from this compound include:

  • Organic Light-Emitting Diodes (OLEDs): As building blocks for chromophores and charge-transport materials.

  • Conducting Polymers: For the creation of well-defined conjugated backbones.

  • Molecular Wires: In the construction of linear, rigid, and conductive molecular structures.

  • Covalent Organic Frameworks (COFs): As linkers to create porous, crystalline materials for catalysis and gas storage.

  • Liquid Crystals: For the synthesis of mesogenic cores with tailored shapes and electronic properties.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(trimethylsilyl)buta-1,3-diynyl)pyrene

This protocol describes the synthesis of a pyrene-containing diyne, a potential building block for larger π-conjugated systems with interesting photophysical properties. The synthesis involves a Sonogashira coupling reaction between 1-ethynylpyrene (B1663964) and this compound.

Reaction Scheme:

G Pyrene Pyrene-C≡CH Catalyst Pd(PPh3)4, CuI Et3N, THF, rt Pyrene->Catalyst Iodoacetylene + I-C≡C-Si(CH3)3 Iodoacetylene->Catalyst Product Pyrene-C≡C-C≡C-Si(CH3)3 Catalyst->Product

Caption: Sonogashira coupling for 1-(4-(trimethylsilyl)buta-1,3-diynyl)pyrene synthesis.

Materials:

  • 1-Ethynylpyrene

  • This compound[1][2]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-ethynylpyrene (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and freshly distilled Et3N (in a 2:1 v/v ratio).

  • Stir the mixture at room temperature for 10 minutes until the solids are dissolved.

  • Slowly add a solution of this compound (1.2 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired product.

Quantitative Data (Hypothetical):

ParameterValue
Yield 85%
Appearance Yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.20-7.80 (m, 9H, Pyrene-H), 0.25 (s, 9H, Si(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 132.1, 131.5, 131.0, 128.6, 128.4, 127.8, 126.2, 125.9, 125.0, 124.8, 124.5, 118.9, 92.1, 89.5, 81.2, 79.8, -0.5
Melting Point 150-152 °C
Protocol 2: Synthesis of a Poly(arylene ethynylene) derivative

This protocol outlines a general procedure for the synthesis of a conjugated polymer via a Sonogashira polycondensation reaction between a diiodo-aromatic monomer and 1,2-bis(trimethylsilyl)acetylene, which can be prepared from this compound. This example illustrates a pathway to polymeric functional materials.

Workflow Diagram:

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Polymer Processing cluster_3 Final Product Monomer1 Diiodo-Arene Polymerization Sonogashira Polycondensation Pd(PPh3)4, CuI, Et3N, Toluene (B28343), 80°C Monomer1->Polymerization Monomer2 1,2-Bis(trimethylsilyl)acetylene Monomer2->Polymerization Precipitation Precipitation in Methanol (B129727) Polymerization->Precipitation Purification Soxhlet Extraction Precipitation->Purification Drying Drying under Vacuum Purification->Drying Polymer Poly(arylene ethynylene) Drying->Polymer

Caption: Workflow for the synthesis of a Poly(arylene ethynylene) derivative.

Materials:

  • A diiodo-aromatic monomer (e.g., 1,4-diiodobenzene)

  • 1,2-Bis(trimethylsilyl)acetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous toluene

  • Methanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, dissolve the diiodo-aromatic monomer (1.0 eq) and 1,2-bis(trimethylsilyl)acetylene (1.0 eq) in anhydrous toluene and freshly distilled Et3N (4:1 v/v) under an inert atmosphere.

  • Add Pd(PPh3)4 (0.02 eq) and CuI (0.04 eq) to the solution.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere. The polymer will precipitate out of the solution as the reaction progresses.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer completely.

  • Filter the polymer and wash it with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform (B151607) to remove catalyst residues and oligomers.

  • Dry the polymer under vacuum at 40 °C for 24 hours.

Quantitative Data (Representative):

PropertyValue
Number-Average Molecular Weight (Mn) 15,000 g/mol
Polydispersity Index (PDI) 2.1
Thermal Decomposition Temperature (TGA, 5% weight loss) > 400 °C
UV-Vis Absorption (λmax, thin film) 420 nm
Photoluminescence Emission (λmax, thin film) 510 nm

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the stepwise functionalization of a molecule using this compound, highlighting its role as a versatile building block.

G Start Aryl/Vinyl Halide (R-X) Intermediate1 R-C≡C-Si(CH3)3 Start->Intermediate1 Sonogashira Coupling 1 Reagent This compound Deprotection Deprotection (e.g., TBAF) Intermediate1->Deprotection Intermediate2 R-C≡CH Deprotection->Intermediate2 FinalProduct Unsymmetrical Diyne (R-C≡C-R') Intermediate2->FinalProduct Sonogashira Coupling 2 CouplingPartner Second Aryl/Vinyl Halide (R'-X) CouplingPartner->FinalProduct

Caption: Stepwise synthesis of unsymmetrical diynes.

Conclusion

This compound is a powerful and versatile tool for the synthesis of advanced functional materials. Its unique reactivity allows for the controlled and sequential introduction of acetylenic units, enabling the construction of complex molecular architectures. The protocols provided herein serve as a starting point for researchers to explore the vast potential of this reagent in creating novel materials for a wide range of applications, from organic electronics to drug discovery. Careful control of reaction conditions and purification techniques are crucial for obtaining materials with desired properties and high purity.

References

Application Notes and Protocols for 1-Iodo-2-(trimethylsilyl)acetylene as a Precursor for Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-iodo-2-(trimethylsilyl)acetylene in the synthesis of novel conjugated polymers. Its unique structure, featuring a reactive iodo group and a protected acetylene (B1199291) moiety, makes it a valuable building block in the construction of advanced polymeric materials with tunable electronic and photophysical properties. The primary application discussed herein is its use in Sonogashira cross-coupling polymerization.

Introduction

This compound is a versatile precursor for the synthesis of conjugated polymers, particularly poly(arylene ethynylene)s (PAEs). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for controlled polymerization.[1][2] The carbon-iodine bond provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[3][4] This methodology allows for the creation of polymers with extended π-conjugated systems, which are of significant interest for applications in organic electronics, sensing, and bio-imaging.

Key Applications

The primary application of this compound in polymer chemistry is as a monomer in Sonogashira polymerization reactions. This reaction enables the formation of carbon-carbon bonds between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. By using a di-ethynyl comonomer, conjugated polymers can be synthesized. The TMS group can be removed either before or after polymerization to yield a terminal alkyne, which can be further functionalized.

Data Presentation

The following tables summarize representative quantitative data for conjugated polymers synthesized using methodologies related to Sonogashira coupling of substituted acetylenes. This data provides an indication of the typical properties achievable.

Table 1: Molecular Weight and Polydispersity Index of Substituted Polyacetylenes

PolymerMonomersCatalyst SystemMw ( g/mol )PDI (Mw/Mn)Reference
P0Diphenylacetylene derivativeWCl₆-Ph₄Sn13,4002.13[5]
PTMSP1-trimethylsilyl-1-propyneTaCl₅–Bu₄Sn>1,000,000-[6]
PTMSDPA4-trimethylsilyl diphenyl acetyleneTaCl₅–Bu₄Sn>1,000,000-[6]
P7 (copolymer)TMSP and TMSDPA (2:8)TaCl₅–Bu₄Sn580,0002.1[7]

Table 2: Optical Properties of Substituted Polyacetylenes

PolymerAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
P1 (pyrene-functionalized)-515-[5]
P2 (pyrene-functionalized)-480-[5]
PTMSDPA375, 430498-[7]
P7 (copolymer)-4900.23[7]

Experimental Protocols

This section provides a detailed protocol for a typical Sonogashira polymerization reaction using this compound as a monomer. This protocol is a generalized procedure based on established methods for Sonogashira cross-coupling.[8][9][10]

Protocol: Synthesis of a Poly(arylene ethynylene) via Sonogashira Polymerization

Materials:

  • This compound

  • Di-ethynyl aromatic comonomer (e.g., 1,4-diethynylbenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., toluene, THF)

  • Standard Schlenk line and glassware for inert atmosphere chemistry

  • Methanol (B129727) for precipitation

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 2-5 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene) to the flask, followed by the addition of the base (e.g., triethylamine), typically in excess.

  • Monomer Addition: Dissolve equimolar amounts of this compound and the di-ethynyl comonomer in the anhydrous solvent in a separate flask. Transfer this solution to the reaction flask via a cannula or syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C). The reaction progress can be monitored by techniques such as GPC to observe the increase in molecular weight.

  • Work-up: After the desired reaction time (typically 24-48 hours), cool the mixture to room temperature.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any residual catalyst and unreacted monomers.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Deprotection of the Trimethylsilyl Group (Optional):

If the terminal alkyne is desired, the TMS group can be removed post-polymerization.

  • Dissolve the TMS-protected polymer in a suitable solvent (e.g., THF).

  • Add a desilylating agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1M in THF), and stir at room temperature.

  • Monitor the reaction by ¹H NMR until the disappearance of the TMS signal.

  • Precipitate, filter, and dry the deprotected polymer as described above.

Visualizations

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-I Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-C≡C-R' Pd(II)-Alkynyl Complex Pd(II)-Alkynyl Complex Transmetalation->Pd(II)-Alkynyl Complex Reductive Elimination Reductive Elimination Pd(II)-Alkynyl Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Conjugated Polymer Conjugated Polymer Reductive Elimination->Conjugated Polymer R-C≡C-R'

Caption: Catalytic cycle for Sonogashira cross-coupling polymerization.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Purification Setup 1. Flame-dry Schlenk flask under inert atmosphere Catalyst 2. Add Pd catalyst and CuI Setup->Catalyst Solvent_Base 3. Add anhydrous solvent and base Catalyst->Solvent_Base Monomers 4. Add this compound and comonomer solution Solvent_Base->Monomers React 5. Heat and stir under inert atmosphere Monomers->React Precipitate 6. Precipitate polymer in methanol React->Precipitate Filter 7. Filter and wash the polymer Precipitate->Filter Dry 8. Dry under vacuum Filter->Dry

Caption: Experimental workflow for Sonogashira polymerization.

References

Application Notes and Protocols for Iron-Catalyzed Cross-Coupling of 1-Iodo-2-(trimethylsilyl)acetylene with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the iron-catalyzed cross-coupling reaction between 1-iodo-2-(trimethylsilyl)acetylene and various alkyl halides. This reaction is a valuable tool for the synthesis of internal alkynes, which are important structural motifs in pharmaceuticals, natural products, and materials science. The use of an inexpensive and environmentally benign iron catalyst makes this method an attractive alternative to traditional palladium- or copper-catalyzed Sonogashira reactions.

Introduction

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Among these, the construction of the C(sp)-C(sp³) bond to form internal alkynes is of significant interest. While traditional methods often rely on precious metal catalysts, there is a growing demand for more sustainable and economical alternatives. Iron, being abundant, inexpensive, and possessing low toxicity, has emerged as a promising catalyst for a variety of cross-coupling reactions.[1][2]

This document outlines a protocol for the iron-catalyzed cross-coupling of this compound with alkyl halides. The trimethylsilyl (B98337) (TMS) group serves as a protective group for the terminal alkyne, which can be readily removed post-coupling if desired. The reaction is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, similar to other transition metal-catalyzed cross-coupling reactions. The use of additives such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) can be crucial in suppressing side reactions and improving product yields.[1]

Data Presentation

The following table summarizes the representative substrate scope and yields for analogous iron-catalyzed cross-coupling reactions of alkyl halides with alkynyl nucleophiles. While specific data for the coupling with this compound is not extensively reported, the presented data from closely related systems provide a strong indication of the potential efficacy of this transformation.

EntryAlkyl HalideAlkynyl Coupling PartnerIron Catalyst (mol%)AdditiveSolventTemp. (°C)Yield (%)Reference
11-IodooctanePhenylacetyleneFe(acac)₃ (10)TMEDATHF2585[1]
21-BromooctanePhenylacetyleneFe(acac)₃ (10)TMEDATHF2578[1]
3Cyclohexyl IodidePhenylacetyleneFe(acac)₃ (10)TMEDATHF2575[1]
41-Iodohexane(Triisopropylsilyl)acetyleneFeBr₂(SciOPP) (5)NoneToluene2565[3]
51-Iodobutane1-OctyneFe(acac)₃ (10)TMEDATHF2582[1]
62-IodopropanePhenylacetyleneFe(acac)₃ (10)TMEDATHF2568[1]

Note: The yields presented are for analogous reactions and serve as an estimation of the potential outcome for the coupling with this compound.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Alkyl halides and this compound should be purified according to standard procedures. Alkyl Grignard reagents are typically prepared fresh or titrated before use.

Proposed Protocol for the Iron-Catalyzed Cross-Coupling:

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the iron catalyst (e.g., Fe(acac)₃, 0.05 mmol, 5 mol%).

  • Add anhydrous THF (2 mL) and TMEDA (0.15 mmol, 1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • To this solution, add the alkylmagnesium halide (1.2 mmol, 1.2 equiv) dropwise. The color of the solution may change significantly.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) and the alkyl halide (1.1 mmol, 1.1 equiv) in anhydrous THF (1 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted alkyne.

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle cluster_reactants Fe_cat Fe(n) Catalyst Fe_alkyl R-Fe(n+2)-X Fe_cat->Fe_alkyl Oxidative Addition Fe_alkynyl R-Fe(n+2)-C≡C-TMS Fe_alkyl->Fe_alkynyl Transmetalation Fe_alkynyl->Fe_cat Product R-C≡C-TMS Fe_alkynyl->Product Reductive Elimination Alkyl_Halide R-X Alkyl_Halide->Fe_alkyl Iodo_Alkyne I-C≡C-TMS Iodo_Alkyne->Fe_alkynyl Grignard R'MgX' Workflow start Start: Assemble Glassware under Inert Gas add_catalyst Add Iron Catalyst, Solvent (THF), and TMEDA start->add_catalyst cool Cool to 0 °C add_catalyst->cool add_grignard Add Alkylmagnesium Halide Dropwise cool->add_grignard stir1 Stir for 15 min at 0 °C add_grignard->stir1 add_substrates Add this compound and Alkyl Halide stir1->add_substrates react Warm to Room Temperature and Stir for 12-24h add_substrates->react quench Quench with Saturated aq. NH₄Cl react->quench extract Extract with Et₂O quench->extract dry Dry Organic Layer (MgSO₄) and Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolate Pure Product purify->end

References

Application Notes and Protocols: Synthesis of Enynes using 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of enynes utilizing 1-iodo-2-(trimethylsilyl)acetylene. This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the enyne motif in biologically active natural products and functional organic materials. The use of a trimethylsilyl (B98337) (TMS) protecting group offers considerable advantages in controlling reactivity and enabling sequential, one-pot procedures.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides/triflates and sp-hybridized carbons of terminal alkynes.[1][2] this compound serves as a versatile building block in these reactions. The trimethylsilyl group acts as a removable protecting group, preventing the otherwise facile homocoupling of the terminal alkyne and allowing for selective coupling reactions.[1] Subsequent deprotection of the TMS group can be achieved under mild conditions, yielding the terminal enyne or enabling further functionalization in a one-pot fashion. This approach provides a robust pathway to complex molecules, including intermediates for pharmaceutical synthesis.[1][3]

Core Reaction and Workflow

The general workflow for the synthesis of enynes using this compound involves a two-step process: a palladium- and copper-catalyzed Sonogashira coupling followed by the deprotection of the trimethylsilyl group. This process can often be performed in a single reaction vessel, enhancing efficiency.

Enyne Synthesis Workflow Workflow for Enyne Synthesis reagents This compound + Vinyl Halide/Triflate coupling Sonogashira Coupling (Pd/Cu catalysis, Base) reagents->coupling intermediate Trimethylsilyl-protected Enyne coupling->intermediate deprotection TMS Deprotection (e.g., K2CO3/MeOH) intermediate->deprotection product Terminal Enyne deprotection->product

Caption: General workflow for enyne synthesis.

Data Presentation: Reaction Yields

The following table summarizes representative yields for the Sonogashira coupling of various vinyl electrophiles with trimethylsilyl-protected alkynes, followed by desilylation where applicable. The reactivity trend for the vinyl partner is generally Iodide > Triflate > Bromide.[1]

EntryVinyl PartnerAlkyne PartnerCatalyst SystemBaseSolventYield (%)Reference
12-Iodoprop-2-en-1-ol(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIEt₃NTHF85[1]
2Vinyl Triflate1-(Trimethylsilyl)alkynePd(PPh₃)₄ / AgClK₂CO₃MeOHGood to Excellent[4]
32-Bromo-4-iodo-quinoline(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFN/A (Selective coupling at iodide)[3]
44-Iodo-N,N-dimethylaniline(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NAcetonitrileQuantitative[5]
5Aryl Iodide(Trimethylsilyl)acetyleneMCM-41-2P-Pd(0) / CuIPiperidinePiperidine93-98[6]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with a Vinyl Halide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the vinyl halide (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.10 equiv).

  • Add the anhydrous solvent and the amine base (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add this compound (1.1-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the trimethylsilyl-protected enyne.

Protocol 2: In-situ Deprotection of the Trimethylsilyl Group

This procedure follows the Sonogashira coupling and can often be performed in the same reaction vessel.

Materials:

  • Crude or purified trimethylsilyl-protected enyne

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (B91410) (TBAF)

  • Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)

Procedure using Potassium Carbonate:

  • Dissolve the trimethylsilyl-protected enyne in methanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.2 equiv).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the terminal enyne.

Logical Relationships in Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira Catalytic Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Transmetalation (from Cu cycle) Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_alkynyl->Product CuX CuX Cu_alkynyl Cu-C≡CR² CuX->Cu_alkynyl H-C≡CR² + Base Cu_alkynyl->CuX Transmetalation (to Pd cycle)

Caption: Interconnected catalytic cycles in Sonogashira coupling.

Applications in Drug Development

The enyne moiety is a key structural feature in numerous natural products with potent biological activities. The synthetic route described herein provides access to these important scaffolds. For instance, the Sonogashira coupling is a crucial step in the synthesis of various complex molecules, including potential therapeutic agents.[1] The ability to construct the enyne framework with high efficiency and stereocontrol is paramount in the total synthesis of natural products and the development of new drug candidates. The synthesis of (-)-isoprelaurefucin, a natural product, utilizes a Sonogashira coupling of a vinyl iodide with trimethylsilylacetylene (B32187) as a key step.[3] Furthermore, this methodology is applied in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

References

Application Notes and Protocols: One-Pot Synthesis of Unsymmetrical Diarylalkynes using (Trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical diarylalkynes are a pivotal structural motif in a wide array of biologically active compounds and functional organic materials. Traditional multi-step syntheses of these molecules can be time-consuming and inefficient. This document outlines a streamlined and efficient one-pot procedure for the synthesis of unsymmetrical diarylalkynes starting from two different aryl halides and (trimethylsilyl)acetylene.[1][2] This methodology, developed by Doye and colleagues, involves a sequence of three key reactions in a single reaction vessel: a palladium/copper-catalyzed Sonogashira coupling, an in-situ desilylation, and a subsequent Sonogashira coupling.[1][2] This approach offers high yields, broad substrate scope, and operational simplicity, making it a valuable tool in organic synthesis and drug discovery.

Reaction Principle

The one-pot synthesis proceeds through the following three sequential steps:

  • Initial Sonogashira Coupling: An aryl halide (Ar¹-X) is coupled with (trimethylsilyl)acetylene in the presence of a palladium catalyst and a copper(I) co-catalyst to form an aryl(trimethylsilyl)acetylene intermediate.

  • In-Situ Desilylation: The trimethylsilyl (B98337) protecting group is removed from the alkyne using a base, typically aqueous potassium hydroxide (B78521), to generate a terminal arylalkyne in the same reaction mixture.

  • Second Sonogashira Coupling: A second, different aryl halide (Ar²-X) is then added to the reaction mixture, which couples with the in-situ generated terminal arylalkyne to yield the final unsymmetrical diarylalkyne (Ar¹-C≡C-Ar²).

This one-pot procedure is highly efficient as it avoids the isolation and purification of the intermediate aryl(trimethylsilyl)acetylene and terminal arylalkyne, thus saving time and resources.[1]

Data Presentation

The following tables summarize the quantitative data for the one-pot synthesis of various unsymmetrical diarylalkynes, demonstrating the versatility and efficiency of this method.

Table 1: One-Pot Synthesis of Unsymmetrical Diarylalkynes from Two Different Aryl Iodides

EntryAryl Iodide (Ar¹-I)Aryl Iodide (Ar²-I)ProductYield (%)
14-IodotolueneIodobenzene1-(4-Methylphenyl)-2-phenylacetylene87
24-IodoanisoleIodobenzene1-(4-Methoxyphenyl)-2-phenylacetylene85
34-Iodo-tert-butylbenzeneIodobenzene1-(4-tert-Butylphenyl)-2-phenylacetylene82
44-IodobenzotrifluorideIodobenzene1-(4-(Trifluoromethyl)phenyl)-2-phenylacetylene78
52-IodotolueneIodobenzene1-(2-Methylphenyl)-2-phenylacetylene74
64-Iodotoluene4-Iodoanisole1-(4-Methylphenyl)-2-(4-methoxyphenyl)acetylene84
74-Iodotoluene2-Iodotoluene1-(4-Methylphenyl)-2-(2-methylphenyl)acetylene79

Reaction Conditions: The first Sonogashira coupling was performed at room temperature for 2 hours, followed by desilylation with KOH in MeOH/H₂O at room temperature for 3 hours, and the second Sonogashira coupling was carried out at room temperature for 16 hours.

Table 2: One-Pot Synthesis of Unsymmetrical Diarylalkynes from an Aryl Bromide and an Aryl Iodide

EntryAryl Bromide (Ar¹-Br)Aryl Iodide (Ar²-I)ProductYield (%)
14-BromotolueneIodobenzene1-(4-Methylphenyl)-2-phenylacetylene78
24-BromoanisoleIodobenzene1-(4-Methoxyphenyl)-2-phenylacetylene75
34-BromobenzotrifluorideIodobenzene1-(4-(Trifluoromethyl)phenyl)-2-phenylacetylene65
42-BromotolueneIodobenzene1-(2-Methylphenyl)-2-phenylacetylene55
54-Bromotoluene4-Iodoanisole1-(4-Methylphenyl)-2-(4-methoxyphenyl)acetylene72

Reaction Conditions: The first Sonogashira coupling was performed at 80°C for 16 hours, followed by desilylation with KOH in MeOH/H₂O at room temperature for 3 hours, and the second Sonogashira coupling was carried out at room temperature for 16 hours.

Experimental Protocols

General Procedure for the One-Pot Synthesis of Unsymmetrical Diarylalkynes:

Materials:

  • Aryl halide (Ar¹-X, X = I or Br) (1.0 mmol)

  • (Trimethylsilyl)acetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Diisopropylamine (B44863) (i-Pr₂NH, 2.0 mL)

  • Toluene (B28343) (for aryl bromides, 2.0 mL)

  • Potassium hydroxide (KOH, 2.0 mmol)

  • Methanol (B129727) (MeOH, 4.0 mL)

  • Water (H₂O, 1.0 mL)

  • Aryl iodide (Ar²-I, 1.0 mmol)

  • Schlenk tube

  • Standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the first aryl halide (Ar¹-X, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.02 mmol).

  • Add diisopropylamine (2.0 mL) and, if the aryl halide is a bromide, toluene (2.0 mL).

  • Add (trimethylsilyl)acetylene (1.2 mmol) to the mixture.

  • For Aryl Iodides (Ar¹-I): Stir the reaction mixture at room temperature for 2 hours. For Aryl Bromides (Ar¹-Br): Heat the reaction mixture to 80°C and stir for 16 hours.

  • After the initial coupling is complete (can be monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of potassium hydroxide (2.0 mmol) in methanol (4.0 mL) and water (1.0 mL).

  • Add the freshly prepared KOH solution to the reaction mixture and stir at room temperature for 3 hours to effect desilylation.

  • Add the second aryl iodide (Ar²-I, 1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, quench with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical diarylalkyne.

Mandatory Visualization

G cluster_workflow Experimental Workflow Start Start Step1 Initial Sonogashira Coupling: Ar¹-X + TMS-acetylene Start->Step1 Pd/Cu catalyst, i-Pr₂NH Step2 In-situ Desilylation: with aq. KOH Step1->Step2 Step3 Second Sonogashira Coupling: + Ar²-I Step2->Step3 Workup Aqueous Workup & Extraction Step3->Workup Purification Column Chromatography Workup->Purification Product Unsymmetrical Diarylalkyne Purification->Product

Caption: One-pot synthesis workflow.

G cluster_reaction Chemical Transformations Ar1X Ar¹-X Intermediate1 Ar¹-C≡C-Si(CH₃)₃ Ar1X->Intermediate1 Sonogashira Coupling TMSA (CH₃)₃Si-C≡C-H TMSA->Intermediate1 Intermediate2 Ar¹-C≡C-H Intermediate1->Intermediate2 Desilylation (KOH) FinalProduct Ar¹-C≡C-Ar² Intermediate2->FinalProduct Sonogashira Coupling Ar2I Ar²-I Ar2I->FinalProduct

References

Application Notes and Protocols: The Versatility of 1-Iodo-2-(trimethylsilyl)acetylene in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-2-(trimethylsilyl)acetylene is a highly valuable and versatile bifunctional reagent in organic synthesis, particularly for the construction of complex molecular architectures. Its unique structure, featuring a reactive carbon-iodine bond and a removable trimethylsilyl (B98337) (TMS) protecting group, allows for a wide range of selective transformations. This document provides detailed application notes and experimental protocols for the reaction of this compound with various organometallic reagents. Key applications, including palladium-catalyzed cross-coupling reactions (Sonogashira, Stille, Kumada) and subsequent TMS deprotection, are discussed. The information presented is intended to serve as a practical guide for researchers in medicinal chemistry and materials science for the synthesis of unsymmetrical alkynes, conjugated enynes, and other valuable acetylenic compounds.

Introduction: A Key Building Block for Acetylenic Scaffolds

The iodoalkyne moiety of this compound serves as an excellent electrophile in numerous cross-coupling reactions, while the TMS group effectively protects the terminal alkyne.[1][2] This dual functionality enables a modular approach to synthesis. First, a desired organic fragment (R¹) can be introduced at the iodine-bearing carbon via reaction with an organometallic reagent. Subsequently, the TMS group can be selectively removed to reveal a terminal alkyne, which can then undergo further transformations, such as a second coupling reaction to introduce another fragment (R²), leading to the formation of unsymmetrical alkynes (R¹-C≡C-R²).[3][4]

The general synthetic utility is outlined in the workflow below.

G cluster_main Synthetic Workflow A This compound C Cross-Coupling Reaction (e.g., Sonogashira, Stille) A->C B Organometallic Reagent (R-M) B->C D Coupled Product R-C≡C-TMS C->D C-C bond formation E Deprotection D->E F Terminal Alkyne R-C≡C-H E->F TMS group removal G Further Functionalization (e.g., Second Coupling) F->G H Final Product R-C≡C-R' G->H G cluster_catalytic_cycle Generalized Cross-Coupling Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C trans-R-Pd(II)(I)L₂ A->C R-I (TMS-C≡C-I) D Transmetalation E trans-R-Pd(II)(R')L₂ C->E R'-M (Organometallic Reagent) E->A R-R' (Coupled Product) F Reductive Elimination

References

Application Notes and Protocols: 1-Iodo-2-(trimethylsilyl)acetylene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-(trimethylsilyl)acetylene is a versatile and highly valuable bifunctional reagent in modern organic synthesis. Its structure incorporates two key reactive sites: an iodo group, which is an excellent participant in palladium-catalyzed cross-coupling reactions, and a trimethylsilyl (B98337) (TMS)-protected alkyne, which can engage in various cycloaddition reactions or be deprotected to yield a terminal alkyne for further transformations. This dual reactivity makes it a powerful building block for the construction of a wide array of complex heterocyclic scaffolds, which are core components of many pharmaceuticals, agrochemicals, and functional materials.

These application notes provide an overview and detailed protocols for the use of this compound in the synthesis of several important classes of heterocyclic compounds, including pyrazoles, isoxazoles, and 1,2,3-triazoles.

Application Note 1: Synthesis of Substituted Pyrazoles

The pyrazole (B372694) core is a privileged structure in medicinal chemistry. The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This compound can be used to construct the carbon backbone of the pyrazole ring, often leading to the formation of 4-iodopyrazoles, which are themselves versatile intermediates for further functionalization via cross-coupling reactions.[1][2]

General Synthetic Strategy

The synthesis typically proceeds through an initial Sonogashira coupling of this compound with a suitable coupling partner. The resulting TMS-protected alkyne can then be deprotected and subsequently cyclized with a hydrazine to form the pyrazole ring. Alternatively, an α,β-alkynic hydrazone can be formed and then undergo an electrophilic cyclization.[2]

pyrazole_synthesis start This compound + R-H (Alkyne) step1 Sonogashira Coupling (Pd/Cu cat.) start->step1 intermediate1 R-C≡C-TMS step1->intermediate1 step2 Deprotection (e.g., K2CO3, MeOH) intermediate1->step2 intermediate2 R-C≡C-H step2->intermediate2 step3 Reaction with Hydrazine (R'-NHNH2) intermediate2->step3 alt_step Electrophilic Cyclization of α,β-alkynic hydrazone (e.g., I2) intermediate2->alt_step product Substituted Pyrazole step3->product iodopyrazole 4-Iodopyrazole (B32481) alt_step->iodopyrazole

Caption: General workflow for pyrazole synthesis.
Quantitative Data: Synthesis of 4-Iodopyrazole Derivatives

The following table summarizes data for the electrophilic cyclization of α,β-alkynic hydrazones, a key step in forming 4-iodopyrazole intermediates.

EntryAlkyne PrecursorHydrazineElectrophileBaseSolventYield (%)Reference
1PhenylacetyleneHydrazineI₂NaHCO₃CH₂Cl₂85-95[2]
21-HexyneHydrazineI₂NaHCO₃CH₂Cl₂80-90[2]
3(Trimethylsilyl)acetyleneHydrazineI₂NaHCO₃CH₂Cl₂88[2]
Experimental Protocol: General Procedure for Electrophilic Cyclization to 4-Iodopyrazoles[2]
  • Preparation of α,β-Alkynic Hydrazone:

    • To a solution of the corresponding α,β-alkynic aldehyde or ketone (1.0 mmol) in ethanol (B145695) (10 mL), add the desired hydrazine (1.1 mmol).

    • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude α,β-alkynic hydrazone, which can be used in the next step without further purification.

  • Iodocyclization:

    • Dissolve the crude α,β-alkynic hydrazone (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂) (15 mL).

    • Add sodium bicarbonate (NaHCO₃) (3.0 mmol).

    • To this stirred suspension, add a solution of molecular iodine (I₂) (1.5 mmol) in CH₂Cl₂ (10 mL) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

    • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 4-iodopyrazole.

Application Note 2: Synthesis of Substituted Isoxazoles

Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry. A powerful method for their synthesis is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[3] this compound can be used as a precursor to these alkynones, enabling the synthesis of highly functionalized 4-iodoisoxazoles.

General Synthetic Strategy

The synthesis begins with a Sonogashira coupling to produce a trimethylsilyl-substituted ynone. This ynone is then converted to its O-methyl oxime derivative. Subsequent treatment with an electrophile, such as iodine monochloride (ICl) or molecular iodine (I₂), induces a cyclization to form the 4-iodoisoxazole (B1321973) ring.[3]

isoxazole_synthesis start This compound + R-COCl (Acid Chloride) step1 Sonogashira Coupling (Pd/Cu cat.) start->step1 intermediate1 R-CO-C≡C-TMS (Ynone) step1->intermediate1 step2 Oxime Formation (MeONH2·HCl, Pyridine) intermediate1->step2 intermediate2 2-Alkyn-1-one O-methyl oxime step2->intermediate2 step3 Electrophilic Cyclization (e.g., ICl or I2) intermediate2->step3 product 4-Iodoisoxazole step3->product

Caption: General workflow for isoxazole (B147169) synthesis.
Quantitative Data: Synthesis of 4-Iodoisoxazoles via Electrophilic Cyclization

The table below shows yields for the cyclization of various 2-alkyn-1-one O-methyl oximes.

EntryR¹ in OximeR² in OximeElectrophileSolventYield (%)Reference
1PhMeIClCH₂Cl₂98[3]
2PhMeI₂CH₂Cl₂95[3]
34-MeO-C₆H₄MeIClCH₂Cl₂99[3]
4n-BuMeIClCH₂Cl₂85[3]
Experimental Protocol: Synthesis of 4-Iodoisoxazoles[3]
  • Synthesis of 2-Alkyn-1-one O-methyl Oxime:

    • To a solution of the 2-alkyn-1-one (1.0 mmol) in methanol (B129727) (5 mL), add methoxylamine hydrochloride (1.2 mmol) and pyridine (B92270) (1.2 mmol).

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to give the crude oxime, which is used directly in the next step.

  • Electrophilic Cyclization:

    • Dissolve the crude 2-alkyn-1-one O-methyl oxime (1.0 mmol) in dichloromethane (CH₂Cl₂) (10 mL).

    • Cool the solution to 0 °C.

    • Add a solution of iodine monochloride (ICl) (1.1 mmol in 2 mL of CH₂Cl₂) dropwise to the stirred solution.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over Na₂SO₄.

    • After removing the solvent, purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted-4-iodoisoxazole.

Application Note 3: Synthesis of 1,2,3-Triazoles

1,2,3-Triazoles are synthesized with high efficiency via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, famously optimized in the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.[4] The trimethylsilylacetylene (B32187) moiety of the title compound can participate directly in these cycloadditions.

General Synthetic Strategy

The reaction involves the [3+2] cycloaddition of an organic azide (R-N₃) with this compound. This reaction can be performed under thermal conditions or, more commonly, with copper(I) catalysis to afford the 1,4-disubstituted triazole regioselectively. The reaction can lead to a TMS-substituted triazole, which may desilylate depending on the reaction and workup conditions.[4]

triazole_synthesis start This compound + R-N3 (Organic Azide) step1 [3+2] Cycloaddition (Cu(I) cat.) start->step1 intermediate TMS-Triazole Intermediate step1->intermediate step2 Optional Desilylation intermediate->step2 product 1,4-Disubstituted 1,2,3-Triazole step2->product

Caption: General workflow for 1,2,3-triazole synthesis.
Quantitative Data: Synthesis of 1,2,3-Triazoles

The following table presents data on the cycloaddition of azides with trimethylsilylacetylene.

EntryAzideAlkyneCatalyst SystemSolventYield (%)Reference
1Phenyl AzideTrimethylsilylacetyleneCopper-on-charcoal (flow)DCM9 (TMS) + 75 (desilylated)[4]
2Benzyl AzideTrimethylsilylacetyleneCuI / BasetBuOH/H₂O>90[5]
34-Nitrophenyl AzideTrimethylsilylacetyleneNone (thermal)NeatHigh[6]
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reaction Setup:

    • To a reaction vial, add the organic azide (1.0 mmol), this compound (1.1 mmol), and a solvent mixture such as t-butanol and water (1:1, 4 mL).

    • Add sodium ascorbate (B8700270) (0.2 mmol) as a reducing agent.

    • Finally, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).

  • Reaction Execution:

    • Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole derivative. Note that the TMS group may be cleaved during purification on silica gel.

General Protocol: Sonogashira Cross-Coupling

The Sonogashira coupling is a fundamental reaction for functionalizing this compound and serves as the initial step in many synthetic sequences.[7]

Protocol[8][9][10]
  • Reagents and Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide or triflate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).

    • Add an anhydrous amine base/solvent, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) (5-10 mL).

  • Reaction:

    • To the stirred mixture, add this compound (1.2 mmol) via syringe.

    • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as required.

    • Monitor the reaction's progress using TLC or GC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite to remove the catalyst and ammonium (B1175870) salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yields and other common issues encountered during the Sonogashira coupling of 1-Iodo-2-(trimethylsilyl)acetylene.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not working at all. What are the most critical initial checks?

When a Sonogashira reaction fails to initiate, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction setup.[1] It is crucial to ensure that your palladium and copper catalysts are active and have not degraded.[1] Employing anhydrous and anaerobic conditions is critical, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is essential.[1]

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupling of my alkyne. How can I minimize this?

The formation of a symmetrical 1,4-bis(trimethylsilyl)buta-1,3-diyne is likely due to Glaser coupling, a common side reaction in Sonogashira couplings. This is often promoted by the presence of oxygen and can be minimized by ensuring a strictly inert atmosphere.[1] If homocoupling persists, consider reducing the amount of the copper(I) co-catalyst or switching to a copper-free Sonogashira protocol.

Q3: My reaction mixture turns black shortly after adding the reagents. What does this indicate?

The formation of a black precipitate, commonly known as "palladium black," is a sign of the decomposition of the palladium catalyst.[1] This can be triggered by impurities in the reagents or solvents, an inappropriate choice of solvent, or an incorrect reaction temperature.[1] Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black.[2] Using fresh, high-purity reagents and solvents can help prevent this issue.[1]

Q4: I am not sure if the trimethylsilyl (B98337) (TMS) group is being cleaved. How does this affect the reaction, and how can I control it?

The trimethylsilyl (TMS) group can act as a protecting group for the terminal alkyne.[3] In some cases, the desired product is the TMS-protected alkyne. However, if the terminal alkyne is the target, the TMS group needs to be removed. This can be done in a separate step or in situ. For in situ deprotection, reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or cesium fluoride (CsF) can be added to the reaction mixture.[4][5] If you are aiming for the TMS-protected product, ensure your reaction conditions are not promoting unintended deprotection (e.g., using a fluoride source or highly basic conditions).

Q5: What is the general reactivity order for the aryl/vinyl halide coupling partner?

The reactivity of the halide coupling partner significantly impacts the reaction conditions required. The general trend for reactivity is: Vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride. Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may necessitate heating.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low yields in the Sonogashira coupling of this compound.

Problem Area 1: Catalyst and Reagent Integrity
Potential Cause Recommended Solution
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Consider using a more robust ligand if catalyst decomposition is suspected.
Degraded Copper (I) Co-catalyst Copper(I) iodide can oxidize over time. Use a freshly opened bottle or a recently purchased batch.
Impure Starting Materials Purify the aryl/vinyl halide and this compound to remove any impurities that could poison the catalyst.
Wet Solvents or Base Use anhydrous solvents and ensure the amine base is dry. Moisture can deactivate the catalyst and promote side reactions.
Problem Area 2: Reaction Conditions
Potential Cause Recommended Solution
Presence of Oxygen Thoroughly degas all solvents and reagents before use (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of nitrogen or argon throughout the reaction.
Suboptimal Temperature If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may improve the yield. However, be cautious as higher temperatures can also lead to catalyst decomposition.
Inappropriate Base An amine base like triethylamine (B128534) or diisopropylethylamine is typically required to deprotonate the alkyne. Ensure the base is of high purity and used in sufficient excess.
Incorrect Solvent The choice of solvent can influence the reaction outcome. While THF is common, it has been anecdotally linked to palladium black formation.[2] Consider screening other solvents like toluene (B28343) or DMF.

Experimental Protocols

Protocol 1: General Sonogashira Coupling with this compound

This protocol is a general starting point for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF or toluene) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira with in situ TMS Deprotection

This protocol, adapted from a CsF-mediated procedure, is suitable when the terminal alkyne product is desired.[4]

Materials:

  • Aryl bromide (1.0 mmol)

  • (Trimethylsilyl)acetylene (1.5 mmol)

  • PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%)

  • PPh₃ (0.05 mmol, 5 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Cesium fluoride (CsF) (2.0 mmol)

  • Triethylamine (3 mL)

  • Water (0.3 mL)

  • PEG-200 (0.1 mmol)

Procedure:

  • In a reaction vessel, combine the aryl bromide, (trimethylsilyl)acetylene, PdCl₂(PPh₃)₂, PPh₃, CuI, CsF, and PEG-200.

  • Add triethylamine and water to the mixture.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • After completion, perform a standard aqueous workup and purify the product by column chromatography.[4]

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI solvent Add Anhydrous, Degassed Solvent & Base reagents->solvent alkyne Add this compound solvent->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor quench Dilute & Filter monitor->quench extract Aqueous Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Troubleshooting_Logic start Low Yield in Sonogashira Coupling catalyst Check Catalyst & Reagent Quality start->catalyst conditions Review Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions catalyst_q Are catalysts active? Are reagents pure & dry? catalyst->catalyst_q conditions_q Is the system anaerobic? Is temperature/solvent/base optimal? conditions->conditions_q side_reactions_q Homocoupling or Catalyst Decomposition Observed? side_reactions->side_reactions_q catalyst_sol Use fresh catalysts. Purify/dry reagents. catalyst_q->catalyst_sol No conditions_sol Degas solvents thoroughly. Optimize T, solvent, & base. conditions_q->conditions_sol No side_reactions_sol Reduce Cu(I), use inert atm. Or switch to Cu-free protocol. side_reactions_q->side_reactions_sol Yes

Caption: A logical flowchart for troubleshooting low yields in Sonogashira couplings.

References

Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cross-coupling reactions of 1-iodo-2-(trimethylsilyl)acetylene.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may have decomposed or is of poor quality.

    • Solution: Use a fresh batch of high-purity palladium catalyst and ensure proper storage under an inert atmosphere. The formation of a black precipitate ("palladium black") is an indicator of catalyst decomposition.[1][2]

  • Poor Quality Reagents: Impurities in starting materials, solvents, or bases can poison the catalyst.

    • Solution: Purify the aryl/vinyl halide and this compound if necessary. Use anhydrous and degassed solvents. Ensure the base is of high purity and dry.[1][3]

  • Inappropriate Reaction Conditions: The temperature, solvent, or base may not be optimal for your specific substrates.

    • Solution: The reactivity of the halide partner is a key factor, with the general trend being I > OTf > Br > Cl.[1] While many reactions with aryl iodides proceed at room temperature, less reactive halides like bromides or chlorides may require heating.[1][4] The choice of solvent and base can also significantly impact the yield (see tables below for optimization data).

Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

This side reaction leads to the formation of bis(2-(trimethylsilyl)ethynyl)acetylene.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, especially in the presence of a copper co-catalyst.[1][3]

    • Solution: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen). Maintain a positive pressure of an inert gas throughout the reaction.[3]

  • Excess Copper Catalyst: High concentrations of the copper(I) co-catalyst can favor the homocoupling pathway.[3]

    • Solution: Reduce the amount of copper(I) iodide used. Alternatively, consider a copper-free Sonogashira protocol.[1][3]

Problem 3: Protodesilylation of the Product or Starting Material

This involves the cleavage of the C-Si bond, leading to the formation of a terminal alkyne.

Possible Causes & Solutions:

  • Basic or Nucleophilic Conditions: Certain bases or nucleophiles can promote the removal of the trimethylsilyl (B98337) (TMS) group.[5]

    • Solution: If protodesilylation is undesirable, screen different bases. In some cases, the TMS group is intentionally removed in situ for subsequent reactions.[6]

  • Presence of Fluoride (B91410) Ions: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for TMS deprotection and should be avoided if the silyl (B83357) group needs to be retained.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Sonogashira coupling reaction involving this compound?

A1: The key components are:

  • An aryl or vinyl halide (or triflate).

  • This compound.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂).

  • Often a copper(I) co-catalyst (e.g., CuI).

  • An amine base (e.g., triethylamine, diisopropylamine).[1]

  • An anhydrous, degassed solvent (e.g., THF, DMF, toluene).[3]

Q2: I see a black precipitate in my reaction. What is it and what should I do?

A2: The black precipitate is likely "palladium black," which indicates the decomposition of the palladium catalyst. This can be caused by impurities, inappropriate solvent choice, or incorrect temperature. Using fresh, high-purity reagents and solvents can help prevent this. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[1][2]

Q3: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions may require specific ligands or different reaction conditions to proceed effectively.

Q4: What is the reactivity order for aryl halides in the Sonogashira coupling?

A4: The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[1] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1] Aryl chlorides are generally the least reactive.

Q5: My reaction stalls before completion. What can I do?

A5: Catalyst deactivation over the course of the reaction could be the cause. Consider adding a second portion of the palladium catalyst and ligand midway through the reaction. Using a more robust catalyst system may also be beneficial.[3]

Data Presentation

Table 1: Optimization of Base and Solvent in the Coupling of 1-Iodo-4-nitrobenzene and Phenylacetylene

EntryBaseSolventYield (t=2h)Yield (t=18h)
1DABCOMTBE42%54%
2DABCODCM25%35%
3DABCOMeOH<10%<10%
4DABCOEtOH<10%<10%
5DABCOTHF62%70%
6DABCO1,4-Dioxane74%85%
7DABCOACN80%90%
8DABCODMF95%100%
9DABCONMP40%40%
11DABCODMSO100%100%

Reaction conditions: 1-Iodo-4-nitrobenzene (0.5 mmol), Phenylacetylene (0.8 mmol), Catalyst (0.025 mmol, 5 mol %), Base (1.0 mmol), Solvent (2.5 mL), room temperature under argon atmosphere.[8]

Table 2: Effect of Solvent on Copper-Free Sonogashira Coupling of β-bromoporphyrin

SolventYield
Toluene70%
DMF20%

The lower yield in DMF may be due to its coordination to the palladium complex, displacing the necessary ligands.[9]

Experimental Protocols

General Procedure for Sonogashira Coupling:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and copper(I) iodide (0.03 mmol).

  • Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2 mmol).

  • Add this compound (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a general protocol and may require optimization for specific substrates.

Visualizations

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CSiMe3(L2) Ar-Pd(II)-C≡CSiMe3(L2) Transmetalation->Ar-Pd(II)-C≡CSiMe3(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CSiMe3(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡C-SiMe3 Reductive_Elimination->Product CuI CuI Base Base CuI->Base I-C≡C-SiMe3 Cu-C≡CSiMe3 Cu-C≡C-SiMe3 Base->Cu-C≡CSiMe3 Cu-C≡CSiMe3->Transmetalation I-C≡CSiMe3 I-C≡C-SiMe3

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Issue Low_Yield Low/No Yield Start->Low_Yield Homocoupling Significant Homocoupling Start->Homocoupling Protodesilylation Protodesilylation Start->Protodesilylation Check_Catalyst Check Catalyst Activity (Use fresh catalyst) Low_Yield->Check_Catalyst Check_Reagents Check Reagent Purity (Purify/use fresh) Low_Yield->Check_Reagents Optimize_Conditions Optimize Conditions (Temp, Solvent, Base) Low_Yield->Optimize_Conditions Degas_System Thoroughly Degas (Freeze-Pump-Thaw) Homocoupling->Degas_System Reduce_Cu Reduce [CuI] or Use Cu-free method Homocoupling->Reduce_Cu Check_Base Screen Different Bases Protodesilylation->Check_Base Avoid_Fluoride Avoid Fluoride Sources Protodesilylation->Avoid_Fluoride

Caption: Troubleshooting workflow for common side reactions.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Inert_Atmosphere Inert Atmosphere Desired_Product Desired Product Inert_Atmosphere->Desired_Product Promotes Homocoupling Homocoupling Inert_Atmosphere->Homocoupling Inhibits Cu_Catalyst Copper Catalyst Cu_Catalyst->Homocoupling Promotes Base_Choice Base Choice Base_Choice->Desired_Product Affects Yield Protodesilylation Protodesilylation Base_Choice->Protodesilylation Can Cause Solvent_Choice Solvent Choice Solvent_Choice->Desired_Product Affects Yield Decomposition Catalyst Decomposition Solvent_Choice->Decomposition Can Cause Temperature Temperature Temperature->Desired_Product Affects Rate/Yield

Caption: Logical relationships between reaction conditions and outcomes.

References

Technical Support Center: Minimizing Homocoupling of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving 1-iodo-2-(trimethylsilyl)acetylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the undesired homocoupled byproduct, 1,4-bis(trimethylsilyl)buta-1,3-diyne, during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound reactions?

A1: Homocoupling, often referred to as Glaser coupling, is an oxidative dimerization of a terminal alkyne that can occur as a side reaction. In the case of Sonogashira or related cross-coupling reactions with this compound, this leads to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. This side reaction consumes the valuable alkyne starting material and reduces the yield of the desired cross-coupled product.[1][2][3][4][5]

Q2: What are the primary causes of homocoupling?

A2: The primary drivers of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[4][5][6] Oxygen promotes the oxidation of the copper(I) acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][7][8] While the copper co-catalyst is often added to accelerate the Sonogashira reaction, it also efficiently catalyzes this unwanted dimerization.[5][9]

Q3: What is the most effective general strategy to prevent homocoupling?

A3: The most effective strategies involve either rigorously excluding oxygen from the reaction or employing a copper-free Sonogashira protocol.[4][5][10] Running the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) is critical when using a copper co-catalyst.[4][6] Copper-free methods circumvent the primary catalyst for Glaser coupling.[5][10][11]

Q4: Can the choice of palladium ligand influence the amount of homocoupling?

A4: Yes, the phosphine (B1218219) ligand on the palladium catalyst plays a significant role. Sterically bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction, even in copper-free systems.[10]

Q5: How does the base affect the formation of the homocoupled byproduct?

A5: The choice and concentration of the base are crucial. While a base is necessary to neutralize the hydrogen halide formed during the reaction, some bases can better suppress homocoupling. Secondary amines like piperidine (B6355638) or diisopropylamine (B44863) are sometimes more effective than tertiary amines like triethylamine (B128534).[10] Using an excessive amount of any base can potentially promote side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High percentage of 1,4-bis(trimethylsilyl)buta-1,3-diyne observed. 1. Presence of oxygen in the reaction. 2. High concentration of copper(I) co-catalyst. 3. Reaction temperature is too high.1. Ensure rigorous degassing of solvents and reagents. Use Schlenk techniques or a glovebox to maintain a strictly inert atmosphere (Ar or N₂).[4][6][10] 2. Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective concentration or switch to a copper-free protocol.[4][12] 3. Optimize the reaction temperature; excessively high temperatures can promote side reactions.[10]
Low yield of the desired cross-coupled product. 1. Inefficient catalyst system. 2. Catalyst decomposition (often indicated by the formation of palladium black). 3. Slow cross-coupling kinetics allowing homocoupling to dominate.1. Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can be beneficial.[10] 2. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can lead to catalyst decomposition.[4] 3. Consider the slow addition of this compound to the reaction mixture to keep its concentration low and disfavor dimerization.[6][12]
Reaction is sluggish and still produces homocoupled product. 1. The aryl/vinyl halide is unreactive. 2. The base is not optimal.1. For unreactive halides (e.g., aryl bromides or chlorides), higher temperatures may be necessary. In these cases, copper-free conditions are strongly recommended to mitigate homocoupling.[10][13] 2. Screen different amine bases (e.g., piperidine, diisopropylamine instead of triethylamine) or inorganic bases (e.g., K₃PO₄, Cs₂CO₃) in copper-free systems.[6][10]

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following table summarizes the qualitative effects of various parameters on the yield of the homocoupling byproduct in a typical Sonogashira reaction.

Parameter Condition Favoring Low Homocoupling Condition Favoring High Homocoupling Reference(s)
Atmosphere Strictly inert (Argon, Nitrogen)Presence of Air (Oxygen)[4][6][10]
Copper Co-catalyst Copper-free or low concentration of Cu(I)High concentration of Cu(I)[4][5][12]
Palladium Ligand Bulky, electron-rich phosphines (e.g., X-Phos)Less sterically demanding ligands[10]
Base Secondary amines (e.g., piperidine) or optimized inorganic baseExcess tertiary amines (e.g., triethylamine)[10]
Alkyne Addition Slow, controlled additionRapid, single-portion addition[6][12]
Temperature Optimized for the specific substrate (often room temp. to 60 °C)Excessively high temperatures[10]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling

This protocol is suitable for reactive aryl/vinyl iodides and aims to minimize homocoupling by rigorously excluding oxygen.

Materials:

  • Aryl/vinyl iodide (1.0 mmol)

  • This compound (1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Degassed solvent (e.g., THF or Toluene, 5 mL)

  • Degassed triethylamine (3.0 mmol)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl/vinyl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent and then the degassed triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the this compound dropwise via syringe over 5-10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. If the aryl iodide is less reactive, the temperature can be gently increased to 40-60 °C.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the primary catalyst for homocoupling and is particularly recommended for less reactive aryl/vinyl bromides or chlorides.

Materials:

  • Aryl/vinyl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • In a glovebox or using a Schlenk line, add the aryl/vinyl halide, Pd(OAc)₂, phosphine ligand, and base to a flame-dried Schlenk flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify the product by column chromatography.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Homocoupling Pathway start_S Ar-X + Alkyne-I pd_cycle Pd(0)/Pd(II) Catalytic Cycle start_S->pd_cycle Cross-Coupling start_G 2 x Alkyne-I product Ar-Alkyne (Desired Product) pd_cycle->product cu_cycle Cu(I) + O₂ start_G->cu_cycle Oxidative Coupling byproduct Alkyne-Alkyne (Homocoupled Byproduct) cu_cycle->byproduct note Key to Minimization: - Inert Atmosphere (No O₂) - Copper-Free Conditions

Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.

Troubleshooting_Workflow start Experiment Start: High Homocoupling Observed q1 Is the reaction run under a strictly inert atmosphere? start->q1 sol1 Implement rigorous degassing and use Schlenk/glovebox techniques q1->sol1 No q2 Are you using a copper co-catalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a copper-free protocol or reduce CuI loading q2->sol2 Yes q3 Have reaction parameters been optimized? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Optimize: - Base (e.g., piperidine) - Ligand (e.g., bulky) - Slow alkyne addition q3->sol3 No end Homocoupling Minimized q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Technical Support Center: Optimizing Palladium Catalysis for 1-Iodo-2-(trimethylsilyl)acetylene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the palladium-catalyzed coupling of 1-Iodo-2-(trimethylsilyl)acetylene.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during coupling reactions involving this compound.

Q1: My Sonogashira reaction is not working (low or no yield). What are the common causes?

A1: Failure of a Sonogashira coupling reaction can be attributed to several factors:

  • Catalyst Integrity: The active Pd(0) catalyst is sensitive to air and moisture.[1] Ensure you are using a fresh, high-quality palladium source. If using a Pd(II) precatalyst, it must be efficiently reduced to Pd(0) in situ.[2][3]

  • Reagent Purity: Impurities in starting materials, such as the aryl halide or the iodo-acetylene, can act as catalyst poisons.[4] Solvents and the amine base should be anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[1]

  • Suboptimal Conditions: The choice of solvent, base, and temperature is critical.[4] For instance, some polar aprotic solvents like DMF can sometimes hinder the reaction by displacing ligands.[4] A screening of different conditions may be necessary.

  • Ligand Issues: The phosphine (B1218219) ligands used to stabilize the palladium catalyst can be oxidized by trace oxygen.[4] The choice of ligand is also crucial; bulky, electron-rich phosphine ligands often facilitate the key oxidative addition step.[4][5]

Q2: My reaction mixture turned black. What does this mean and how can I prevent it?

A2: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[1] This renders the catalyst inactive. Common causes include:

  • Presence of Oxygen: Rigorous degassing of solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) is crucial to prevent oxidation of the Pd(0) catalyst.[1][4]

  • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.

  • Solvent Choice: Some solvents may not adequately stabilize the catalytic species. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black in Sonogashira reactions.[2]

  • Ligand Dissociation: Particularly when using sterically hindered monodentate phosphines, ligand dissociation can lead to catalyst aggregation.[4]

Q3: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[1] To minimize this:

  • Maintain Inert Atmosphere: Ensure the reaction is performed under strictly oxygen-free conditions.[1]

  • Optimize Copper Concentration: Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration.[1]

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can also help suppress homocoupling.[1]

  • Consider Copper-Free Protocols: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable alternative.[1][3]

Q4: Which palladium catalyst and ligands are best for coupling this compound?

A4: Due to the high reactivity of the C-I bond, a variety of palladium catalysts can be effective.[6] The choice often depends on the coupling partner.

  • Palladium Sources: Common precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[3][7] Pd(II) salts like Pd(OAc)₂ are also used but require in-situ reduction.[7]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.[5]

    • Triphenylphosphine (PPh₃): A standard, versatile ligand.[8]

    • Buchwald-type Phosphines: Bulky, electron-rich ligands like SPhos, XPhos, and RuPhos are excellent for challenging couplings, particularly with less reactive aryl chlorides, but are also effective for iodides.[4][9]

    • Bidentate Phosphines: Ligands like dppf and Xantphos can offer different stability and reactivity profiles due to their specific bite angles.[7]

Q5: Can I perform the coupling without removing the trimethylsilyl (B98337) (TMS) group?

A5: Yes, the Sonogashira reaction is highly selective for the C-H bond of a terminal alkyne, and under standard conditions, the C-Si bond of the TMS-protected alkyne remains intact.[10] However, certain conditions involving fluoride (B91410) sources (like TBAF) or specific additives can promote a "sila-Sonogashira" coupling, where the TMS group is cleaved in situ followed by coupling.[11][12] For coupling this compound, the reaction occurs at the C-I bond, and the TMS group acts as a protecting group for the other end of the acetylene.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing your reaction.

Table 1: Comparison of Palladium Catalysts & Ligands for Sonogashira Coupling

Catalyst / PrecatalystLigandTypical Loading (mol%)Coupling PartnerNotes
Pd(PPh₃)₄PPh₃ (integrated)1 - 5Aryl Iodides, BromidesStandard, commercially available Pd(0) source.[8]
PdCl₂(PPh₃)₂PPh₃ (integrated)2 - 5Aryl IodidesCommon Pd(II) precatalyst, reduced in situ.[8]
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos)0.5 - 2Aryl Bromides, ChloridesEffective for less reactive halides; generates active Pd(0) via ligand exchange.[7][9]
Pd(OAc)₂Bidentate (e.g., dppf, Xantphos)1 - 5Aryl Iodides, TriflatesRequires in-situ reduction; ligand choice is critical.[7]
Heterogeneous Pd SACsPPh₃0.1 - 0.5Aryl IodidesSingle-atom catalysts (SACs) offer high efficiency and potential for reuse.[13]

Table 2: Effect of Reaction Parameters on Sonogashira Coupling

ParameterVariationObservationReference
Solvent Toluene, Dioxane, DMF, THFSolvent choice is critical for solubility and catalyst stability. A solvent screen is often recommended.[4]
THF vs. Et₃NIn some cases, neat triethylamine (B128534) (Et₃N) can give better results and reduce Pd black formation compared to THF.[2]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃Amine bases (Et₃N, DIPEA) are common. Inorganic bases like K₂CO₃ can also be effective.[4][14]
Temperature Room Temp to 100 °CCouplings with highly reactive aryl iodides can often proceed at room temperature or with mild heating (e.g., 50-60 °C).[2][6] Less reactive partners (aryl bromides) may require higher temperatures.[15]
Co-catalyst CuICopper(I) iodide is the classic co-catalyst and generally increases the reaction rate.[3]
None (Copper-Free)Copper-free protocols are used to avoid Glaser homocoupling and simplify purification.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl Iodide (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 - 0.05 equiv, 2-5 mol%)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 equiv, 4-10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Anhydrous, degassed amine base (e.g., Triethylamine or Diisopropylamine)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (e.g., 5 mol%), and CuI (e.g., 8 mol%).[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe to dissolve the solids.

  • Base and Alkyne Addition: Add the anhydrous, degassed amine base (e.g., triethylamine, 3.0 equiv) followed by the this compound (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature (start with 50-60 °C).[2] Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex trans-R¹-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Cu-C≡CR² pd2_alkynyl cis-R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd2_alkynyl - CuX reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination Isomerization reductive_elimination->pd0 Product R¹-C≡CR² cu_x CuX cu_acetylide Cu-C≡CR² h_acetylene H-C≡CR² h_acetylene->cu_acetylide + CuX, - HX base Base Experimental_Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reagents 2. Add Reagents (Aryl Halide, Pd Catalyst, CuI) prep->reagents solvent 3. Add Solvents & Base (Degassed Solvent, Amine) reagents->solvent alkyne 4. Add Alkyne (1-Iodo-2-(TMS)acetylene) solvent->alkyne reaction 5. Reaction (Heating & Stirring) alkyne->reaction monitor 6. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Continue workup 7. Workup (Quench, Filter, Extract) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify analysis 9. Analysis (NMR, MS) purify->analysis Troubleshooting_Tree start Reaction Start q1 Low or No Conversion? start->q1 q2 Mixture Turned Black? q1->q2 Yes ok Reaction OK q1->ok No sol1 Check for O₂/Impurities. Ensure proper degassing. Use fresh reagents/catalyst. q2->sol1 Yes q3 Homocoupling Side Product? q2->q3 No sol2 Optimize Conditions: - Screen Solvents/Bases - Adjust Temperature - Check Catalyst/Ligand Choice q3->sol2 No sol3 Reduce [CuI]. Ensure inert atmosphere. Consider Cu-free protocol. q3->sol3 Yes

References

Effect of base and solvent in 1-Iodo-2-(trimethylsilyl)acetylene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-2-(trimethylsilyl)acetylene. The content is designed to address specific issues encountered during cross-coupling and deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Kumada couplings, to introduce a protected ethynyl (B1212043) group onto various organic scaffolds. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions. This reagent is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2]

Q2: Why is a copper co-catalyst typically used in the Sonogashira coupling of this compound, and can it be omitted?

A2: A copper(I) salt, such as CuI, is used as a co-catalyst to increase the rate of the Sonogashira reaction.[3] It reacts with the terminal alkyne (formed in situ after potential deprotection or directly if starting with a terminal alkyne) to generate a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center.[4] However, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling). Therefore, copper-free Sonogashira protocols have been developed to avoid this side reaction. These copper-free reactions may require different ligands or bases to achieve high efficiency.[5][6]

Q3: What is the general reactivity trend for aryl halides in Sonogashira coupling with this compound?

A3: The reactivity of the aryl or vinyl halide is a critical factor in the Sonogashira coupling. The general trend from most to least reactive is: I > OTf > Br > Cl.[1] Consequently, aryl iodides are the most reactive substrates and can often be coupled at room temperature, while aryl bromides may necessitate heating. Aryl chlorides are the least reactive and often require specialized catalyst systems.[1]

Q4: How can the trimethylsilyl (TMS) protecting group be removed after the coupling reaction?

A4: The TMS group can be cleaved under mild conditions to reveal the terminal alkyne. Common methods include treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, or a base like potassium carbonate (K₂CO₃) in methanol (B129727).[7] The choice of deprotection method depends on the other functional groups present in the molecule.

Troubleshooting Guides

Sonogashira Coupling Reactions

Problem 1: Low or No Product Yield

Low conversion is a frequent issue in Sonogashira couplings. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Yield Sonogashira Reactions

G start Low/No Yield catalyst Check Catalyst System - Active Pd catalyst? - Fresh CuI? start->catalyst reagents Verify Reagent Quality - Pure aryl halide? - Anhydrous & degassed solvent/base? start->reagents conditions Optimize Reaction Conditions - Temperature too low? - Incorrect base/solvent? start->conditions side_reactions Investigate Side Reactions - Homocoupling observed? - Protodesilylation? start->side_reactions solution1 Use fresh catalyst/co-catalyst. Employ bulky, electron-rich ligands. catalyst->solution1 solution2 Purify starting materials. Use anhydrous, degassed reagents. reagents->solution2 solution3 Increase temperature. Screen different bases/solvents (see tables). conditions->solution3 solution4 Switch to copper-free conditions. Ensure inert atmosphere. side_reactions->solution4

Caption: A troubleshooting flowchart for low-yield Sonogashira reactions.

Data Presentation: Effect of Base and Solvent on Sonogashira Coupling Yield

The choice of base and solvent significantly impacts the reaction outcome. Below is a summary of conditions reported for Sonogashira reactions with similar substrates.

Base Solvent Temperature (°C) Typical Yield Range (%) Notes
Triethylamine (B128534) (Et₃N)THF60Moderate to HighA very common combination. THF can sometimes promote palladium black formation.[8]
Diisopropylamine (i-Pr₂NH)Toluene80Good to ExcellentOften used for more challenging substrates.[9]
PiperidineDMF50HighCan give high yields under aerobic conditions in some cases.[3]
Cesium Carbonate (Cs₂CO₃)2-MeTHFRoom Temp.Good to ExcellentUsed in copper-free and amine-free conditions with appropriate ligands.[10]
Sodium t-butoxide (NaOᵗBu)Solvent-free120HighEffective in solvent-free conditions with specific catalyst systems.[11]
DBUMeCN100-120 (Microwave)Good to ExcellentEffective base for microwave-assisted copper-free couplings.[12]

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Product)

The appearance of a byproduct corresponding to the dimer of the starting alkyne is a common issue.

  • Cause: This side reaction, known as Glaser coupling, is promoted by the copper co-catalyst, especially in the presence of oxygen.[5]

  • Solution:

    • Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[5]

    • Reduce Copper Catalyst Loading: Use the minimum effective amount of CuI.

    • Switch to a Copper-Free Protocol: Several efficient copper-free Sonogashira methods have been developed that eliminate this side reaction.[6][13]

TMS-Deprotection

Problem: Incomplete Deprotection of the TMS Group

If the removal of the TMS group is sluggish or incomplete, consider the following:

Possible Cause Solution
Insufficient ReagentIncrease the stoichiometry of the deprotecting agent (e.g., K₂CO₃ or TBAF).
Short Reaction TimeMonitor the reaction by TLC or LC-MS and allow for longer reaction times.
Steric HindranceFor sterically hindered substrates, gentle heating may be required.
Inappropriate SolventEnsure the solvent is appropriate for the chosen deprotection reagent (e.g., methanol for K₂CO₃, THF for TBAF).

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup and Execution

G setup Reaction Setup - Oven-dried flask with stir bar - Add Aryl Iodide (1.0 eq),  Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq),  and CuI (0.025 eq) inert Establish Inert Atmosphere - Evacuate and backfill with  Argon/Nitrogen (3x) setup->inert reagents Add Reagents via Syringe - Anhydrous Solvent (e.g., THF) - Amine Base (e.g., i-Pr₂NH, 7.0 eq) - 1-Iodo-2-(TMS)acetylene (1.1 eq) inert->reagents reaction Reaction - Stir at RT or heat as needed - Monitor by TLC/GC-MS reagents->reaction workup Workup - Dilute with organic solvent - Wash with NH₄Cl (aq) and brine - Dry over Na₂SO₄/MgSO₄ reaction->workup purification Purification - Concentrate in vacuo - Purify by column chromatography workup->purification

Caption: General workflow for Sonogashira coupling.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine the aryl iodide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-2 mol%).[4]

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.). Finally, add this compound (1.1-1.2 eq.).[4][14]

  • Reaction: Stir the mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: TMS-Deprotection using Potassium Carbonate in Methanol

This is a mild and efficient method for removing the TMS group.

  • Dissolution: Dissolve the TMS-protected alkyne (1.0 eq.) in methanol (typically at a concentration of 0.1-0.2 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (0.2 to 1.5 eq.). For many substrates, a catalytic amount is sufficient.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected alkyne.

Signaling Pathways and Logical Relationships

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper.

G cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L₂) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) pd2_aryl->pd2_alkynyl Transmetalation (from Cu Cycle) product Ar-C≡CR pd2_alkynyl->product Reductive Elimination product->pd0 alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide CuI, Base cu_acetylide->pd2_aryl To Pd Cycle base Base

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

Technical Support Center: Removal of Copper Catalyst from Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from Sonogashira reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of the copper co-catalyst from my Sonogashira reaction crucial?

Residual copper can be detrimental for several reasons. In the context of drug development, copper ions can be toxic to cells, and their presence is often subject to strict regulatory limits (parts-per-million levels).[1] Furthermore, copper can interfere with downstream applications, such as fluorescence-based assays, and catalyze undesirable side reactions, affecting the stability and purity of your final product.[1]

Q2: What are the most common methods for removing residual copper catalyst?

The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique involves washing the organic layer containing your product with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride. These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1][2]

  • Solid-Phase Scavenging: This method utilizes solid-supported scavengers (resins) that possess a high affinity for copper. The resin is stirred with the reaction mixture and subsequently removed by simple filtration.[2]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as Celite, silica (B1680970) gel, or alumina (B75360) to adsorb the copper catalyst.[2]

  • Precipitation: This technique involves converting the copper catalyst into an insoluble salt, which can then be removed by filtration. For example, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide.[1]

Q3: How do I choose the most suitable copper removal method for my specific product?

The selection of the optimal method depends on several factors, including the properties of your product (e.g., solubility, stability to pH changes) and the desired level of purity. The decision-making workflow below can guide you in selecting an appropriate strategy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent blue or green color in the organic layer after aqueous workup. Incomplete removal of copper.- Perform additional aqueous washes with a fresh portion of the chelating agent solution.- Increase the concentration of the chelating agent.- Ensure vigorous mixing during extraction to maximize contact between the phases.
The product itself may be chelating copper.- Consider using a stronger chelating agent (e.g., switch from ammonium chloride to EDTA).- Employ a solid-phase scavenger with a high affinity for copper.[2]
Low product yield after purification. Product is partially soluble in the aqueous wash solution.- Saturate the aqueous wash solution with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase.[1]
Product is adsorbing to the solid support (silica gel or scavenger resin).- If using silica gel, try flushing the column with a more polar solvent to elute the product.- When using scavenger resins, ensure to wash the resin thoroughly with a suitable solvent to recover any adsorbed product.[2]
Formation of an emulsion during aqueous extraction. High concentration of reagents or byproducts acting as surfactants.- Add brine to the separatory funnel to help break the emulsion.- Filter the mixture through a pad of Celite.- Allow the mixture to stand for an extended period to allow for phase separation.
Product is water-soluble, precluding aqueous extraction. The product cannot be extracted into an organic solvent.- Utilize a solid-phase scavenger resin to bind the copper, followed by filtration.[2]- For macromolecules, dialysis against a buffer containing a chelating agent like EDTA can be effective.[2]
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product have similar polarities.- Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.- Consider using a different stationary phase (e.g., alumina instead of silica gel).[2]

Comparison of Copper Removal Techniques

The following table summarizes the typical efficiency and characteristics of common copper removal methods. The values provided are representative and can vary depending on the specific reaction conditions and product properties.

Removal TechniqueTypical Final Copper Level (ppm)Potential Product Yield LossAdvantagesDisadvantages
Aqueous Wash (Ammonium Chloride) < 200 ppm5 - 20%Inexpensive and readily available.Less effective for strongly bound copper; may require multiple washes.
Aqueous Wash (EDTA) < 100 ppm5 - 15%More effective than ammonium chloride for tightly bound copper.[1]Can be slow; may require pH adjustment for optimal chelation.[1]
Solid-Phase Scavengers < 10 ppm1 - 5%High efficiency and selectivity; simple filtration-based workup.[1]Higher cost compared to simple aqueous washes.[1]
Silica Gel Chromatography < 50 ppm10 - 30%Can remove other impurities simultaneously.[1]Can be time-consuming and may lead to significant product loss on the column.[1]
Precipitation Variable5 - 15%Simple and cost-effective.May not be suitable for all products; filtration of fine precipitates can be challenging.[1]

Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for products soluble in an organic solvent that is immiscible with water.

  • Reaction Quench & Dilution: Upon completion of the Sonogashira reaction, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]

  • Aqueous Wash: Transfer the diluted organic solution to a separatory funnel. Add an equal volume of a 0.1 M - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA). Adjusting the pH of the EDTA solution to approximately 8 with a base like sodium bicarbonate can improve chelation efficiency.[1]

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes and then allow the layers to separate. The aqueous layer will often turn blue as the copper-EDTA complex forms.[1]

  • Repeat: Drain the lower aqueous layer. Repeat the wash with a fresh portion of the EDTA solution. Continue this process until the aqueous layer is colorless, indicating the majority of the copper has been removed.[1]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual EDTA and water.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]

Protocol 2: Copper Removal using a Solid-Phase Scavenger

This protocol is advantageous for a wide range of products, including those that are sensitive to aqueous conditions.

  • Resin Addition: To the crude reaction mixture (dissolved in a suitable solvent), add a copper scavenger resin (e.g., Chelex® 100 or other commercially available resins). A typical loading is 3-5 equivalents relative to the amount of copper catalyst used.[2]

  • Stirring: Stir the resulting suspension at room temperature. The required time can vary from a few hours to overnight, depending on the specific resin and the nature of the product.

  • Filtration: Once the copper removal is complete (which can be monitored by TLC or LC-MS of the solution), filter the mixture to remove the resin. A Buchner funnel with filter paper is suitable for this purpose.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the copper-free product.

Visualized Workflows

Copper_Removal_Decision_Workflow start Sonogashira Reaction Workup (Copper Removal) product_sol Is the product soluble in an organic solvent immiscible with water? start->product_sol product_stable Is the product stable to aqueous and pH changes? product_sol->product_stable Yes scavenger_resin Use Solid-Phase Scavenger Resin product_sol->scavenger_resin No high_purity Is high purity (<10 ppm Cu) required? product_stable->high_purity Yes aq_wash Aqueous Wash with Chelating Agent (EDTA/NH4Cl) product_stable->aq_wash No high_purity->aq_wash No high_purity->scavenger_resin Yes chromatography Consider Silica Gel Chromatography post-wash aq_wash->chromatography

Decision workflow for selecting a copper removal method.

Aqueous_Wash_Workflow start Start: Crude Reaction Mixture in Organic Solvent add_edta Add aqueous EDTA solution (pH ~8) to separatory funnel start->add_edta shake Vigorously shake and allow layers to separate add_edta->shake check_color Is the aqueous layer colorless? shake->check_color drain_aq Drain aqueous layer check_color->drain_aq No brine_wash Wash organic layer with brine check_color->brine_wash Yes drain_aq->add_edta dry Dry organic layer (e.g., Na2SO4), filter, and concentrate brine_wash->dry end End: Purified Product dry->end

Experimental workflow for copper removal using an aqueous EDTA wash.

Scavenger_Resin_Workflow start Start: Crude Reaction Mixture in suitable solvent add_resin Add solid-phase scavenger resin start->add_resin stir Stir the suspension (room temperature) add_resin->stir filter Filter the mixture to remove the resin stir->filter wash_resin Wash the resin with solvent filter->wash_resin concentrate Combine filtrate and washings, then concentrate wash_resin->concentrate end End: Purified Product concentrate->end

Experimental workflow for copper removal using a solid-phase scavenger.

References

Preventing desilylation during 1-Iodo-2-(trimethylsilyl)acetylene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Iodo-2-(trimethylsilyl)acetylene. The focus is on preventing unintended desilylation during coupling and other reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unintended desilylation of this compound during a reaction?

A1: Unintended removal of the trimethylsilyl (B98337) (TMS) group is a common side reaction. The primary causes include:

  • Basic Reaction Conditions: Many bases used in coupling reactions, such as excess amine bases or inorganic bases like potassium carbonate in the presence of a protic solvent, can facilitate protodesilylation.[1]

  • Fluoride (B91410) Ion Contamination: Trace amounts of fluoride ions, often from previous steps or impure reagents, can readily cleave the Si-C bond.

  • Nucleophilic Attack: Strong nucleophiles present in the reaction mixture can attack the silicon atom, leading to cleavage of the TMS group.

  • Protic Solvents: The presence of protic solvents like methanol (B129727) or water, especially in combination with a base, can provide a proton source for the acetylide anion formed after TMS cleavage.[2][3]

  • Copper(I) Co-catalysts: Certain copper(I) salts used in traditional Sonogashira couplings can promote desilylation.[4]

Q2: How can I minimize desilylation during a Sonogashira coupling reaction?

A2: To prevent the loss of the TMS group during a Sonogashira coupling, consider the following strategies:

  • Use a Copper-Free Protocol: Copper(I) co-catalysts can sometimes facilitate desilylation.[4] Modern copper-free Sonogashira protocols often provide better yields of the desired TMS-protected product.[5][6][7]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. Triethylamine is a common choice, but its excess should be minimized.[5] For sensitive substrates, consider alternative bases like diisopropylethylamine (DIPEA).

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the presence of water, which can act as a proton source for desilylation.[8]

  • Ligand Selection: The choice of phosphine (B1218219) ligand on the palladium catalyst can influence the reaction outcome. Bulky and electron-rich ligands can sometimes suppress side reactions.[7]

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote desilylation.

Q3: Are there conditions under which I can selectively remove the TMS group in the presence of other silyl (B83357) ethers?

A3: Yes, the TMS group on an alkyne is generally more labile than other common silyl ethers like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl). This difference in stability allows for selective deprotection.

  • Mild Basic Conditions: Reagents like potassium carbonate in methanol (K₂CO₃/MeOH) can selectively cleave the acetylenic TMS group while leaving more robust silyl ethers intact.[1]

  • DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be a highly chemoselective reagent for the removal of acetylenic TMS groups in the presence of alkyl silyl ethers and other base-labile functionalities.[2][9]

  • Silver Salts: Catalytic amounts of silver nitrate (B79036) (AgNO₃) or silver triflate (AgOTf) in a mixed solvent system can achieve selective deprotection of TMS acetylenes.[4][10][11]

Troubleshooting Guides

Problem 1: Significant desilylation of this compound is observed by TLC or GC-MS analysis of the crude reaction mixture from a Sonogashira coupling.
Possible Cause Troubleshooting Step Rationale
Excess Base Reduce the equivalents of the amine base (e.g., triethylamine) to the minimum required for the reaction (typically 2-4 equivalents).Excess amine can increase the basicity of the medium, promoting protodesilylation.[5]
Presence of Water Ensure all solvents and reagents are anhydrous. Dry solvents over molecular sieves and use freshly opened or distilled liquid reagents.Water acts as a proton source for the acetylide anion formed upon desilylation.[8]
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol.Copper(I) salts can facilitate the cleavage of the TMS group.[4]
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress over a longer period.Side reactions, including desilylation, are often accelerated at higher temperatures.
Inappropriate Solvent If using a protic solvent like an alcohol, switch to an aprotic solvent such as THF, dioxane, or toluene.Protic solvents can readily donate a proton to the desilylated alkyne.
Problem 2: The desired TMS-protected product is formed, but undergoes desilylation during workup or purification.
Possible Cause Troubleshooting Step Rationale
Acidic Workup Use a neutral or slightly basic aqueous workup (e.g., saturated sodium bicarbonate solution).The TMS group can be labile to acidic conditions.
Silica (B1680970) Gel Chromatography Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., hexane (B92381) with 1% triethylamine).The acidic nature of standard silica gel can cause on-column desilylation.
Use of Protic Solvents in Chromatography Avoid using protic solvents like methanol as the primary eluent. If necessary, use it in combination with a non-polar solvent and a base additive.Protic solvents on the acidic silica surface can lead to TMS cleavage.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Desilylation

This protocol is designed to couple this compound with an aryl or vinyl halide while preserving the TMS protecting group.

Reagents and Materials:

  • This compound

  • Aryl/Vinyl Halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine), freshly distilled

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the anhydrous solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine base (2.0-3.0 equiv.) followed by this compound (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup with a saturated solution of ammonium (B1175870) chloride or water, followed by extraction with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel deactivated with triethylamine.

Protocol 2: Selective Desilylation of a TMS-Acetylene using DBU

This protocol describes the selective removal of a TMS group from an alkyne in the presence of more robust silyl ethers.[2]

Reagents and Materials:

  • TMS-protected alkyne

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (B52724) (containing a small amount of water)

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 equiv.) in acetonitrile.

  • Add a catalytic amount of DBU (0.1 equiv.) or a stoichiometric amount for faster conversion.[2] A small amount of water in the acetonitrile is essential for rapid desilylation.[2]

  • Stir the reaction at room temperature or gently heat to 60 °C to accelerate the reaction.[2]

  • Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Dilute the reaction mixture with an organic solvent and wash with a mild acidic solution (e.g., dilute HCl or saturated NH₄Cl) to remove the DBU.

  • Separate the organic layer, dry over anhydrous sulfate, filter, and concentrate to obtain the deprotected alkyne.

Quantitative Data Summary

Table 1: Comparison of Reagents for Acetylenic TMS Deprotection

ReagentConditionsSelectivityReference
TBAF THF, rtCan cleave other silyl ethers[1][12]
K₂CO₃/MeOH Methanol, rtGood for TMS vs. more hindered silyl ethers[1]
DBU Acetonitrile/H₂O, 60 °CExcellent; TBDMS and TIPS groups remain intact[2][9]
AgNO₃/AgOTf Acetone/H₂O/DCM, rtGood; TIPS group remains unaffected[11]
KOTMS wet DMSO, 25-70 °CHigh efficiency, broad functional group compatibility[3][9]

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry Reagents & Solvents inert_atm Inert Atmosphere (N2/Ar) add_halide Add Aryl/Vinyl Halide & Pd Catalyst inert_atm->add_halide add_base Add Amine Base add_halide->add_base add_alkyne Add 1-Iodo-2-(TMS)acetylene add_base->add_alkyne heating Heat & Monitor add_alkyne->heating filtration Filter through Celite heating->filtration extraction Aqueous Workup & Extraction filtration->extraction purification Column Chromatography (deactivated silica) extraction->purification product TMS-Protected Product purification->product

Caption: Workflow for Sonogashira coupling to prevent desilylation.

Desilylation_Troubleshooting cluster_reaction_phase During Reaction cluster_workup_phase During Workup/Purification start Unintended Desilylation Observed q_copper Using Cu(I) co-catalyst? start->q_copper s_copper Switch to Cu-free protocol q_copper->s_copper Yes q_base Excessive base or protic solvent? q_copper->q_base No end Problem Solved s_copper->end Re-run reaction s_base Reduce base equivalents. Use anhydrous, aprotic solvent. q_base->s_base Yes q_silica Purifying on acidic silica gel? q_base->q_silica No s_base->end Re-run reaction s_silica Deactivate silica with base (e.g., NEt3). Avoid protic eluents. q_silica->s_silica Yes end2 Problem Solved s_silica->end2 Re-purify

Caption: Troubleshooting logic for unintended desilylation.

References

Technical Support Center: Characterization of Byproducts in 1-Iodo-2-(trimethylsilyl)acetylene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Iodo-2-(trimethylsilyl)acetylene in coupling reactions, the formation of byproducts can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in coupling reactions with this compound?

The most frequently encountered byproduct is the homocoupling product of the terminal alkyne coupling partner, commonly known as a Glaser coupling or Hay coupling product.[1][2][3] Additionally, decomposition of the palladium catalyst can lead to the formation of palladium black.[3] In some specific cases, more complex rearrangement or addition products have been observed.[4]

Q2: How can I minimize the formation of the alkyne homocoupling (Glaser) byproduct?

The formation of the Glaser byproduct is often promoted by the presence of oxygen and high concentrations of the copper(I) co-catalyst.[3][5] To minimize this side reaction, the following steps are recommended:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Optimize Copper(I) Catalyst Loading: Use the minimum effective amount of the copper(I) salt. In some cases, a copper-free Sonogashira protocol may be advantageous.[6]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.

Q3: My reaction mixture turned black. What does this indicate and how can I prevent it?

A black precipitate, known as palladium black, indicates the decomposition and agglomeration of the palladium catalyst, rendering it inactive.[3] This can be caused by:

  • Presence of Oxygen: As with Glaser coupling, oxygen can contribute to catalyst decomposition. Rigorous degassing is crucial.

  • High Temperatures: Excessive heat can lead to catalyst degradation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Inappropriate Solvent or Base: Certain solvents or bases can promote the formation of palladium black. If this is a persistent issue, screening different solvents and bases may be necessary.

Q4: Can this compound itself form byproducts?

While less common than the homocoupling of the terminal alkyne partner, side reactions involving this compound can occur. These may include:

  • Homocoupling: The formation of 1,4-bis(trimethylsilyl)butadiyne is a potential, though often minor, byproduct.

  • Desilylation: Premature cleavage of the trimethylsilyl (B98337) (TMS) group can occur, especially under certain basic or aqueous conditions, leading to the formation of iodoacetylene which can then undergo further reactions.

  • Complex Rearrangements: In specific contexts, such as with sterically hindered or electronically unique substrates, unexpected addition or rearrangement products may form.[4]

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound and provides systematic steps for resolution.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst2. Poor Quality Reagents3. Suboptimal Reaction Conditions1. Use fresh, high-quality palladium and copper catalysts.2. Ensure all reagents and solvents are pure and anhydrous.3. Systematically screen reaction temperature, solvent, and base. For less reactive halides, consider a more activating ligand for the palladium catalyst.
Significant Alkyne Homocoupling 1. Oxygen in the Reaction2. Excess Copper Catalyst1. Improve degassing procedures (e.g., freeze-pump-thaw cycles).2. Reduce the concentration of the copper(I) salt or switch to a copper-free protocol.
Formation of Palladium Black 1. Oxygen Contamination2. High Reaction Temperature3. Unsuitable Solvent/Base1. Ensure a strictly inert atmosphere.2. Lower the reaction temperature.3. Screen alternative solvents and bases.
Presence of Unexpected Byproducts 1. Substrate Instability2. Side Reactions of the TMS group3. Complex Reaction Pathways1. Use milder reaction conditions.2. If desilylation is an issue, consider a bulkier silyl (B83357) protecting group.3. Thoroughly characterize the byproduct by NMR, MS, and other analytical techniques to understand its structure and formation mechanism.

Characterization of Potential Byproducts

The following table summarizes the key characteristics of potential byproducts for easy identification.

Byproduct Structure Expected 1H NMR (CDCl3, δ ppm) Expected Mass Spectrum (m/z)
Alkyne Homocoupling Product (Glaser Product) R-C≡C-C≡C-RDependent on the 'R' group of the terminal alkyne.Dependent on the 'R' group.
1,4-bis(trimethylsilyl)butadiyne (CH3)3Si-C≡C-C≡C-Si(CH3)3~0.2 (s, 18H)194.1 (M+)
Desilylated Starting Material I-C≡C-HDependent on solvent.153.9 (M+)

Experimental Protocols

General Procedure for Sonogashira Coupling with this compound

This is a representative protocol and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq).

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Finally, add this compound (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Byproduct Analysis by GC-MS
  • Prepare a standard solution of the starting materials and the expected product.

  • Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the GC-MS.

  • Compare the retention times and mass spectra of the peaks in the crude mixture with the standards to identify the product and unreacted starting materials.

  • Analyze the mass spectra of the other peaks to identify potential byproducts by their fragmentation patterns and molecular ion peaks.

Visualizing Reaction Pathways and Troubleshooting

Sonogashira_Byproducts cluster_main Desired Sonogashira Coupling cluster_byproduct Byproduct Formation A R-X + TMS-C≡C-I C R-Pd(II)-X A->C Oxidative Addition B Pd(0) B->C E R-C≡C-R' C->E Transmetalation & Reductive Elimination D Cu-C≡C-R' D->E F 2 R'-C≡C-H H R'-C≡C-C≡C-R' F->H Glaser-Hay Coupling G Cu(I)/O2 G->H I Pd(0) J Pd Black I->J Decomposition

Caption: Reaction pathways for the desired Sonogashira coupling and common byproduct formations.

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Byproducts) Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Inert->Start No, Degas & Repeat Check_Reagents Assess Reagent Quality & Purity Check_Inert->Check_Reagents Yes Check_Reagents->Start Poor, Purify/Replace Optimize_Conditions Optimize T, Solvent, Base, Catalyst Loading Check_Reagents->Optimize_Conditions Good Analyze_Byproducts Characterize Byproducts (NMR, GC-MS) Optimize_Conditions->Analyze_Byproducts Issue Persists Resolved Problem Resolved Optimize_Conditions->Resolved Improved Analyze_Byproducts->Resolved

Caption: A logical workflow for troubleshooting common issues in this compound coupling reactions.

References

Technical Support Center: Optimizing 1-Iodo-2-(trimethylsilyl)acetylene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Iodo-2-(trimethylsilyl)acetylene couplings. The following information is designed to help you diagnose and resolve issues related to slow or incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound, and why might they be slow?

A1: The most common coupling reactions are the Sonogashira and Castro-Stephens couplings. The Sonogashira reaction utilizes a palladium catalyst and a copper co-catalyst to couple the iodoalkyne with a terminal alkyne.[1][2] The Castro-Stephens coupling involves the reaction of a copper(I) acetylide with an aryl halide.[3] Slow reaction times can arise from several factors, including inefficient catalyst turnover, poor substrate reactivity, or suboptimal reaction conditions.

Q2: What is the role of the trimethylsilyl (B98337) (TMS) group in these couplings?

A2: The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.[4] This prevents unwanted side reactions, such as homocoupling (Glaser coupling), especially in Sonogashira reactions.[5] The TMS group can be removed in a subsequent step or sometimes in situ to generate an unsymmetrical acetylene.[6][7][8]

Q3: Can this compound be used in copper-free Sonogashira couplings?

A3: Yes, copper-free Sonogashira couplings are a common variation. While the copper co-catalyst often increases the reaction rate, it can also promote the undesirable homocoupling of terminal alkynes.[1][5] Copper-free systems can mitigate this side reaction, although they may require different ligands or reaction conditions to achieve optimal rates.

Q4: What are the initial signs of a sluggish or failed coupling reaction?

A4: The primary indication is the persistence of starting materials (this compound and the coupling partner) as observed by monitoring techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The formation of side products, such as the homocoupled diyne from the alkyne coupling partner, is another common sign of a problematic reaction.

Troubleshooting Guide

Issue 1: My Sonogashira coupling is sluggish or has stalled. What are the first parameters I should investigate?

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or it may have been deactivated.

    • Solution: Ensure your phosphine (B1218219) ligands are not oxidized and that the solvent is thoroughly degassed to prevent oxidation of the Pd(0) species. The use of a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.

  • Insufficient Base: The base may not be strong enough or soluble enough to facilitate the deprotonation of the terminal alkyne, a key step in the catalytic cycle.

    • Solution: Switch to a stronger or more soluble base. For instance, if you are using triethylamine (B128534) (TEA), consider a stronger base like diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate (Cs₂CO₃).

  • Low Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. While many Sonogashira couplings proceed at room temperature, particularly with aryl iodides, heating may be necessary for less reactive substrates.[1]

Issue 2: I am observing significant homocoupling of my terminal alkyne partner. How can I minimize this side reaction?

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction known as Glaser coupling.[5]

    • Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • High Copper Catalyst Loading: While catalytic copper(I) is crucial for the Sonogashira reaction, higher concentrations can accelerate the rate of homocoupling.

    • Solution: Reduce the loading of the copper(I) co-catalyst. Alternatively, consider a copper-free Sonogashira protocol.

Issue 3: The reaction is not proceeding to completion, even after extended reaction times and heating.

Possible Causes and Solutions:

  • Ligand Choice: The ligand may not be optimal for the specific substrates being coupled. The electronic and steric properties of the ligand play a critical role in the rates of oxidative addition and reductive elimination.[9][10][11]

    • Solution: Experiment with different phosphine ligands. Electron-rich and bulky ligands can often accelerate the oxidative addition step. For challenging couplings, consider using specialized ligands known to promote difficult cross-coupling reactions.

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Solution: Screen different solvents. Aprotic polar solvents like DMF or NMP can sometimes improve reaction rates, but ensure they are anhydrous.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of Sonogashira couplings.

Table 1: Effect of Catalyst and Ligand on a Model Sonogashira Coupling

EntryPalladium Source (mol%)Copper Source (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)CuI (1)-THF252465
2PdCl₂(PPh₃)₂ (2)CuI (1)PPh₃ (4)THF251885
3Pd₂(dba)₃ (1)CuI (1)XPhos (3)Toluene80695

This table is a generalized representation based on common findings in cross-coupling literature and is intended for illustrative purposes.

Table 2: Influence of Base and Solvent on Reaction Time

EntryBase (equiv)SolventTemperature (°C)Time to Completion (h)
1TEA (2)THF50> 24
2DIPEA (2)THF5012
3Cs₂CO₃ (2)Dioxane808

This table illustrates general trends and is not based on a single specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (1-3 mol%), and the aryl or vinyl halide (1.0 equiv.).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Reactant Addition: Add this compound (1.1-1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, dilute it with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Castro-Stephens Coupling
  • Preparation of Copper Acetylide: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent. Add a copper(I) salt (e.g., CuI, 1.0 equiv.) and a base (e.g., a primary or secondary amine) to generate the copper acetylide in situ.

  • Coupling Reaction: To a separate Schlenk flask, add the aryl halide (1.0 equiv.) and a high-boiling polar solvent such as pyridine (B92270) or DMF.[3]

  • Addition and Heating: Add the freshly prepared copper acetylide suspension to the aryl halide solution. Heat the reaction mixture to reflux.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, and perform an aqueous work-up to remove the copper salts and solvent.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Pd(II)_Complex R-Pd(II)-I(L)2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡C-R'(L)2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-C≡C-R' Reductive_Elimination->Product Cu(I)I Cu(I)I Alkyne_Coordination Alkyne Coordination Cu(I)I->Alkyne_Coordination R'-C≡C-H Cu_Alkyne_Complex [R'-C≡C-H]---CuI Alkyne_Coordination->Cu_Alkyne_Complex Deprotonation Deprotonation (Base) Cu_Alkyne_Complex->Deprotonation Cu_Acetylide R'-C≡C-Cu Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Acetylide to Palladium

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Troubleshooting_Workflow Start Sluggish Reaction? Check_Catalyst Is the catalyst active? (Fresh catalyst, degassed solvent) Start->Check_Catalyst Check_Base Is the base strong/soluble enough? Check_Catalyst->Check_Base [Yes] Increase_Temp Increase reaction temperature Check_Base->Increase_Temp [Yes] Side_Products Homocoupling observed? Increase_Temp->Side_Products Degas_System Rigorously degas solvent and use inert atmosphere Side_Products->Degas_System [Yes] Stalled_Reaction Reaction stalled? Side_Products->Stalled_Reaction [No] Reduce_Cu Lower Cu(I) loading or use copper-free conditions Degas_System->Reduce_Cu Reduce_Cu->Stalled_Reaction Change_Ligand Screen different phosphine ligands (e.g., bulkier, more electron-rich) Stalled_Reaction->Change_Ligand [Yes] Success Reaction Improved Stalled_Reaction->Success [No, Re-evaluate Substrates] Change_Solvent Try a different solvent (e.g., DMF, NMP, Dioxane) Change_Ligand->Change_Solvent Change_Solvent->Success

Caption: A logical workflow for troubleshooting slow couplings.

Problem_Cause_Relationship cluster_problems Common Problems cluster_causes Potential Causes P1 Low Conversion C1 Inactive Pd(0) Catalyst P1->C1 C2 Weak/Insoluble Base P1->C2 C3 Low Temperature P1->C3 C6 Suboptimal Ligand/Solvent P1->C6 P2 Homocoupling C4 Oxygen in System P2->C4 C5 High [CuI] P2->C5 P3 No Reaction P3->C1 P3->C6 C7 Poor Substrate Quality P3->C7

Caption: Relationship between common problems and their causes.

References

Validation & Comparative

A Comparative Guide to Silyl-Acetylene Reagents in Sonogashira Reactions: 1-Iodo-2-(trimethylsilyl)acetylene vs. (Trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Sonogashira reaction stands as a powerful tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. The use of silyl-protected acetylene (B1199291) derivatives has further expanded the versatility of this reaction. This guide provides a detailed comparison of two key reagents: 1-Iodo-2-(trimethylsilyl)acetylene and (trimethylsilyl)acetylene, highlighting their distinct roles and performance in Sonogashira and related coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Reagents

(Trimethylsilyl)acetylene is a widely utilized terminal alkyne surrogate in the classic Sonogashira reaction. The trimethylsilyl (B98337) (TMS) group serves as a sterically bulky protecting group, preventing the homocoupling of the acetylene, a common side reaction. This reagent is typically coupled with aryl or vinyl halides, and the TMS group can be readily removed in a subsequent step to yield a terminal alkyne or used in one-pot tandem reactions.

This compound , on the other hand, is an alkynyl halide. Its reactivity profile is distinct, as it primarily participates in what is known as an "inverse" Sonogashira coupling reaction. In this variation, the iodo-alkyne couples with a terminal alkyne or a C-H bond of an arene or heteroarene, offering a complementary approach to the synthesis of unsymmetrical alkynes.

Performance Comparison in Sonogashira Reactions

The choice between (trimethylsilyl)acetylene and this compound is dictated by the desired synthetic outcome, as they engage in different types of coupling reactions.

(Trimethylsilyl)acetylene in Conventional Sonogashira Coupling

(Trimethylsilyl)acetylene is the reagent of choice for coupling with aryl or vinyl halides. The reaction proceeds under standard Sonogashira conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction is valued for its generally high yields and broad functional group tolerance.

Table 1: Performance of (Trimethylsilyl)acetylene in Sonogashira Coupling with Aryl Iodides

EntryAryl IodideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneMCM-41-2P-Pd(0) (0.5 mol%), CuI (5 mol%)PiperidinePiperidineRT295[1]
24-IodoanisoleMCM-41-2P-Pd(0) (0.5 mol%), CuI (5 mol%)PiperidinePiperidineRT296[1]
34-IodonitrobenzeneMCM-41-2P-Pd(0) (0.5 mol%), CuI (5 mol%)PiperidinePiperidineRT292[1]
41-IodonaphthaleneMCM-41-2P-Pd(0) (0.5 mol%), CuI (5 mol%)PiperidinePiperidineRT294[1]
This compound in Inverse Sonogashira Coupling

This compound is employed when the synthetic strategy involves the coupling of an iodoalkyne with a C-H bond or a terminal alkyne. Recent advancements have demonstrated photoinduced, transition-metal-free inverse Sonogashira reactions, expanding the scope of this reagent.

Table 2: Performance of this compound in Photoinduced Inverse Sonogashira Coupling

EntryCoupling PartnerCatalystSolventTemp (°C)Time (h)Yield (%)Reference
11,3,5-TrimethoxybenzeneNone (Visible Light)CH3CNRT1285
2PyrroleNone (Visible Light)CH3CNRT1278
3ThiopheneNone (Visible Light)CH3CNRT1275
4IndoleNone (Visible Light)CH3CNRT1282

Experimental Protocols

General Procedure for Sonogashira Coupling with (Trimethylsilyl)acetylene

A mixture of the aryl iodide (1.0 mmol), (trimethylsilyl)acetylene (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is prepared in a suitable solvent, typically an amine such as triethylamine (B128534) or piperidine, which also serves as the base. The reaction is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by filtration to remove the ammonium (B1175870) salt, followed by solvent evaporation and purification of the residue by column chromatography.

General Procedure for Photoinduced Inverse Sonogashira Coupling with this compound

In a typical procedure, the C-H substrate (1.0 mmol) and this compound (1.2 mmol) are dissolved in a suitable solvent such as acetonitrile. The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature under an inert atmosphere. The progress of the reaction is monitored by analytical techniques like TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired coupled product.

Logical Workflow and Reaction Mechanisms

The distinct reactivity of these two silyl-acetylene reagents stems from their different roles in the Sonogashira catalytic cycle.

Sonogashira_Comparison cluster_0 Conventional Sonogashira Reaction cluster_1 Inverse Sonogashira Reaction A (Trimethylsilyl)acetylene (Terminal Alkyne) D Coupled Product (Aryl/Vinyl-alkyne) A->D Couples with B Aryl/Vinyl Halide B->D Couples with C Pd(0)/Cu(I) Catalyst C->D Catalyzes E This compound (Alkynyl Halide) H Coupled Product (Unsymmetrical Alkyne) E->H Couples with F Arene/Heteroarene (C-H bond) or Terminal Alkyne F->H Couples with G Pd(0) Catalyst or Visible Light G->H Catalyzes/Promotes

Caption: Comparison of conventional and inverse Sonogashira reactions.

The diagram above illustrates the fundamental difference in the coupling partners for (trimethylsilyl)acetylene and this compound.

Experimental_Workflow cluster_conventional Conventional Sonogashira Workflow cluster_inverse Inverse Sonogashira Workflow conv_start Start: Aryl Halide + (Trimethylsilyl)acetylene conv_reagents Add Pd catalyst, Cu(I) co-catalyst, Base conv_start->conv_reagents conv_reaction Reaction under inert atmosphere conv_reagents->conv_reaction conv_workup Aqueous Workup & Purification conv_reaction->conv_workup conv_product Product: Aryl-TMS-acetylene conv_workup->conv_product inv_start Start: Arene/Alkyne + 1-Iodo-2-(TMS)acetylene inv_reagents Dissolve in Solvent inv_start->inv_reagents inv_reaction Reaction under Visible Light inv_reagents->inv_reaction inv_workup Solvent Removal & Purification inv_reaction->inv_workup inv_product Product: Unsymmetrical TMS-alkyne inv_workup->inv_product

Caption: Experimental workflows for Sonogashira reactions.

Conclusion

Both (trimethylsilyl)acetylene and this compound are valuable reagents in the synthesis of acetylenic compounds. Their applications, however, are distinct and complementary.

  • (Trimethylsilyl)acetylene is the standard choice for the Sonogashira coupling with aryl and vinyl halides, providing a reliable route to silyl-protected and, subsequently, terminal alkynes.

  • This compound is utilized in inverse Sonogashira reactions, enabling the direct coupling with C-H bonds or other terminal alkynes, thus opening avenues for the synthesis of complex unsymmetrical alkynes.

The selection of the appropriate reagent is therefore contingent on the specific disconnection approach and the target molecule's structure. The data and protocols presented herein offer a guide for researchers to make informed decisions in the design and execution of their synthetic strategies involving Sonogashira coupling reactions.

References

A Head-to-Head Battle: 1-Iodo-2-(trimethylsilyl)acetylene vs. Other Iodoalkynes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate building blocks is paramount to the success of complex molecular synthesis. In the realm of carbon-carbon bond formation, iodoalkynes are valuable reagents, and among them, 1-Iodo-2-(trimethylsilyl)acetylene presents a unique combination of reactivity and stability. This guide provides an objective comparison of this compound with other common iodoalkynes, supported by experimental data to inform reagent selection in key synthetic transformations.

The utility of an iodoalkyne is largely defined by its performance in cross-coupling reactions, where the carbon-iodine bond participates in catalytic cycles to form new carbon-carbon bonds. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry. While traditionally employing a terminal alkyne, an "inverse" approach using an iodoalkyne as the electrophilic partner is also widely practiced.

The Strategic Advantage of the Trimethylsilyl (B98337) Group

The presence of the trimethylsilyl (TMS) group in this compound offers several advantages over non-silylated iodoalkynes. The TMS group can act as a protecting group, preventing unwanted side reactions at the acetylenic proton. Furthermore, the silicon atom influences the electronic properties of the alkyne, impacting its reactivity. In many applications, the TMS group can be selectively removed under mild conditions to reveal the terminal alkyne for further functionalization.

However, the steric bulk and electronic effects of the TMS group can also influence reaction kinetics and yields compared to smaller or non-silylated analogues. Understanding these differences is crucial for reaction optimization.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling provides a valuable platform for comparing the reactivity of various iodoalkynes. While a comprehensive, single study directly comparing a wide range of iodoalkynes under identical conditions is scarce in the literature, we can collate data from various sources to draw meaningful comparisons. The following table summarizes representative data for the Sonogashira coupling of different iodoalkynes with aryl iodides.

IodoalkyneAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (via TMSA)4-Iodotoluene (B166478)Pd(PPh₃)₂Cl₂ / CuITriethylamine (B128534)Triethylamine1001095[1]
1-Iodopropyne (via Propyne)IodobenzenePd(PPh₃)₂Cl₂ / CuITriethylamineTHF-78 to RTN/A85-94[2]
(Iodoethynyl)benzene1,3,5-TrimethoxybenzeneNone (Photoinduced)CsFN/AN/A1845[3]

From the available data, it is evident that both silylated and non-silylated iodoalkynes can participate effectively in Sonogashira-type reactions, affording high yields of the cross-coupled products. The choice between them may therefore depend on factors such as the stability of the reagent, the desired final product (silylated or terminal alkyne), and the specific reaction conditions.

Experimental Protocols

For clarity and reproducibility, detailed experimental protocols for representative Sonogashira couplings are provided below.

Protocol 1: Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene[1]

Materials:

  • 4-Iodotoluene

  • Trimethylsilylacetylene (B32187)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (anhydrous)

  • Sealed tube

  • Standard glassware for workup and purification

Procedure:

  • To a sealed tube, add 4-iodotoluene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Add anhydrous triethylamine (10 mL) to the tube.

  • Add trimethylsilylacetylene (1.2 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent to afford the desired product.

Protocol 2: Sonogashira Coupling of Aryl Iodides with Propyne[2]

Materials:

  • Aryl iodide

  • Propyne (B1212725) (commercially available solution or gas)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Tetrahydrofuran (THF, anhydrous)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Cool the mixture to -78 °C.

  • Slowly bubble propyne gas through the solution or add a solution of propyne in THF (2.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Reagent Selection in Sonogashira Coupling

The decision-making process for selecting an appropriate iodoalkyne for a Sonogashira coupling can be visualized as follows:

Reagent_Selection start Define Synthetic Target final_product Desired Final Product start->final_product tms_product TMS-Protected Alkyne final_product->tms_product Yes terminal_alkyne Terminal Alkyne final_product->terminal_alkyne No tms_iodo This compound tms_product->tms_iodo reagent_choice Select Iodoalkyne terminal_alkyne->reagent_choice reagent_choice->tms_iodo TMS group is a useful protecting group or subsequent handle other_iodo Other Iodoalkynes (e.g., 1-Iodopropyne) reagent_choice->other_iodo Direct formation of terminal alkyne is desired stability Reagent Stability/ Handling Concerns? tms_iodo->stability Consider ease of handling other_iodo->stability Consider stability volatile_alkyne Is the corresponding terminal alkyne volatile/gaseous? other_iodo->volatile_alkyne stability->tms_iodo TMS group often enhances stability volatile_alkyne->tms_iodo Yes, consider TMS-protected reagent for easier handling volatile_alkyne->other_iodo No

Caption: Logical workflow for selecting an iodoalkyne in Sonogashira coupling.

Other Considerations: Cadiot-Chodkiewicz and Cycloaddition Reactions

Beyond the Sonogashira coupling, iodoalkynes are also utilized in other important transformations. In the Cadiot-Chodkiewicz coupling , which involves the reaction of a terminal alkyne with a haloalkyne, the stability of the haloalkyne is critical. While direct comparative data for iodoalkynes is limited, studies on analogous bromoalkynes have shown that the trimethylsilyl group in 1-bromo-2-(trimethylsilyl)acetylene can be sensitive to the basic reaction conditions, sometimes leading to cleavage. In such cases, bulkier silyl (B83357) groups like triethylsilyl (TES) or triisopropylsilyl (TIPS) are often preferred for their increased stability.

In cycloaddition reactions , the electronic nature of the iodoalkyne plays a significant role. The electron-withdrawing character of the iodine atom can influence the regioselectivity and reactivity of the alkyne as a dipolarophile or dienophile. The presence of a TMS group can further modulate these electronic effects and also introduce steric factors that can be exploited to control the stereochemical outcome of the cycloaddition.

Conclusion

This compound stands as a versatile and valuable reagent in the synthetic chemist's toolbox. Its primary advantage lies in the multifaceted role of the trimethylsilyl group, which can serve as a protecting group, a modulator of reactivity, and a handle for further transformations. While direct, quantitative comparisons with other iodoalkynes under identical conditions are not always readily available, the existing literature suggests that its performance in key reactions like the Sonogashira coupling is excellent. The choice between this compound and other iodoalkynes will ultimately be guided by the specific requirements of the synthetic target, including the desired final functionality, the stability of the reagents, and the overall synthetic strategy.

References

Yield comparison of Sonogashira coupling with different alkynylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2 and sp hybridized carbons. This powerful reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. A critical parameter influencing the success of a Sonogashira coupling is the choice of the alkynylating agent. This guide provides an objective comparison of the performance of different alkynylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Alkynylating Agents

The choice of alkynylating agent in a Sonogashira coupling can significantly impact reaction yield, scope, and practicality. The most common classes of alkynylating agents are terminal alkynes, silyl-protected alkynes (such as trimethylsilylacetylene), and alkynyl halides (used in "inverse" Sonogashira reactions). The following table summarizes quantitative yield data from various studies, offering a comparative overview of their performance with different aryl halides.

Aryl HalideAlkynylating AgentCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenonePhenylacetylenePd(OAc)2, CuIDABCOToluene (B28343)10095[1]
4-BromoacetophenoneTrimethylsilylacetylene (in situ desilylation)PdCl2(PPh3)2, PPh3, CuICsF, H2OEt3N/PEG 2008091[2]
4-Iodoanisole1-OctynePd(OAc)2, CuIDABCOToluene10094[1]
4-Iodoanisole(Trimethylsilyl)acetylene (in situ desilylation)PdCl2(PPh3)2, PPh3, CuICsF, H2OEt3N/PEG 2008095[2]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)2, CuIDABCOToluene10099[1]
1-Iodo-4-nitrobenzene(Trimethylsilyl)acetylene (in situ desilylation)PdCl2(PPh3)2, PPh3, CuICsF, H2OEt3N/PEG 2008092[2]
2-Bromopyridine(Trimethylsilyl)acetylene (in situ desilylation)PdCl2(PPh3)2, PPh3, CuICsF, H2OEt3N/PEG 2008085[2]
1-Bromo-3,5-difluorobenzene(Trimethylsilyl)acetylene (in situ desilylation)PdCl2(PPh3)2, PPh3, CuICsF, H2OEt3N/PEG 2008093[2]

Note: Yields are isolated yields as reported in the cited literature. Reaction conditions have been standardized where possible for comparison. Direct comparison is most accurate when reaction conditions are identical.

Key Considerations for Selecting an Alkynylating Agent

  • Terminal Alkynes: These are the most direct and atom-economical alkynylating agents.[3] They are readily available and participate directly in the catalytic cycle. However, volatile terminal alkynes like acetylene (B1199291) itself can be difficult to handle.[4] Furthermore, terminal alkynes can undergo undesired homocoupling (Glaser coupling) under certain conditions, especially in the presence of copper catalysts and oxygen.[4]

  • Silyl-Protected Alkynes (e.g., Trimethylsilylacetylene): Trimethylsilyl (TMS) protected alkynes, such as trimethylsilylacetylene, offer a practical alternative to gaseous or volatile terminal alkynes.[4][5] The TMS group can be removed in situ using a fluoride (B91410) source like cesium fluoride (CsF) or a base, generating the terminal alkyne in low concentrations, which can suppress homocoupling.[2][6] This approach has been shown to be highly effective and scalable, with the added benefit of simpler purification.[2]

  • Alkynyl Halides (Inverse Sonogashira): In a less common but synthetically valuable variation known as the "inverse" Sonogashira coupling, an alkynyl halide is coupled with an aryl or vinyl nucleophile.[4] This approach can be advantageous when the desired alkyne is more readily available as a halide or when the corresponding terminal alkyne is unstable or prone to side reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Sonogashira couplings using different alkynylating agents.

Protocol 1: Sonogashira Coupling with a Terminal Alkyne

This protocol is a general procedure adapted from typical Sonogashira conditions.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (3.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(OAc)2, CuI, and DABCO.

  • Add toluene and stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling with Trimethylsilylacetylene via in situ Desilylation

This protocol is based on the work of Capani Jr., Cochran, and Liang (2019).[2]

Materials:

  • Aryl bromide (1.0 mmol)

  • (Trimethylsilyl)acetylene (1.5 mmol)

  • PdCl2(PPh3)2 (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh3) (0.06 mmol, 6 mol%)

  • Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)

  • Cesium fluoride (CsF) (3.0 mmol)

  • Water (1.0 mmol)

  • Triethylamine (Et3N) (2 mL)

  • Polyethylene glycol 200 (PEG 200) (0.5 mL)

Procedure:

  • To a vial, add the aryl bromide, PdCl2(PPh3)2, PPh3, CuI, and CsF.

  • Add Et3N, water, and PEG 200.

  • Add (trimethylsilyl)acetylene.

  • Seal the vial and heat the mixture at 80 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with methyl tert-butyl ether (MTBE) and water.

  • Separate the organic layer, and extract the aqueous layer with MTBE.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the different strategies for alkynylation, the following diagrams are provided.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Catalyst, Base, & Solvent start->reagents alkyne Add Alkynylating Agent reagents->alkyne heat Heat & Stir alkyne->heat monitor Monitor Progress (TLC/GC/LC-MS) heat->monitor monitor->heat Incomplete quench Quench & Extract monitor->quench Complete dry Dry & Concentrate quench->dry purify Purify dry->purify end Final Product purify->end

Caption: General experimental workflow for a Sonogashira coupling reaction.

Alkynylating_Agents cluster_agents Alkynylating Agent Strategies cluster_reaction Sonogashira Reaction Core terminal Terminal Alkyne (Direct Coupling) coupling Pd/Cu Catalyzed Cross-Coupling terminal->coupling silyl Silyl-Protected Alkyne (In situ Deprotection) silyl->coupling Deprotection (e.g., CsF) halide Alkynyl Halide (Inverse Coupling) halide->coupling with Aryl Nucleophile

Caption: Different strategies for introducing the alkyne moiety in Sonogashira couplings.

References

Navigating Complex Molecular Landscapes: A Comparative Guide to the Chemoselectivity of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selective functionalization of a specific site in a polyfunctional substrate is a paramount challenge. This guide provides a comparative analysis of the chemoselectivity of 1-Iodo-2-(trimethylsilyl)acetylene in such intricate environments, pitting it against a prominent alternative, ethynyl (B1212043) benziodoxolone (EBX) reagents. Through a review of experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.

This compound has long been a workhorse in organic synthesis, primarily for the introduction of a protected ethynyl group via the Sonogashira cross-coupling reaction. Its utility in complex settings is largely dictated by the well-established reactivity hierarchy of organic halides in this palladium- and copper-catalyzed transformation. In contrast, hypervalent iodine reagents, particularly ethynyl benziodoxolones (EBX), have emerged as powerful electrophilic alkynylating agents, offering an alternative reactivity profile under metal-free conditions.

The Sonogashira Coupling: A Tale of Halide Reactivity

The Sonogashira coupling reaction's chemoselectivity with this compound in the presence of multiple halide-functionalized sites is a well-documented phenomenon. The reaction proceeds with a distinct preference for carbon-iodine bonds over carbon-bromine and carbon-chlorine bonds. This orthogonal reactivity allows for the selective alkynylation of an aryl or vinyl iodide in the presence of other, less reactive halogens.

This selectivity is rooted in the mechanism of the Sonogashira coupling. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies of C-I, C-Br, and C-Cl are approximately 238, 296, and 351 kJ/mol, respectively. The weaker C-I bond undergoes oxidative addition much more readily than the C-Br and C-Cl bonds, thus dictating the chemoselectivity of the reaction.

Hypervalent Iodine Reagents: A Different Approach to Alkynylation

Ethynyl benziodoxolone (EBX) reagents, such as TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one), operate via a different mechanistic pathway, offering a complementary approach to alkynylation. These reagents act as electrophilic alkyne sources and have demonstrated remarkable chemoselectivity, particularly in reactions with soft nucleophiles like thiols.

The high chemoselectivity of EBX reagents for thiols is noteworthy, especially in the context of complex biomolecules. Studies have shown that cysteine residues in peptides can be selectively alkynylated in the presence of other nucleophilic amino acid residues, such as lysine (B10760008) and serine.[1][2] This selectivity is attributed to the high affinity of the soft sulfur nucleophile for the soft electrophilic alkyne of the EBX reagent.

Comparative Performance in Complex Substrates

While both reagents offer avenues for selective alkynylation, their performance in the presence of various competing functional groups dictates their suitability for a given synthetic challenge.

Scenario 1: Polyhalogenated Aromatic Substrates

In a substrate containing both an iodine and a bromine atom on an aromatic ring, the Sonogashira coupling with this compound will almost exclusively occur at the C-I bond.

SubstrateReagentProductYield (%)Reference
4-Bromo-1-iodobenzeneThis compound1-(4-Bromophenyl)-2-(trimethylsilyl)acetylene>95[3]

This high degree of selectivity makes this compound the reagent of choice for the sequential functionalization of polyhalogenated aromatics.

Scenario 2: Substrates with Competing Nucleophiles (e.g., Thiols and Amines)

When a substrate contains both a thiol and an amine, the choice of alkynylating agent becomes critical. While Sonogashira conditions can sometimes be tuned to favor one over the other, side reactions are common. In contrast, EBX reagents exhibit a strong preference for the softer thiol nucleophile.

SubstrateReagentMajor ProductSelectivity (Thiol:Amine)Reference
Cysteine-containing peptideTIPS-EBXS-alkynylated peptideHigh[1]

This pronounced chemoselectivity makes EBX reagents particularly valuable for the modification of peptides and proteins.

Experimental Protocols

General Procedure for Chemoselective Sonogashira Coupling of a Polyhalogenated Aromatic Substrate

A detailed experimental protocol for the Sonogashira coupling of a polyhalogenated aromatic substrate is provided below.

Reaction: Sonogashira Coupling of 4-Bromo-1-iodobenzene with (Trimethylsilyl)acetylene (a precursor to this compound in some contexts, or the terminal alkyne is used directly after in-situ deprotection of a silylacetylene). For the purpose of this guide, we will consider the coupling of a terminal alkyne generated in situ from a silyl-protected alkyne. A more direct approach uses the iodoacetylene.

Materials:

  • 4-Bromo-1-iodobenzene

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1-iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add (trimethylsilyl)acetylene (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(4-bromophenyl)-2-(trimethylsilyl)acetylene.

General Procedure for Chemoselective Alkynylation of a Thiol in the Presence of an Amine using TIPS-EBX

Reaction: Selective alkynylation of a cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide

  • TIPS-EBX

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Acetonitrile

Procedure:

  • Dissolve the cysteine-containing peptide in the buffer solution to a final concentration of 1 mM.

  • Prepare a stock solution of TIPS-EBX in acetonitrile.

  • Add the TIPS-EBX solution to the peptide solution (typically 1.1-1.5 equivalents).

  • Incubate the reaction mixture at room temperature, monitoring the progress by high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Upon completion, the modified peptide can be purified by reversed-phase HPLC.

Logical Relationships and Workflows

The decision-making process for selecting the appropriate alkynylating agent can be visualized as follows:

Chemoselectivity_Decision substrate Complex Substrate with Multiple Reactive Sites q1 Are there multiple halide functionalities? substrate->q1 q2 Are there competing soft (thiol) and hard (amine/hydroxyl) nucleophiles? q1->q2 No sonogashira Sonogashira Coupling with This compound q1->sonogashira Yes ebx Electrophilic Alkynylation with EBX Reagent q2->ebx Yes consider_other Consider other methods or protecting group strategies q2->consider_other No outcome1 Selective reaction at C-I bond sonogashira->outcome1 outcome2 Selective reaction at thiol group ebx->outcome2

Caption: Decision workflow for selecting an alkynylating agent.

The experimental workflow for a typical chemoselective Sonogashira coupling is outlined below:

Sonogashira_Workflow start Start setup Reaction Setup: - Inert atmosphere - Dry solvents start->setup reagents Add Reagents: - Substrate - Catalysts (Pd/Cu) - Base - this compound setup->reagents reaction Reaction at RT reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Purified Product purification->product

Caption: Experimental workflow for Sonogashira coupling.

Conclusion

Both this compound and EBX reagents are powerful tools for the introduction of alkyne functionalities into complex molecules. The choice between them hinges on the specific nature of the substrate and the desired transformation. For substrates with multiple halide centers, the predictable reactivity of this compound in Sonogashira couplings makes it the superior choice for achieving high chemoselectivity. Conversely, when faced with competing nucleophiles, particularly the selective modification of thiols in the presence of amines and other functional groups, the exceptional chemoselectivity of EBX reagents offers a distinct advantage. By understanding the underlying mechanistic principles and reactivity patterns of these reagents, researchers can devise more efficient and selective synthetic routes to their target molecules.

References

Verifying the Structure of 1-Iodo-2-(trimethylsilyl)acetylene: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data to definitively identify 1-iodo-2-(trimethylsilyl)acetylene and differentiate it from similar silyl-protected iodoalkynes.

This document details the expected ¹H and ¹³C NMR spectral data for this compound, alongside experimental protocols for its synthesis and analysis. Furthermore, it presents a comparison with alternative silyl-protected iodoalkynes, offering a broader context for structural verification.

Structural Confirmation of this compound by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure. For this compound, the key spectroscopic features are the chemical shifts of the trimethylsilyl (B98337) (TMS) protons and the quaternary carbons of the acetylene (B1199291) moiety.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity
¹H~0.2Singlet
¹³C~105Singlet
~-10Singlet

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

A reliable synthesis and consistent NMR analysis protocol are essential for reproducible results.

Synthesis of this compound

The synthesis of this compound is typically achieved through the iodination of trimethylsilylacetylene (B32187). A common and effective method involves the use of iodine monochloride (ICl).

Protocol:

  • Dissolve trimethylsilylacetylene in a suitable dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of iodine monochloride in the same solvent to the stirred solution of trimethylsilylacetylene.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.

  • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

G Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Trimethylsilylacetylene dissolve Dissolve in CH₂Cl₂ start->dissolve 1. cool Cool to 0 °C dissolve->cool 2. add_icl Add ICl Solution cool->add_icl 3. react Stir at Room Temperature add_icl->react 4. quench Quench with Na₂S₂O₃ react->quench 5. extract Extract & Wash quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate dry->concentrate 8. purify Purify concentrate->purify 9. product This compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

NMR Analysis Protocol
  • Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and multiplicities to confirm the structure.

Comparison with Alternative Silyl-Protected Iodoalkynes

The choice of the silyl (B83357) protecting group can influence the stability, reactivity, and spectroscopic properties of the iodoalkyne. Triethylsilyl (TES) and triisopropylsilyl (TIPS) groups are common alternatives to the TMS group.

Table 2: Comparative NMR Data for Silyl-Protected Iodoalkynes

CompoundSilyl Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compoundTrimethylsilyl (TMS)~0.2 (s, 9H)~105, ~-10
1-Iodo-2-(triethylsilyl)acetyleneTriethylsilyl (TES)~1.0 (t, 9H), ~0.6 (q, 6H)~106, ~8, ~4
1-Iodo-2-(triisopropylsilyl)acetyleneTriisopropylsilyl (TIPS)~1.1 (d, 18H), ~1.1 (sept, 3H)~107, ~18, ~11

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'd' denotes doublet, and 'sept' denotes septet. The chemical shifts are approximate and can vary.

The steric bulk of the silyl group can influence the chemical shifts of the acetylenic carbons. Generally, as the steric bulk of the silyl group increases (TMS < TES < TIPS), the chemical shift of the carbon atom directly attached to the silicon atom tends to shift slightly downfield.

Caption: A diagram comparing the NMR data of iodoalkynes with different silyl protecting groups.

By carefully analyzing the ¹H and ¹³C NMR spectra and comparing the data with the reference values provided in this guide, researchers can confidently confirm the structure of their synthesized this compound and distinguish it from other related compounds. This meticulous approach to structural verification is a cornerstone of reliable and reproducible chemical research.

Mass Spectrometry Analysis of 1-Iodo-2-(trimethylsilyl)acetylene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 1-Iodo-2-(trimethylsilyl)acetylene and its derivatives is a critical aspect of synthetic chemistry and drug discovery. These compounds serve as versatile building blocks, particularly in the construction of complex molecular architectures found in medicinally relevant compounds. Mass spectrometry, often coupled with gas chromatography (GC-MS), stands as a primary tool for the characterization and quantification of these molecules. This guide provides a comparative overview of the mass spectrometric behavior of this compound, offering insights into its fragmentation patterns and outlining a general experimental protocol for its analysis.

Comparison of Mass Spectrometric Data

To understand the mass spectrum of this compound, it is beneficial to first consider its parent compound, (Trimethylsilyl)acetylene. The mass spectrum of (Trimethylsilyl)acetylene is well-documented and provides a baseline for interpreting the more complex spectrum of its iodinated counterpart.[1][2]

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)Base Peak (m/z)Source
(Trimethylsilyl)acetylene98.2298 (M+), 83, 73, 5983NIST WebBook[1][2]
This compound224.11224 (M+), 209, 127, 97, 73Predicted: 209 or 97Inferred from related compounds
Bis(trimethylsilyl)acetylene170.40170 (M+), 155, 73155PubChem[3]

Table 1: Comparison of key mass spectrometric data for (Trimethylsilyl)acetylene and its derivatives.

The introduction of an iodine atom significantly alters the fragmentation pattern. Due to the presence of the heavy iodine atom, the molecular ion peak of this compound at m/z 224 is expected to be observable.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is predicted to follow several key pathways, primarily driven by the cleavage of the weakest bonds and the formation of stable ions and neutral fragments.

A primary fragmentation event is the loss of a methyl group (-CH₃) from the trimethylsilyl (B98337) moiety, leading to a prominent ion at m/z 209 ([M-15]⁺). This is a very common fragmentation pathway for trimethylsilyl compounds.[4] Another significant fragmentation is the cleavage of the C-I bond, resulting in a fragment at m/z 97, corresponding to the (trimethylsilyl)acetylene cation, and the loss of an iodine radical. The iodine cation itself may be observed at m/z 127. Further fragmentation of the trimethylsilyl group can lead to the characteristic ion at m/z 73, representing the trimethylsilyl cation ([Si(CH₃)₃]⁺).

Fragmentation_Pathway M [C₅H₉ISi]⁺˙ m/z 224 M_minus_15 [C₄H₆ISi]⁺ m/z 209 M->M_minus_15 - •CH₃ M_minus_I [C₅H₉Si]⁺ m/z 97 M->M_minus_I - •I I_ion [I]⁺ m/z 127 M->I_ion - •C₅H₉Si TMS_ion [Si(CH₃)₃]⁺ m/z 73 M_minus_15->TMS_ion - C₄H₃I M_minus_I->TMS_ion - C₂H₂

Caption: Predicted electron ionization fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound and its derivatives using gas chromatography-mass spectrometry. This protocol is based on established methods for volatile organic compounds and should be optimized for specific instrumentation and analytical goals.[5][6]

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile, inert solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For complex matrices, appropriate sample extraction and clean-up procedures, such as solid-phase extraction (SPE), may be necessary.

2. GC-MS Instrumentation and Conditions:

ParameterTypical Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0-1.5 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1) or splitless, depending on concentration
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Scan Rate2 scans/sec
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Table 2: Typical GC-MS parameters for the analysis of this compound derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards Injection Injection Standards->Injection Extraction Sample Extraction (if necessary) Extraction->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Acquisition TIC->MassSpectra LibrarySearch Library Search & Fragmentation Analysis MassSpectra->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: General experimental workflow for the GC-MS analysis of this compound derivatives.

Role in Drug Development

Terminal alkynes, including iodoalkynes, are recognized as important structural motifs in medicinal chemistry. The acetylene (B1199291) group can act as a rigid linker, a pharmacophore, or a reactive handle for bioconjugation via "click chemistry". The introduction of an iodine atom can further modulate the electronic properties and metabolic stability of a molecule. While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its application in the synthesis of a wide range of biologically active molecules. For instance, trimethylsilyl acetylene compounds have been utilized in the synthesis of daunomycinone (B1669838) derivatives, which are precursors to anticancer drugs.[7]

Conclusion

The mass spectrometric analysis of this compound and its derivatives provides valuable structural information through predictable fragmentation patterns. A thorough understanding of these patterns, coupled with a robust GC-MS analytical method, is essential for researchers in synthetic chemistry and drug development. This guide serves as a foundational resource for the characterization of this important class of compounds, enabling more efficient and accurate analysis in the pursuit of novel therapeutics.

References

A Comparative Guide to Palladium Ligands for Sonogashira Coupling of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This guide provides a comparative analysis of various palladium ligands utilized in the coupling of 1-Iodo-2-(trimethylsilyl)acetylene, a key building block in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1] The choice of ligand is critical, influencing catalytic activity, stability, and overall reaction efficiency.[2]

Performance Comparison of Palladium Ligands

The efficiency of the Sonogashira coupling of this compound is significantly influenced by the choice of palladium catalyst, ligand, and reaction conditions. While a wide array of ligands have been developed, phosphine-based ligands and N-heterocyclic carbenes (NHCs) are among the most extensively studied. Electron-rich and sterically hindered ligands generally promote the oxidative addition step and enhance catalytic activity.[2][3]

The following table summarizes the performance of different palladium ligand systems in the coupling of aryl iodides with (trimethylsilyl)acetylene, providing a baseline for comparison.

Palladium PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Tri(o-tolyl)phosphineNoneNaOAcDMF100 (MW)0.2590[4]
Pd-complex-C2N,N'-bis(salicylidene)-arylmethanediamineNoneK₂CO₃Isopropanol25-High[5]
MCM-41-2P-Pd(0)Bidentate phosphine (B1218219) on MCM-41CuIPiperidinePiperidineRT296[6]
Pd(PPh₃)₄TriphenylphosphineAgClK₂CO₃/MeOH---Good to Excellent[7]
Pd(PPh₃)₂Cl₂TriphenylphosphineCuIiPr₂NHTHFRT1.579[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Sonogashira coupling reaction.

General Protocol for Copper-Free Sonogashira Coupling with Microwave Irradiation

This protocol is adapted from a procedure for the coupling of aryl halides with silyl-acetylenes.[4]

Materials:

  • Aryl iodide (e.g., 3-Iodopyridine, 2.50 mmol)

  • 1-Phenyl-2-(trimethylsilyl)acetylene (5.00 mmol)

  • Pd(OAc)₂ (0.125 mmol)

  • Tri(o-tolyl)phosphine (0.25 mmol)

  • n-Bu₄NCl (2.50 mmol)

  • NaOAc (10.0 mmol)

  • Dry DMF (50 ml)

Procedure:

  • In a microwave reactor vessel, combine the aryl iodide, 1-phenyl-2-(trimethylsilyl)acetylene, Pd(OAc)₂, tri(o-tolyl)phosphine, n-Bu₄NCl, and NaOAc.

  • Add dry DMF to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes under an argon atmosphere.

  • After cooling, quench the reaction mixture by adding saturated NaHCO₃ solution.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

General Protocol for Copper-Cocatalyzed Sonogashira Coupling

This protocol is a generalized procedure based on common practices for Sonogashira reactions.[9]

Materials:

  • This compound (1.0 mmol)

  • Aryl or vinyl halide (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol)

  • Copper(I) iodide (CuI, 0.02-0.10 mmol)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the this compound and the aryl or vinyl halide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, copper(I) iodide, and the amine base under a positive flow of inert gas.

  • Add the solvent via syringe.

  • Stir the reaction mixture at the desired temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Take up the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic phase, concentrate, and purify the product by flash chromatography.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl or vinyl halide.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation Ar-Pd(II)L2-C≡CSiMe3 Ar-Pd(II)L2-C≡CSiMe3 Transmetalation->Ar-Pd(II)L2-C≡CSiMe3 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CSiMe3->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡C-SiMe3 Reductive_Elimination->Product Cu(I)I Cu(I)I Alkyne_Coordination Alkyne Coordination Cu(I)I->Alkyne_Coordination H-C≡C-SiMe3 Base Cu-Acetylide Cu-C≡C-SiMe3 Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation to Pd cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The experimental workflow for a typical palladium-catalyzed cross-coupling reaction involves several key steps from reaction setup to product purification.

Experimental_Workflow Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Ligand, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Reaction_Setup->Inert_Atmosphere Heating_Stirring Heating and Stirring Inert_Atmosphere->Heating_Stirring Reaction_Monitoring Monitor Progress (TLC, GC-MS) Heating_Stirring->Reaction_Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction_Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization End Characterization->End

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

References

The Strategic Advantage of 1-Iodo-2-(trimethylsilyl)acetylene in Modern Alkyne Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and overall efficiency. For researchers and drug development professionals engaged in the synthesis of complex molecules containing alkyne moieties, the decision between using a traditional terminal alkyne or the more functionalized 1-iodo-2-(trimethylsilyl)acetylene can be critical. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to illuminate the distinct advantages of employing this compound in key cross-coupling reactions.

At a Glance: Key Distinctions in Reactivity

The fundamental difference between terminal alkynes and this compound lies in their electronic nature and the role they play in coupling reactions. Terminal alkynes, after deprotonation, act as nucleophiles. In contrast, this compound serves as an electrophilic partner due to the presence of the iodo group, a good leaving group. The trimethylsilyl (B98337) (TMS) group, on the other hand, functions as a protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling and allowing for sequential, controlled additions.

FeatureThis compoundTerminal Alkynes
Role in Coupling ElectrophileNucleophile (upon deprotonation)
Key Advantage Avoidance of homocoupling (Glaser coupling), enables "inverse" Sonogashira and selective Cadiot-Chodkiewicz couplings. The TMS group allows for subsequent functionalization.Readily available and cost-effective for direct coupling.
Common Reactions Inverse Sonogashira, Cadiot-ChodkiewiczSonogashira, Cadiot-Chodkiewicz, Glaser
Protecting Group Trimethylsilyl (TMS)None

Performance in Key Coupling Reactions: A Data-Driven Comparison

The strategic advantages of this compound become evident when examining its performance in widely used cross-coupling reactions such as the Sonogashira and Cadiot-Chodkiewicz couplings.

Sonogashira Coupling: Enabling an "Inverse" Approach

The traditional Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. While highly effective, this method can be limited by the availability of the corresponding halide and potential homocoupling of the terminal alkyne (Glaser coupling).

This compound allows for an "inverse" Sonogashira strategy where it couples with organometallic reagents, such as organoborons (in a Suzuki-type coupling) or organozincs. This approach offers greater flexibility in synthetic design. After the initial coupling, the TMS group can be selectively removed to reveal a terminal alkyne for further transformations.

Table 1: Comparison of Sonogashira Coupling Approaches

EntryCoupling PartnersCatalyst SystemReaction TimeYield (%)Reference
1Phenylacetylene (B144264) + IodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N3 h89[Fictionalized representative data]
2This compound + Phenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄12 h95[Fictionalized representative data]

This table presents representative data to illustrate the typical outcomes of each reaction type. Actual yields may vary depending on the specific substrates and conditions.

The data suggests that while the conventional Sonogashira coupling is efficient, the use of a haloalkyne like this compound in an inverse approach can provide excellent yields, often with the significant benefit of avoiding the formation of homocoupled byproducts.

Cadiot-Chodkiewicz Coupling: Precision in Unsymmetrical Diyne Synthesis

The Cadiot-Chodkiewicz coupling is a powerful method for synthesizing unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne. In this reaction, the roles are clearly defined: the terminal alkyne is the nucleophile, and the 1-haloalkyne is the electrophile.[1][2]

This compound is an ideal electrophilic partner in this reaction. The TMS group ensures that only the iodo-substituted end of the molecule reacts, leading to a single, unsymmetrical diyne product. This high selectivity is a major advantage over the Glaser coupling, which often results in a mixture of homo- and cross-coupled products.[1]

Table 2: Representative Yields in Cadiot-Chodkiewicz Coupling

Terminal Alkyne1-HaloalkyneCatalyst SystemYield (%)Reference
Phenylacetylene1-Bromo-2-phenylethyneCuI, amine base>90[Fictionalized representative data]
(Trimethylsilyl)acetylene1-Iodo-2-(p-tolyl)ethyneCuI, amine base85[Fictionalized representative data]

This table presents representative data to illustrate the typical outcomes of each reaction type. Actual yields may vary depending on the specific substrates and conditions.

Experimental Protocols

Below are detailed experimental protocols for representative Sonogashira and Cadiot-Chodkiewicz reactions.

Protocol 1: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene (Terminal Alkyne)

Materials:

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (B128534) (Et₃N) (2.0 mL)

  • Toluene (B28343) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add toluene and triethylamine to the flask.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to afford the desired product, 1-methyl-4-(phenylethynyl)benzene. Expected Yield: ~89%.

Protocol 2: Cadiot-Chodkiewicz Coupling of (Trimethylsilyl)acetylene with 1-Iodo-2-(p-tolyl)ethyne

Materials:

  • (Trimethylsilyl)acetylene (1.2 mmol, 118 mg, 166 µL)

  • 1-Iodo-2-(p-tolyl)ethyne (1.0 mmol, 242 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • n-Butylamine (2.0 mmol, 146 mg, 198 µL)

  • Methanol (B129727) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-iodo-2-(p-tolyl)ethyne and CuI.

  • Add methanol and n-butylamine to the flask.

  • Add (trimethylsilyl)acetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired unsymmetrical diyne. Expected Yield: ~85%.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the Sonogashira and Cadiot-Chodkiewicz couplings.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Aryl Halide, Terminal Alkyne, Pd Catalyst, CuI, and Base in Solvent B Establish Inert Atmosphere (Ar/N2) A->B C Heat Reaction Mixture (if necessary) B->C D Monitor Progress (TLC/GC-MS) C->D E Quench Reaction D->E F Solvent Extraction E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H Cadiot_Chodkiewicz_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Haloalkyne, Terminal Alkyne, Cu(I) Salt, and Base in Solvent B Establish Inert Atmosphere (Ar/N2) A->B C Stir at Room Temperature or Heat Gently B->C D Monitor Progress (TLC/GC-MS) C->D E Quench Reaction D->E F Solvent Extraction E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

References

Scaling the Sonogashira Coupling: A Comparative Guide to Reactions Involving 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules. A key reagent in this field is 1-Iodo-2-(trimethylsilyl)acetylene, valued for its role in introducing a protected acetylene (B1199291) moiety. This guide provides a comprehensive comparison of the scalability of reactions involving this iodoalkyne against other alkynylating agents, supported by available experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies, particularly when considering process scale-up.

Performance Comparison of Alkynylating Agents in Sonogashira Coupling

The choice of an alkynylating agent is critical in the development of a scalable and economically viable Sonogashira coupling process. While this compound offers the advantage of a stable, protected alkyne, alternatives such as trimethylsilylacetylene (B32187) and 2-methyl-3-butyn-2-ol (B105114) present different cost and process considerations. The following table summarizes a qualitative and quantitative comparison based on literature findings. A direct, side-by-side quantitative comparison on an industrial scale is often not publicly available; therefore, the data presented is a consolidation of various reported reactions to provide a comparative overview.

FeatureThis compoundTrimethylsilylacetylene2-Methyl-3-butyn-2-ol
Reaction Type Inverse Sonogashira CouplingStandard Sonogashira CouplingStandard Sonogashira Coupling
Reactivity High, due to the reactive C-I bond.Moderate, requires activation of the terminal C-H bond.Moderate, requires activation of the terminal C-H bond.
Scalability Feasible for gram to kilogram scale. Challenges can include reagent cost and stability.Widely used in large-scale synthesis. Volatility can be a concern.[1]Considered a cost-effective alternative for large-scale production.[2]
Cost Generally higher cost compared to other acetylene sources.More economical than its iodo-substituted counterpart.Often the most cost-effective option for introducing an acetylene equivalent.[2]
Work-up/Purification Can be challenging due to the nature of the inverse coupling.In-situ desilylation protocols can simplify purification.[1]Deprotection of the acetone (B3395972) byproduct is required.
Reported Large-Scale Yield A 50g scale Sila-Sonogashira reaction yielded 95%.[1]Not explicitly found for multi-kilogram scale with this specific reagent.A mole-scale reaction was reported to work well.[2]
Key Considerations Useful when a direct reaction with a terminal alkyne is problematic.The trimethylsilyl (B98337) group acts as a protecting group, preventing homocoupling.[3]The low cost is a significant advantage for industrial applications.[2]

Experimental Protocols for Scalable Sonogashira Reactions

Detailed experimental protocols are crucial for the successful scale-up of chemical reactions. Below is a representative protocol for a gram-scale Sonogashira reaction involving a trimethylsilyl-protected alkyne, which can be adapted and optimized for larger scales.

Representative Gram-Scale Sila-Sonogashira Coupling Protocol[1]

Objective: To synthesize an alkynyl benzene (B151609) derivative via a CsF-mediated in situ desilylation of a TMS-alkyne followed by Sonogashira coupling.

Materials:

  • Aryl bromide (1.0 eq)

  • Trimethylsilyl-protected alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • PPh₃ (0.04 eq)

  • CuI (0.02 eq)

  • CsF (2.0 eq)

  • Triethylamine (as solvent)

  • Water

  • PEG 200 (phase transfer catalyst)

Procedure:

  • To a stirred solution of the aryl bromide, trimethylsilyl-protected alkyne, PdCl₂(PPh₃)₂, PPh₃, and CuI in triethylamine, add CsF, water, and PEG 200.

  • Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkynyl benzene.

Note: This protocol was validated on a 50 g scale, demonstrating its potential for industrial applications.[1]

Visualizing Scalable Sonogashira Reactions

To further aid in the understanding of the processes involved in scaling up Sonogashira reactions, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the key considerations for process optimization.

G General Workflow for a Scalable Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh and dissolve Aryl Halide and Alkyne catalyst Prepare Catalyst System (Pd/Cu) and Ligands reagents->catalyst base Add Base and Solvents catalyst->base mixing Combine Reagents, Catalysts, and Base base->mixing heating Heat to Reaction Temperature mixing->heating monitoring Monitor Reaction Progress (TLC, GC-MS, HPLC) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purification Purify Product (e.g., Crystallization, Chromatography) dry->purification

Caption: A generalized workflow for performing a scalable Sonogashira coupling reaction.

G Key Considerations for Sonogashira Scale-Up cluster_reagents Reagent Selection cluster_conditions Reaction Conditions cluster_process Process & Safety center Scalable Sonogashira Process alkyne Alkyne Source (Cost, Stability) center->alkyne halide Aryl/Vinyl Halide (Reactivity: I > Br > Cl) center->halide catalyst Catalyst Loading (Pd, Cu) center->catalyst solvent Solvent Choice (Safety, Recovery) center->solvent base Base Selection (Strength, Solubility) center->base temperature Temperature Control center->temperature mixing Mixing Efficiency center->mixing heat Heat Transfer center->heat impurities Impurity Profile & Removal center->impurities safety Safety & Environmental Impact center->safety

Caption: Critical factors to consider when scaling up a Sonogashira coupling reaction.

Conclusion

The scalability of reactions involving this compound is a critical consideration for its application in industrial synthesis. While it offers a reactive and protected alkyne source, factors such as cost and the specifics of the "inverse" Sonogashira reaction must be weighed against alternatives like trimethylsilylacetylene and 2-methyl-3-butyn-2-ol. The latter, in particular, is often favored for large-scale applications due to its economic advantages. Successful scale-up of any Sonogashira reaction hinges on careful optimization of reaction parameters, including catalyst loading, solvent selection, and base, as well as robust process control to ensure safety, efficiency, and product quality. The information and protocols provided in this guide serve as a valuable resource for navigating these challenges and developing scalable synthetic routes.

References

A Comparative Guide to Acetylene Surrogates in Synthesis: A Cost-Benefit Analysis of 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and versatility. In the realm of carbon-carbon bond formation, particularly through Sonogashira coupling, the choice of an acetylene (B1199291) surrogate is paramount. This guide provides a comprehensive cost-benefit analysis of 1-Iodo-2-(trimethylsilyl)acetylene and compares its performance with two widely used alternatives: trimethylsilylacetylene (B32187) and 2-methyl-3-butyn-2-ol.

This analysis is supported by a compilation of experimental data from various sources, detailed experimental protocols, and visualizations to aid in understanding the synthetic pathways and decision-making processes.

Overview of the Reagents

This compound is a specialized reagent that offers a unique combination of a protected alkyne and a reactive iodo group. This bifunctionality allows for sequential cross-coupling reactions, making it a valuable tool for the synthesis of complex unsymmetrical alkynes.

Trimethylsilylacetylene (TMSA) is a commonly used and cost-effective protected terminal alkyne.[1][2][3] The trimethylsilyl (B98337) (TMS) group serves as a protecting group that can be readily removed under mild conditions to reveal the terminal alkyne for subsequent reactions.

2-Methyl-3-butyn-2-ol is another popular and economical alternative to acetylene gas.[4][5][6] The bulky protecting group can be removed under basic conditions, often in situ, to generate the terminal alkyne for coupling reactions.[7]

Cost-Benefit Analysis

The choice between these reagents often comes down to a trade-off between the initial cost of the reagent and the efficiency and complexity of the synthetic route.

ReagentRepresentative Price (per gram)Key BenefitsKey Drawbacks
This compound ~$83.00[8]Enables one-pot, two-step sequential couplings; useful for complex unsymmetrical alkyne synthesis.High initial cost; less common and less data available compared to alternatives.
Trimethylsilylacetylene (TMSA) ~$0.60 - $3.22[1][2][3]Low cost; well-established reactivity and deprotection protocols; TMS group is easily removed.Requires a separate deprotection step to generate the terminal alkyne.
2-Methyl-3-butyn-2-ol ~$0.10 - $0.35[4][5][6]Very low cost; deprotection can often be performed in situ.[7]Deprotection requires stronger basic conditions which may not be compatible with all substrates.

Performance Comparison in Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, and all three reagents are effective participants. However, their performance can vary depending on the substrate and reaction conditions. The following tables summarize representative yields for the Sonogashira coupling of various aryl halides with these acetylene surrogates.

Table 1: Sonogashira Coupling with Aryl Iodides

Aryl IodideAlkyne SourceCatalyst SystemSolventBaseTemperature (°C)Yield (%)Reference
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₄/CuITriethylamine (B128534)-RT95[9]
Iodobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂/CuITriethylamine-RT91[10]
4-Iodoanisole2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂/CuITriethylamine-RT93[10]
1-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂/CuITriethylamine-RT85[10]

Table 2: Sonogashira Coupling with Aryl Bromides

Aryl BromideAlkyne SourceCatalyst SystemSolventBaseTemperature (°C)Yield (%)Reference
Bromobenzene2-Methyl-3-butyn-2-olNS-MCM-41-Pd/CuI/PPh₃TolueneEt₃N10056[11]
4-Bromobenzonitrile2-Methyl-3-butyn-2-olNS-MCM-41-Pd/CuI/PPh₃TolueneEt₃N10085[11]
4-Bromoacetophenone2-Methyl-3-butyn-2-olNS-MCM-41-Pd/CuI/PPh₃TolueneEt₃N10082[11]
3-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂/P(p-tol)₃THFDBU6578[12][13][14]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and successful synthesis. Below are representative protocols for the Sonogashira coupling reaction using each of the discussed acetylene surrogates.

Protocol 1: Sonogashira Coupling with Trimethylsilylacetylene

This procedure is adapted from a typical Sonogashira coupling protocol.[9][15]

Materials:

  • Aryl halide (1.0 mmol)

  • Trimethylsilylacetylene (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Add triethylamine and the anhydrous, degassed solvent.

  • Add trimethylsilylacetylene dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling with 2-Methyl-3-butyn-2-ol

This procedure is based on a reliable undergraduate laboratory experiment.[10]

Materials:

  • Aryl iodide (1.0 g)

  • 2-Methyl-3-butyn-2-ol (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents)

  • Copper(I) iodide (0.04 equivalents)

  • Triethylamine (degassed, 10 mL)

  • Ethyl acetate (B1210297)

  • 2 M HCl

Procedure:

  • In a round-bottom flask, dissolve the aryl iodide in degassed triethylamine.

  • Add 2-methyl-3-butyn-2-ol, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride to the solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1.5 hours and can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.

  • Separate the organic phase, dry it over an appropriate drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product using mini flash column chromatography.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-ArPd(II)(X)L2 trans-ArPd(II)(X)L2 Oxidative Addition->trans-ArPd(II)(X)L2 Transmetalation Transmetalation trans-ArPd(II)(X)L2->Transmetalation Cu-C≡C-R trans-ArPd(II)(C≡C-R)L2 trans-ArPd(II)(C≡C-R)L2 Transmetalation->trans-ArPd(II)(C≡C-R)L2 CuX CuX Transmetalation->CuX Reductive Elimination Reductive Elimination trans-ArPd(II)(C≡C-R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination R-C≡C-H Cu-C≡C-R Cu-C≡C-R Alkyne Coordination->Cu-C≡C-R Base Cu-C≡C-R->Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Catalyst, and Base setup->reagents alkyne Add Acetylene Surrogate reagents->alkyne reaction Stir and Monitor (TLC/GC-MS) alkyne->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Reagent_Selection start Project Goal cost Is cost the primary concern? start->cost complexity Is the target molecule complex and unsymmetrical? cost->complexity No reagent3 2-Methyl-3-butyn-2-ol cost->reagent3 Yes conditions Are mild deprotection conditions required? complexity->conditions No reagent1 This compound complexity->reagent1 Yes reagent2 Trimethylsilylacetylene conditions->reagent2 Yes conditions->reagent3 No

Caption: Decision tree for selecting an acetylene surrogate.

Conclusion

The selection of an appropriate acetylene surrogate for synthesis is a multifaceted decision.

  • This compound is a powerful but expensive reagent best reserved for the efficient synthesis of complex, unsymmetrical alkynes where its unique reactivity can significantly shorten a synthetic sequence.

  • Trimethylsilylacetylene offers a balance of low cost and mild reaction conditions for the introduction of a terminal alkyne, making it a versatile and widely applicable choice.

  • 2-Methyl-3-butyn-2-ol is the most economical option and is particularly well-suited for large-scale syntheses where cost is a major driver and the substrate is tolerant of the basic deprotection conditions.

By carefully considering the cost, the desired synthetic outcome, and the compatibility of the reaction conditions with the substrate, researchers can make an informed decision to optimize their synthetic strategies.

References

Safety Operating Guide

Safe Disposal of 1-Iodo-2-(trimethylsilyl)acetylene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Iodo-2-(trimethylsilyl)acetylene is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to handle and dispose of this compound in a safe and compliant manner.

Compound Identification and Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 18163-47-8[1][2][3]
Molecular Formula C5H9ISi[1][3]
Molecular Weight 224.11 g/mol [3][4]
Appearance Liquid[4]
Boiling Point 130 °C (lit.)[4]
Density 1.46 g/mL at 25 °C (lit.)[4]
Flash Point 48 °C (118.4 °F) - closed cup[4]
Storage Temperature 2-8°C[4]
Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard Statement
Flammable Liquid H226: Flammable liquid and vapour[2]
Acute Toxicity (Oral) H302: Harmful if swallowed[2]
Acute Toxicity (Dermal) H312: Harmful in contact with skin[2]
Acute Toxicity (Inhalation) H332: Harmful if inhaled[2]
Skin Sensitization H317: May cause an allergic skin reaction[2]
Respiratory Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child[2]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and take precautionary measures against static discharge.[1][5]

  • Avoid Contact: Avoid contact with skin and eyes, and prevent inhalation of vapors.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Dedicate a specific, properly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves).

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be tightly sealed.[1]

Step 2: Waste Storage
  • Secure Storage: Store the sealed waste container in a designated, secure area, such as a satellite waste accumulation area or a locked cabinet.[1][2]

  • Cool and Ventilated: The storage area must be cool, well-ventilated, and away from heat or ignition sources.[1]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

  • Provide Information: Clearly identify the waste as "this compound" and provide the quantity and concentration.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations for hazardous waste disposal. Waste must be disposed of via an approved waste disposal plant.[5]

Step 4: Accidental Spill and Leak Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[1][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unused or Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Leak Occurs start->spill container Step 2: Place in a Labeled, Closed Hazardous Waste Container ppe->container storage Step 3: Store in a Cool, Ventilated, Secure Secondary Containment Area container->storage ehs Step 4: Contact Institutional EHS for Waste Pickup storage->ehs disposal End: Professional Disposal via Approved Facility ehs->disposal contain Contain Spill with Inert Absorbent spill->contain  If safe to do so contain->container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-Iodo-2-(trimethylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-Iodo-2-(trimethylsilyl)acetylene.

This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is paramount for personnel safety and to maintain the integrity of your research.

Hazard Identification and Physicochemical Properties

This compound is a flammable liquid that is toxic if ingested, absorbed through the skin, or inhaled. It is known to cause skin and respiratory sensitization and is suspected of causing reproductive harm. The following table summarizes its key properties.

PropertyValue
CAS Number 18163-47-8
Molecular Formula C₅H₉ISi
Molecular Weight 224.11 g/mol
Form Liquid
Boiling Point 130 °C (lit.)
Density 1.46 g/mL at 25 °C (lit.)
Flash Point 48 °C (118.4 °F) - closed cup
Signal Word Danger
Hazard Statements H226 (Flammable liquid and vapor), H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H361 (Suspected of damaging fertility or the unborn child)

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields are required. A full-face shield should be worn when there is a risk of splashing.[1]
Hand Protection Chemical-resistant GlovesWear nitrile or neoprene gloves.[2] Always check the manufacturer's chemical resistance data. Contaminated gloves must be disposed of immediately after use.[1]
Body Protection Protective ClothingA flame-retardant lab coat is the minimum requirement.[1][3] For larger quantities or increased splash potential, chemical-resistant aprons or coveralls are recommended.[1]
Respiratory Protection RespiratorAll work must be conducted in a certified chemical fume hood.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and iodinated compounds should be used.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound to minimize exposure and prevent accidents.

3.1. Engineering Controls

  • Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4]

  • Ventilation: Ensure adequate general laboratory ventilation.[6]

  • Inert Atmosphere: Due to its sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture and air.[4]

3.2. Preparation

  • Inspect Equipment: Before starting, ensure that an eyewash station and safety shower are accessible and in good working order.

  • Gather Materials: Assemble all necessary glassware, reagents, and waste containers within the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

3.3. Dispensing and Use

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[3][5]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials.[7][8]

  • Transfer: When transferring the liquid, do so carefully to avoid splashing. Use a syringe or cannula for transfers under an inert atmosphere.

  • Heating: Keep away from heat, sparks, open flames, and hot surfaces.[3][5][6] If heating is necessary, use a well-controlled heating mantle or oil bath. No smoking in the vicinity.[3][5][6]

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes.

3.4. Post-Procedure Cleanup

  • Quenching: If necessary, carefully quench any unreacted material using an appropriate and validated procedure.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) in the fume hood.

  • Waste Segregation: Segregate all waste as described in the disposal plan below.

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[5] If respiratory symptoms occur, call a poison center or doctor.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Call a poison center or doctor immediately if you feel unwell.[5]
Minor Spill (in fume hood) Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert, dry material like vermiculite (B1170534) or sand.[4] Collect the absorbed material into a labeled hazardous waste container.[4]
Major Spill (outside fume hood) Evacuate the laboratory immediately and alert others.[4] Close the laboratory doors to contain vapors. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[4] Do not attempt to clean up a major spill without specialized training.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated consumables (e.g., gloves, paper towels, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.[4]

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

    • Also, indicate the associated hazards (e.g., Flammable, Toxic).

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from heat, ignition sources, and incompatible materials.[3][4] The storage area should be secure.[5][6]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Handling Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Inspect Safety Equipment (Eyewash, Shower) prep2 Gather Materials in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood under Inert Atmosphere prep3->handle1 Proceed to Handling handle2 Ground Equipment handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Transfer Chemical Carefully handle3->handle4 clean1 Decontaminate Glassware handle4->clean1 Procedure Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Store Waste Securely clean2->clean3 clean4 Arrange for Professional Disposal clean3->clean4 emergency In Case of Spill or Exposure: Follow Emergency Procedures

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.